P-CAB agent 2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H26ClFN2O4S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |
InChI Key |
JWWFXPUXOBHMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Potassium-Competitive Acid Blockers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs for the management of acid-related gastrointestinal disorders. As the placeholder "P-CAB agent 2 hydrochloride" does not correspond to a publicly recognized compound, this guide will focus on the well-established principles of the P-CAB class, drawing on data from representative agents such as vonoprazan, tegoprazan, and revaprazan.
Core Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump
Potassium-Competitive Acid Blockers (P-CABs) exert their potent acid-suppressing effects by directly targeting the H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of gastric parietal cells, this enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions.
Unlike traditional proton pump inhibitors (PPIs), which form irreversible covalent bonds with the H+,K+-ATPase, P-CABs function as reversible, competitive inhibitors.[2] They compete with K+ ions for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[1] This reversible and competitive nature of inhibition leads to a rapid onset of action and a more predictable dose-dependent effect.[1]
Key Differentiating Features from Proton Pump Inhibitors (PPIs):
-
Rapid Onset of Action: P-CABs do not require acid activation and can inhibit both active and inactive proton pumps, leading to a faster elevation of intragastric pH compared to PPIs.[1]
-
Acid Stability: P-CABs are stable in acidic environments, eliminating the need for enteric coating in their formulations.
-
Reversible Binding: The ionic and reversible binding of P-CABs to the H+,K+-ATPase allows for a more controlled and potentially safer long-term profile.[2]
-
CYP2C19 Independence: The metabolism of many P-CABs is less dependent on the highly polymorphic CYP2C19 enzyme, leading to more consistent efficacy across different patient populations.
Quantitative Analysis of P-CAB Potency
The inhibitory potency of P-CABs on the H+,K+-ATPase is a key determinant of their clinical efficacy. The following tables summarize critical quantitative data for several representative P-CABs, providing a basis for comparative analysis.
| Compound | IC50 (H+,K+-ATPase) | Ki (H+,K+-ATPase) | pKa | Dissociation Half-life (t1/2) | Source(s) |
| Vonoprazan | 0.019 µM (pH 6.5) | 10 nM (pH 7.0) | 9.06 | 7.5 hours | [3][4] |
| Tegoprazan | 0.29 - 0.52 µM | Not Reported | Not Reported | Not Reported | [5][6][7] |
| Revaprazan | Not Reported | Not Reported | Not Reported | Not Reported | |
| SCH28080 (prototype) | 0.14 µM (pH 6.5) | Not Reported | 5.6 | < 2 minutes | [4] |
| Lansoprazole (PPI) | 7.6 µM (pH 6.5) | Not Reported | ~4.0 | Not Applicable (irreversible) | [4] |
Signaling Pathways in Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a tightly regulated process involving a complex interplay of neural, hormonal, and paracrine signals. Understanding these pathways is crucial for appreciating the context in which P-CABs act.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of gastric acid suppressants that offer significant advantages over traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific pyrrole sulfonyl derivative, P-CAB agent 2 hydrochloride (CAS: 2209911-80-6). This document details its mechanism of action as a potent H+/K+-ATPase inhibitor, its synthesis pathway as described in patent literature, and the experimental protocols for its biological characterization. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction to P-CABs and Agent 2 Hydrochloride
Gastric acid-related disorders are a prevalent health issue worldwide. While proton pump inhibitors (PPIs) have been the mainstay of treatment, they possess certain limitations, including a slow onset of action and variable efficacy depending on CYP2C19 metabolism. Potassium-Competitive Acid Blockers (P-CABs) have emerged as a promising alternative, offering rapid, potent, and sustained acid suppression through a distinct mechanism of action.
This compound, a novel pyrrole sulfonyl derivative, has been identified as a potent, orally active P-CAB. It competitively and reversibly inhibits the gastric H+/K+-ATPase, the final step in the acid secretion pathway. This guide delves into the specifics of its discovery and synthesis, providing a technical resource for the scientific community.
Mechanism of Action
P-CABs, including agent 2 hydrochloride, function by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells. This reversible ionic interaction blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion. Unlike PPIs, which require acidic activation and form covalent bonds with the enzyme, P-CABs are active in a neutral pH environment and their action is reversible.
An In-Depth Technical Guide to Keverprazan Hydrochloride (CAS Number: 2209911-80-6): A Novel P-CAB Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan hydrochloride, also identified as P-CAB agent 2 hydrochloride, is a novel, potent, and orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1][2][3] With the CAS (Chemical Abstracts Service) number 2209911-80-6, this compound represents a significant advancement in the management of conditions such as reflux esophagitis and duodenal ulcers.[1][4][5] Keverprazan was developed by Jiangsu Carephar Pharmaceuticals and has received its first approval in China.[1][5] This technical guide provides a comprehensive overview of the available scientific and clinical data on Keverprazan hydrochloride, focusing on its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.
Chemical and Physicochemical Properties
Keverprazan hydrochloride is chemically known as {[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)benzenesulfonyl]pyrrol-3-yl]methyl}(methyl)amine hydrochloride.[2] Its molecular formula is C22H26ClFN2O4S, corresponding to a molecular weight of 468.97 g/mol .
| Property | Value | Reference |
| CAS Number | 2209911-80-6 | [2] |
| Molecular Formula | C22H26ClFN2O4S | [2] |
| Molecular Weight | 468.97 g/mol | [2] |
| IUPAC Name | {[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)benzenesulfonyl]pyrrol-3-yl]methyl}(methyl)amine hydrochloride | [2] |
| Synonyms | This compound, Keverprazan hydrochloride | [1][2][3] |
Mechanism of Action: Targeting the Gastric Proton Pump
Keverprazan hydrochloride exerts its acid-suppressing effects through the reversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump.[3] This enzyme is the final and key transporter in the process of gastric acid secretion by parietal cells in the stomach lining.
Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds with the enzyme, Keverprazan, as a P-CAB, competitively blocks the potassium ion (K+) binding site on the H+/K+-ATPase. This reversible, ionic interaction leads to a rapid onset of action and a more sustained inhibition of gastric acid secretion, independent of the parietal cell's activation state.
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the inhibitory action of Keverprazan.
Caption: Mechanism of action of Keverprazan on the gastric H+/K+-ATPase.
Quantitative Pharmacological Data
In Vitro Potency
Keverprazan has demonstrated potent inhibitory activity against the gastric H+/K+-ATPase and selectivity over other ion channels.
| Target | IC50 | Reference |
| H+/K+-ATPase | < 100 nM | [2] |
| hERG Potassium Channel | 18.69 µM | [2] |
Clinical Pharmacokinetics in Healthy Subjects (Single Ascending Dose)
Pharmacokinetic parameters of Keverprazan were evaluated in a single ascending dose study in healthy subjects.
| Dose | Tmax (h) | Cmax (ng/mL) | AUC0-∞ (h*ng/mL) | t1/2 (h) | Reference |
| 5 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |
| 10 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |
| 20 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |
| 40 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |
| 60 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |
Note: Specific Cmax and AUC values for each dose group were not detailed in the cited abstract.
Clinical Pharmacokinetics in Healthy Subjects (Multiple Doses)
A multiple-dose study was conducted in healthy subjects receiving Keverprazan for 7 days.
| Dose | Day | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| 20 mg | 7 | 1.25 - 3.0 | 43.1 | 6.23 | [7][8][9] |
| 40 mg | 7 | 1.25 - 3.0 | 93.2 | 7.01 | [7][8][9] |
Clinical Pharmacodynamics in Healthy Subjects
The pharmacodynamic effect of Keverprazan was assessed by measuring the intragastric pH.
| Dose | Day | % Time with Intragastric pH > 5 (24h) | Reference |
| 5 mg | 1 | 7.9 ± 8.1 | [6] |
| 10 mg | 1 | 26.2 ± 22.8 | [6] |
| 20 mg | 1 | 80.2 ± 8.8 | [6] |
| 40 mg | 1 | 88.1 ± 8.6 | [6] |
| 60 mg | 1 | 93.0 ± 1.7 | [6] |
| 20 mg | 7 | 97.4 | [7][8][9] |
| 40 mg | 7 | 100.0 | [7][8][9] |
| 30 mg Lansoprazole (comparator) | 1 | 57.1 ± 26.4 | [6] |
| 20 mg Vonoprazan (comparator) | 7 | 99.0 | [7][8][9] |
Experimental Protocols
Synthesis of Keverprazan Hydrochloride
A detailed synthesis method for Keverprazan hydrochloride has been described in patent literature. A general workflow is provided below.
Caption: General synthetic workflow for Keverprazan hydrochloride.
Detailed Methodology (Based on Patent WO2016119505A1): The synthesis involves a multi-step process, including the formation of a pyrrole derivative and a sulfonyl chloride intermediate, followed by a coupling reaction, and concluding with reductive amination and salt formation to yield Keverprazan hydrochloride. The specific reagents, reaction conditions, and purification methods are detailed in the patent document.
In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)
While the specific protocol for Keverprazan is not publicly available, a general method for assessing P-CABs is as follows:
-
Enzyme Preparation: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of animals such as hogs or rabbits. The mucosa is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.
-
Assay Conditions: The assay is conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH. The reaction mixture contains the enzyme preparation, MgCl2, KCl (at varying concentrations to assess competitive inhibition), and the test compound (Keverprazan) at various concentrations.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro hERG Potassium Channel Assay (Representative Protocol)
The potential for cardiac liability is often assessed using an automated patch-clamp system. A representative protocol is outlined below:
-
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably transfected with the human hERG gene is used.
-
Cell Preparation: Cells are cultured and prepared for electrophysiological recording.
-
Automated Patch-Clamp: The automated system performs whole-cell patch-clamp recordings. A specific voltage protocol is applied to the cells to elicit hERG currents.
-
Compound Application: Keverprazan at various concentrations is applied to the cells, and the effect on the hERG current is recorded.
-
Data Analysis: The inhibition of the hERG current at each compound concentration is measured, and the IC50 value is calculated.
In Vivo Histamine-Induced Gastric Acid Secretion in Rats (Representative Protocol)
This animal model is used to evaluate the in vivo efficacy of acid-suppressing drugs.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted prior to the experiment.
-
Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the collection of gastric secretions.
-
Drug Administration: Keverprazan is administered orally or intraperitoneally at various doses.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by the subcutaneous or intravenous administration of histamine.
-
Sample Collection and Analysis: After a set period, the animals are euthanized, and the gastric contents are collected. The volume of gastric juice, pH, and total acid output are measured.
-
Data Analysis: The inhibitory effect of Keverprazan on gastric acid secretion is determined by comparing the results from treated animals to those from a control group.
Clinical Pharmacokinetic and Pharmacodynamic Study Design
The clinical studies on Keverprazan in healthy subjects followed a randomized, controlled design.
Caption: Workflow for a clinical pharmacokinetic and pharmacodynamic study.
Methodology:
-
Study Population: Healthy adult subjects.
-
Design: Randomized, placebo- and/or active-controlled, dose-escalation studies (single and multiple doses).
-
Drug Administration: Oral administration of Keverprazan at various doses, placebo, or a comparator drug (e.g., Lansoprazole, Vonoprazan).
-
Pharmacokinetic Assessments: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Keverprazan and its metabolites.[7]
-
Pharmacodynamic Assessments: Continuous 24-hour intragastric pH monitoring was performed to assess the effect on acid secretion.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis. Pharmacodynamic parameters included the percentage of time the intragastric pH remained above certain thresholds (e.g., pH > 5).
Conclusion
Keverprazan hydrochloride is a promising new potassium-competitive acid blocker with a potent and rapid inhibitory effect on gastric acid secretion. Its mechanism of action offers potential advantages over traditional PPIs. The available preclinical and clinical data demonstrate a favorable pharmacokinetic and pharmacodynamic profile, supporting its development for the treatment of acid-related disorders. Further research and clinical trials will continue to elucidate the full therapeutic potential and long-term safety of this novel agent.
References
- 1. (PDF) Keverprazan Hydrochloride: First Approval (2023) | Connie Kang | 9 Citations [scispace.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Keverprazan Hydrochloride: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]
- 6. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P-CAB Agent 2 Hydrochloride for Gastric Acid Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of P-CAB agent 2 hydrochloride, a potent and orally active potassium-competitive acid blocker (P-CAB) for the inhibition of gastric acid secretion. This document details the mechanism of action, available preclinical data, and relevant experimental protocols to support further research and development. Due to the limited publicly available data specifically for this compound, this guide incorporates representative methodologies and comparative data from other well-characterized P-CABs to provide a thorough technical context for researchers.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
Potassium-competitive acid blockers (P-CABs) are a novel class of drugs that suppress gastric acid secretion by a distinct mechanism compared to proton pump inhibitors (PPIs)[1][2]. Unlike PPIs, which require acid activation and irreversibly bind to the H+/K+-ATPase (proton pump), P-CABs competitively and reversibly inhibit the pump by binding to the potassium-binding site[1][3]. This results in a rapid onset of action, prolonged duration of acid suppression, and efficacy that is independent of food intake and CYP2C19 genetic polymorphisms[2][4]. This compound is an emerging member of this class, demonstrating potent inhibition of the gastric proton pump.
This compound: Core Data
This compound (CAS No. 2209911-80-6) is a potassium-competitive acid blocker and a gastric acid secretion inhibitor that is active orally[5][6]. Preclinical data indicates its potential as a therapeutic agent for acid-related disorders.
In Vitro H+/K+-ATPase Inhibition
This compound directly inhibits the H+/K+-ATPase, the final step in the gastric acid secretion pathway.
| Parameter | Value | Source |
| IC50 | 18.69 µM | MedChemExpress[5][6] |
In Vivo Efficacy: Histamine-Induced Gastric Acid Secretion Model
In a preclinical model using Sprague-Dawley (SD) rats, this compound demonstrated significant inhibition of histamine-induced gastric acid secretion.
| Species | Model | Dose (p.o.) | Acid Suppression Rate | Source |
| SD Rat | Histamine-Induced | Not Specified | 55.4% | MedChemExpress[6] |
Acute Toxicity
Preliminary acute toxicity studies in SD rats have been conducted.
| Species | Doses (p.o., single) | Observation | Source |
| SD Rat | 600 mg/kg, 2000 mg/kg | No acute toxicity observed. No significant effect on body weight at 600 mg/kg. | MedChemExpress[6] |
Mechanism of Action: Signaling Pathway
Gastric acid secretion from parietal cells is stimulated by histamine, acetylcholine, and gastrin. These signaling pathways converge on the activation of the H+/K+-ATPase. P-CABs, including agent 2 hydrochloride, act by directly and reversibly binding to the potassium-binding site of the H+/K+-ATPase, thereby preventing the exchange of H+ for K+ ions and inhibiting acid secretion.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices in the field.
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory activity of a compound on the proton pump.
Protocol:
-
Enzyme Preparation: Gastric H+/K+-ATPase can be prepared from the gastric mucosa of rabbits or hogs. The mucosal tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the microsomal fraction rich in the enzyme[7][8].
-
Assay Procedure:
-
The microsomal fraction is pre-incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C[7].
-
The reaction is initiated by adding a buffered solution containing Tris-HCl, MgCl₂, KCl, and ATP[7][9].
-
The reaction mixture is incubated for a further 30 minutes at 37°C[9].
-
The reaction is terminated by the addition of an acid, such as trichloroacetic acid[9].
-
-
Detection: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified. A common method is the Fiske-Subbarow method, where the phosphomolybdate complex is formed and measured spectrophotometrically[7].
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
In Vivo Histamine-Induced Gastric Acid Secretion in Rats
This model assesses the efficacy of a compound in reducing gastric acid secretion in a living organism.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water[3][10].
-
Surgical Procedure:
-
Dosing and Stimulation:
-
Sample Collection and Analysis:
-
Gastric juice is collected at specified time intervals after histamine administration.
-
The volume of the collected gastric juice is measured.
-
The total acidity of the gastric juice is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a pH of 7.0.
-
-
Data Analysis: The total acid output is calculated (Volume x Acidity). The percentage inhibition of acid secretion by this compound is determined by comparing the acid output in the treated group to that of a vehicle-treated control group.
Discussion and Future Directions
This compound has demonstrated promising preclinical activity as a gastric acid secretion inhibitor. Its in vitro potency against the H+/K+-ATPase and in vivo efficacy in a rat model of histamine-induced acid secretion suggest its potential for the treatment of acid-related disorders.
To further characterize this compound, the following studies are recommended:
-
Determination of Ki value: To quantify the binding affinity for the H+/K+-ATPase.
-
Dose-response studies: To establish a clear dose-efficacy relationship in vivo.
-
Pharmacokinetic profiling: To determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Comparative studies: To benchmark its efficacy and duration of action against established PPIs and other P-CABs like vonoprazan and tegoprazan.
-
Long-term safety and toxicology studies: To assess its safety profile upon chronic administration.
The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.
References
- 1. Pharmacokinetic testing of a first generation cabotegravir prodrug in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
- 9. jnsbm.org [jnsbm.org]
- 10. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by cow's milk of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Tegoprazan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of tegoprazan (formerly known as P-CAB agent 2 hydrochloride), a potent and selective potassium-competitive acid blocker (P-CAB). The information presented herein is intended to support research and development efforts in the field of acid-related gastrointestinal disorders.
Introduction
Tegoprazan is a next-generation acid suppressant that inhibits gastric H+/K+-ATPase through a distinct mechanism compared to proton pump inhibitors (PPIs). By competitively and reversibly binding to the potassium-binding site of the proton pump, tegoprazan offers a rapid onset of action and sustained acid suppression.[1][2] This guide summarizes key preclinical data on the pharmacodynamics, pharmacokinetics, and toxicology of tegoprazan, providing a foundation for its clinical development and therapeutic application.
Pharmacodynamics
Tegoprazan demonstrates potent and selective inhibition of gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.
In Vitro H+/K+-ATPase Inhibition
Tegoprazan effectively inhibits H+/K+-ATPase activity from various species in a reversible manner. In vitro studies using isolated porcine gastric H+/K+-ATPase have shown a half-maximal inhibitory concentration (IC50) of 0.53 μM.[1] In contrast, the PPI esomeprazole exhibited significantly weaker and irreversible inhibition with an IC50 of 42.52 μM in the same assay.[1]
| Parameter | Tegoprazan | Esomeprazole | Reference |
| Target | Porcine Gastric H+/K+-ATPase | Porcine Gastric H+/K+-ATPase | [1] |
| IC50 | 0.53 μM | 42.52 μM | [1] |
| Inhibition | Reversible | Irreversible | [1] |
In Vivo Efficacy in Animal Models
The anti-secretory and anti-ulcer effects of tegoprazan have been evaluated in various rat models of gastric acid-related diseases.
In a rat model of GERD, tegoprazan demonstrated dose-dependent efficacy in preventing esophageal injury and reducing gastric acid secretion. The median effective dose (ED50) for tegoprazan was 2.0 mg/kg, highlighting its potent in vivo activity.[1]
Tegoprazan has shown superior anti-ulcer activity compared to esomeprazole in multiple rat models of peptic ulcers. The ED50 values for tegoprazan in different models are summarized in the table below.
| Ulcer Model | Tegoprazan ED50 (mg/kg) | Reference |
| Naproxen-induced | 0.1 | [1] |
| Ethanol-induced | 1.4 | [1] |
| Water-immersion restraint stress-induced | 0.1 | [1] |
In an acetic acid-induced peptic ulcer model, oral administration of tegoprazan at 10 mg/kg for 5 days resulted in a higher curative ratio compared to esomeprazole at 30 mg/kg (44.2% vs. 32.7%).[1]
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in various species, including rats and dogs.
| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | 0.3 - 30 mg/kg (oral) | Dose-proportional | Data not available | Dose-proportional | 3.3 - 3.5 hrs | [3] |
Note: Detailed pharmacokinetic parameters for tegoprazan in rats were not available in the searched literature. The data for dogs indicates good oral absorption and dose-proportional exposure.
Tegoprazan is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 playing major roles.[4] Its major metabolite, M1, is formed through demethylation.[4]
Toxicology
The safety profile of tegoprazan has been evaluated in preclinical toxicology studies.
| Study Type | Species | Findings | Reference |
| Carcinogenicity | Sprague-Dawley Rats | Benign and/or malignant neuroendocrine cell tumors at exposures >7-fold the recommended human dose. | [5] |
| Carcinogenicity | CD-1 Mice | No evidence of carcinogenic potential. | [5] |
Note: Specific LD50 values from acute toxicology studies were not available in the searched literature. A study based on real-world data in humans suggests that tegoprazan may have a lower risk of hepatotoxicity compared to some PPIs.[6]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of tegoprazan on gastric H+/K+-ATPase.
Methodology:
-
Preparation of H+/K+-ATPase: Gastric H+/K+-ATPase is isolated from porcine gastric mucosa through a series of differential centrifugations to obtain ion-leaky vesicles.
-
Assay Conditions: The enzyme assay is performed in a reaction mixture containing the H+/K+-ATPase vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.
-
Inhibition Measurement: The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
IC50 Determination: Various concentrations of tegoprazan are pre-incubated with the enzyme preparation before initiating the reaction. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
Rat Model of Naproxen-Induced Gastric Ulcer
Objective: To evaluate the protective effect of tegoprazan against NSAID-induced gastric ulcers.
Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Tegoprazan is administered orally (p.o.) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The control group receives the vehicle only.
-
Ulcer Induction: One hour after drug administration, naproxen (e.g., 80 mg/kg, p.o.) is administered to induce gastric ulcers.
-
Evaluation: Four hours after naproxen administration, the animals are euthanized. The stomachs are removed, inflated with formalin, and opened along the greater curvature. The total length of the gastric lesions is measured to determine the ulcer index.
-
Data Analysis: The percentage of inhibition of ulcer formation by tegoprazan is calculated relative to the control group. The ED50 is calculated from the dose-response curve.
Rat Model of Ethanol-Induced Gastric Ulcer
Objective: To assess the cytoprotective effect of tegoprazan against ethanol-induced gastric injury.
Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Fasting: Animals are fasted for 24 hours with free access to water.
-
Drug Administration: Tegoprazan is administered orally in a suitable vehicle. The control group receives the vehicle.
-
Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 5 mL/kg, p.o.) is administered to induce gastric mucosal lesions.[7]
-
Evaluation: One hour after ethanol administration, the animals are sacrificed. The stomachs are removed, and the area of hemorrhagic lesions in the glandular part of the stomach is measured.
-
Data Analysis: The protective effect of tegoprazan is expressed as the percentage reduction in the ulcerated area compared to the control group. The ED50 is determined from the dose-response data.
Rat Model of Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer
Objective: To investigate the efficacy of tegoprazan in preventing stress-induced gastric ulcers.
Methodology:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Fasting: Animals are fasted for 24 hours but allowed free access to water.
-
Drug Administration: Tegoprazan is administered orally in a suitable vehicle 30 minutes before the induction of stress.[8]
-
Stress Induction: The rats are placed in individual restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for a period of 7 hours.
-
Evaluation: Immediately after the stress period, the rats are euthanized. The stomachs are removed, and the length of the linear ulcers in the glandular region is measured.
-
Data Analysis: The ulcer index is calculated, and the percentage of inhibition by tegoprazan is determined by comparing with the vehicle-treated control group. The ED50 is calculated from the dose-response relationship.
Visualizations
Caption: Mechanism of action of Tegoprazan on the gastric proton pump.
Caption: Experimental workflow for in vivo gastric ulcer models.
Caption: Logical relationship of preclinical to clinical development.
References
- 1. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastroprotective Effects of PMK-S005 against Ethanol-Induced Acute Gastric Damage in Rats [gutnliver.org]
- 8. KoreaMed Synapse [synapse.koreamed.org]
In-Depth Technical Guide: H+/K+-ATPase Inhibitory Activity of Keverprazan (P-CAB Agent 2 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the H+/K+-ATPase inhibitory activity of keverprazan, a novel potassium-competitive acid blocker (P-CAB) also known as P-CAB agent 2 hydrochloride. Keverprazan, developed by Jiangsu Carephar Pharmaceuticals, is a potent and orally active inhibitor of the gastric proton pump, H+/K+-ATPase, the final enzyme in the pathway of gastric acid secretion. This document details the quantitative inhibitory data, the presumed experimental protocols for its assessment, and the underlying mechanism of action. Visualizations of the signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of this next-generation acid suppressant.
Introduction to Keverprazan and its Mechanism of Action
Keverprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs, which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and bind irreversibly to the H+/K+-ATPase, keverprazan functions through a distinct mechanism. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby inhibiting its activity and preventing the pumping of protons into the gastric lumen. This mode of action allows for a rapid onset of acid suppression that is not dependent on the activation state of the pump.[1][2]
Quantitative Inhibitory Activity
Keverprazan has demonstrated potent inhibitory activity against the H+/K+-ATPase enzyme. Additionally, its selectivity profile has been characterized, with data available for its effect on the hERG potassium channel.
| Target Enzyme/Channel | Parameter | Value | Reference |
| H+/K+-ATPase | IC50 | < 100 nM | [3] |
| hERG Potassium Channel | IC50 | 18.69 µM | [3] |
Table 1: Quantitative Inhibitory Data for Keverprazan
Experimental Protocols
While the precise, detailed experimental protocol used by Jiangsu Carephar Pharmaceuticals for determining the H+/K+-ATPase inhibitory activity of keverprazan is not publicly available, a representative protocol can be constructed based on established methods for other P-CABs. The following is a plausible methodology for an in vitro H+/K+-ATPase inhibition assay.
Preparation of H+/K+-ATPase Enriched Microsomes
-
Source: Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit) is typically used.
-
Homogenization: The tissue is minced and homogenized in a buffered sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in H+/K+-ATPase.
-
Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.
H+/K+-ATPase Activity Assay
The inhibitory activity of keverprazan is determined by measuring the reduction in ATP hydrolysis by the H+/K+-ATPase in the presence of the compound.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, and the H+/K+-ATPase enriched microsomes.
-
Incubation with Keverprazan: The enzyme preparation is pre-incubated with varying concentrations of keverprazan hydrochloride.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition at each keverprazan concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action of Keverprazan
The following diagram illustrates the mechanism by which keverprazan inhibits the gastric H+/K+-ATPase.
Caption: Mechanism of H+/K+-ATPase inhibition by keverprazan.
Representative In Vitro H+/K+-ATPase Inhibition Assay Workflow
The following diagram outlines a typical workflow for determining the IC50 value of keverprazan.
Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.
Discussion
Keverprazan's potent and selective inhibition of the H+/K+-ATPase, coupled with its rapid and reversible mechanism of action, positions it as a promising therapeutic agent for the treatment of acid-related disorders. Its IC50 value of less than 100 nM indicates high potency against its target enzyme. The significantly higher IC50 value for the hERG potassium channel suggests a favorable selectivity profile, which is a critical consideration in drug development to minimize the risk of cardiac side effects. Clinical trial data has further supported its efficacy in suppressing gastric acid.[4][5][6][7][8]
Conclusion
Keverprazan (this compound) is a potent potassium-competitive acid blocker with a well-defined mechanism of action targeting the gastric H+/K+-ATPase. The quantitative data demonstrate its high inhibitory activity and selectivity. While the specific experimental protocols from the manufacturer are proprietary, established methodologies provide a clear framework for its preclinical assessment. The visualizations provided in this guide offer a clear understanding of its mechanism and the experimental workflow for its characterization. This information is valuable for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. Carephar’s P-CAB drug gets China nod for duodenal ulcer, reflux esophagitis | BioWorld [bioworld.com]
- 2. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of keverprazan, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P-CAB Agent 2 Hydrochloride Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation central to the study of Potassium-Competitive Acid Blocker (P-CAB) target engagement, using the hypothetical "P-CAB Agent 2 Hydrochloride" as a framework. The principles, protocols, and data presented are based on established research for existing P-CABs such as vonoprazan, tegoprazan, and fexuprazan.
Introduction to P-CABs and Target Engagement
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that reversibly inhibit the gastric H+/K+-ATPase (proton pump), the final step in the secretion of gastric acid.[1] Unlike traditional proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation, leading to a more rapid onset of action and prolonged acid suppression.[2][3]
Target engagement studies are critical in drug development to confirm that a drug candidate interacts with its intended molecular target in a relevant biological context. For P-CABs, these studies quantify the binding to the H+/K+-ATPase and the resulting pharmacodynamic effect on gastric pH. This ensures the compound's mechanism of action is validated and provides a basis for dose selection and optimization.[4]
Mechanism of Action of P-CABs
P-CABs are lipophilic weak bases that concentrate in the acidic environment of the parietal cell canaliculi in the stomach.[5] They bind ionically and reversibly to the H+/K+-ATPase, competing with potassium ions (K+).[6] This binding prevents the conformational change in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting acid secretion.[5] This mechanism is distinct from PPIs, which form irreversible covalent bonds with the proton pump.[7]
Figure 1: Mechanism of Action of P-CABs.
Methodologies for Target Engagement Studies
A multi-faceted approach is employed to thoroughly characterize the target engagement of a P-CAB. This includes in vitro assays to determine binding affinity and in vivo studies to assess pharmacodynamic effects and receptor occupancy.
In Vitro Target Engagement
Objective: To determine the binding affinity and selectivity of the P-CAB for the H+/K+-ATPase.
Key Experiments:
-
H+/K+-ATPase Inhibition Assay: This assay measures the ability of the P-CAB to inhibit the enzymatic activity of the proton pump.
-
Selectivity Assays: The inhibitory activity against other related ATPases, such as the Na+/K+-ATPase, is measured to assess selectivity.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
-
Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of species such as pigs or dogs.
-
Assay Conditions: The reaction is typically performed in a buffer at a specific pH (e.g., pH 6.5) containing ATP and varying concentrations of K+.
-
Incubation: Vesicles are incubated with various concentrations of "this compound" or a control compound.
-
Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released.
-
Data Analysis: The concentration of the P-CAB that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.[8] The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.[8]
Figure 2: In Vitro H+/K+-ATPase Inhibition Assay Workflow.
In Vivo Target Engagement
Objective: To assess the pharmacodynamic effects on gastric acid secretion and to measure receptor occupancy in a living organism.
Key Experiments:
-
Intragastric pH Monitoring: This is a direct measure of the pharmacodynamic effect of the P-CAB.
-
Receptor Occupancy (RO) Studies: These studies quantify the percentage of H+/K+-ATPase targets that are bound by the drug at a given time.
Experimental Protocol: Intragastric pH Monitoring in Animal Models (e.g., Dogs)
-
Animal Preparation: Animals are fasted and may be stimulated with an acid secretagogue like histamine or pentagastrin to induce a consistent level of acid secretion.[9]
-
Drug Administration: "this compound" is administered orally at various doses.
-
pH Measurement: Intragastric pH is continuously monitored using a pH probe.
-
Data Analysis: The primary endpoint is often the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4) over a 24-hour period.[10]
Experimental Protocol: Receptor Occupancy (RO) Studies
RO studies can be conducted using techniques like Positron Emission Tomography (PET) or ex vivo binding assays.[11]
-
PET Imaging:
-
A radiolabeled tracer that binds to the H+/K+-ATPase is administered.
-
A baseline PET scan is performed to measure the initial tracer uptake in the gastric mucosa.[12]
-
"this compound" is administered.
-
A second PET scan is performed to measure the displacement of the tracer by the drug.
-
The reduction in tracer signal corresponds to the receptor occupancy of the drug.[13]
-
-
Ex Vivo Binding:
-
Animals are dosed with "this compound".
-
At various time points, animals are euthanized, and gastric tissue is collected.
-
The amount of drug bound to the H+/K+-ATPase is quantified, often using a radiolabeled version of the drug or a competitive binding assay.
-
Figure 3: Receptor Occupancy Study Workflows.
Quantitative Target Engagement Data
The following tables summarize representative quantitative data for P-CABs, which would be the goal to generate for "this compound".
Table 1: In Vitro H+/K+-ATPase Inhibition
| Compound | Target | IC50 (µM) | Ki (nmol/L) | Selectivity vs. Na+/K+-ATPase |
| P-CAB Agent 2 | Human H+/K+-ATPase | Data to be determined | Data to be determined | Data to be determined |
| Vonoprazan | Human H+/K+-ATPase | ~0.019 (pH 6.5) | 3.0 | >5000-fold |
| Tegoprazan | Human H+/K+-ATPase | 0.29 - 0.52 | Not reported | >192-fold[9] |
| Fexuprazan | Human H+/K+-ATPase | Data not publicly available | Data not publicly available | Data not publicly available |
Data for Vonoprazan and Tegoprazan are compiled from published studies for illustrative purposes.[2][7][9]
Table 2: In Vivo Pharmacodynamic Effects in Healthy Volunteers
| Compound | Dose | Endpoint | Result |
| P-CAB Agent 2 | TBD | % Time pH > 4 (24h) | Data to be determined |
| Vonoprazan | 20 mg | % Time pH > 4 (24h, Day 7) | 85.2%[2] |
| Fexuprazan | 80 mg | % Time pH > 4 (24h, multiple doses) | 90.6% - 94.8%[14] |
| Tegoprazan | Not directly comparable | Not directly comparable | Not directly comparable |
Data are compiled from clinical studies for illustrative purposes.[2][14]
Conclusion
The evaluation of target engagement for a novel compound like "this compound" is a cornerstone of its preclinical and clinical development. By employing a suite of in vitro and in vivo methodologies, researchers can build a comprehensive understanding of the drug's interaction with the H+/K+-ATPase. This guide outlines the core experimental protocols and data presentation formats necessary to rigorously assess target engagement, ultimately providing strong evidence for the compound's mechanism of action and informing its progression through the drug development pipeline.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
An In-Depth Technical Guide to the Research Chemical: P-CAB Agent 2 Hydrochloride (Vonoprazan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-CAB agent 2 hydrochloride, scientifically known as Vonoprazan (TAK-438), is a first-in-class potassium-competitive acid blocker (P-CAB) that has emerged as a significant agent in the field of gastric acid-related disorders.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key experimental data, intended to support researchers and professionals in drug development. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, leading to rapid, potent, and sustained acid suppression.[2][3][4]
Chemical and Physical Properties
Vonoprazan is a pyrrole derivative with the following identifiers and properties.
| Property | Value |
| IUPAC Name | 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine hydrochloride |
| Synonyms | TAK-438, Vonoprazan hydrochloride |
| CAS Number | 2209911-80-6 (for hydrochloride); 1260141-27-2 (for fumarate) |
| Molecular Formula | C₁₇H₁₆FN₃O₂S · HCl |
| Molecular Weight | 381.85 g/mol |
| Appearance | Light brown to brown oil[5] |
| Boiling Point | 587.5 ± 60.0 °C |
| Density | 1.23 ± 0.1 g/cm³ |
| pKa | 9.6[6] |
Mechanism of Action
Vonoprazan is a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[3][6]
Key aspects of its mechanism include:
-
Direct and Reversible Binding: Unlike PPIs which require acid activation and form covalent bonds, Vonoprazan binds ionically and reversibly to the H+/K+-ATPase.[3][7]
-
Potassium Competition: It competes with potassium ions (K+) for binding to the proton pump, thereby preventing the exchange of intracellular H+ for extracellular K+.[7][8]
-
Acid Stability: Vonoprazan is stable in acidic conditions and does not require an enteric coating.[3]
-
Action on Resting and Active Pumps: It can inhibit both resting and active proton pumps, contributing to its rapid onset of action.[3][7]
This mechanism leads to a more potent and sustained elevation of intragastric pH compared to traditional PPIs.[6][9]
Signaling Pathway of H+/K+-ATPase Inhibition
Caption: Mechanism of H+/K+-ATPase inhibition by Vonoprazan.
Synthesis
A synthesis method for Vonoprazan (identified as TAK-438) has been described in the literature, originating from pyrrole derivatives. A key publication outlines the "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)".[10][11][12]
A generalized synthetic scheme based on patent literature involves the following key transformations:
-
Reaction of 2-fluoro acetophenone with a bromination reagent.
-
Subsequent reaction with malononitrile.
-
Cyclization to form a pyrrole ring structure.
-
Further modifications to introduce the sulfonyl and methanamine moieties.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Vonoprazan Hydrochloride.
Experimental Data
In-Vitro Data
| Parameter | Target | Value | Conditions |
| IC₅₀ | H+/K+-ATPase | <100 nM | Porcine gastric microsomes, pH 6.5[13] |
| IC₅₀ | hERG Potassium Channel | 18.69 µM |
In-Vivo Data: Pharmacokinetics (Rat Model)
| Parameter | Value | Conditions |
| Tₘₐₓ | ~1.1 h | Oral administration[5] |
| t₁/₂ | 1.29 ± 0.23 h | Oral administration[5] |
| Metabolism | Inhibited by voriconazole (CYP3A4 inhibitor)[5] | Rat liver microsomes |
In-Vivo Data: Pharmacodynamics (Rat Model)
| Parameter | Result | Conditions |
| Gastric Acid Secretion | 55.4% suppression | Histamine-induced model |
| Toxicity | No acute toxicity observed | 600 and 2000 mg/kg, p.o. |
Human Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Conditions |
| Tₘₐₓ | 1.5 - 2.0 h | Healthy adults, oral administration[3][6] |
| t₁/₂ | ~7.7 h | Healthy adults[3][6] |
| Protein Binding | 80% | Healthy subjects[6] |
| Metabolism | Primarily CYP3A4, also CYP2B6, CYP2C19, CYP2D6, and SULT2A1[3][6] | |
| pH > 4 Holding Time (24h) | Day 1: 63%, Day 7: 83% | 20 mg once daily[6] |
Comparative Clinical Trial Data
Vonoprazan vs. Lansoprazole (Erosive Esophagitis Healing)
| Timepoint | Vonoprazan (20 mg) Healing Rate | Lansoprazole (30 mg) Healing Rate |
| Week 2 | 75.0% | 67.8% |
| Week 4 | 85.3% | 83.5% |
| Week 8 | 92.4% | 91.3% |
Data from a study in Asian patients.[14]
Vonoprazan vs. Esomeprazole (Symptomatic GERD)
| Parameter | Vonoprazan (20 mg) | Vonoprazan (40 mg) | Esomeprazole (40 mg) |
| Heartburn-free days (%) | 36.7% | 36.5% | 38.4% |
No statistically significant difference observed between groups.[15][16]
Experimental Protocols
H+/K+-ATPase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common methodologies.
-
Enzyme Preparation: Gastric H+/K+-ATPase is typically prepared from the gastric mucosa of species such as pigs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the enzyme.
-
Assay Buffer: A buffer of appropriate pH (e.g., pH 6.5) is used.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of Vonoprazan.
-
Reaction Initiation: The reaction is initiated by the addition of ATP in the presence of Mg²⁺ and K⁺.
-
Quantification of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Fiske-Subbarow method.
-
IC₅₀ Determination: The concentration of Vonoprazan that inhibits 50% of the enzyme activity is calculated.
Workflow for H+/K+-ATPase Inhibition Assay
Caption: General workflow for an in-vitro H+/K+-ATPase inhibition assay.
hERG Potassium Channel Assay (Patch-Clamp Method)
This is a standard electrophysiological method to assess cardiotoxicity risk.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.
-
Cell Culture: Cells are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A voltage protocol is applied to elicit hERG currents.
-
Compound Application: Vonoprazan at various concentrations is perfused over the cells.
-
Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC₅₀.
Histamine-Induced Gastric Acid Secretion in Rats (In-Vivo Model)
This model assesses the in-vivo efficacy of acid secretion inhibitors.
-
Animal Preparation: Rats are fasted overnight with free access to water. They are then anesthetized.
-
Surgical Procedure: A gastric fistula or a pylorus ligation is performed to allow for the collection of gastric contents.
-
Drug Administration: Vonoprazan is administered orally (p.o.) or intravenously (i.v.).
-
Stimulation of Acid Secretion: Histamine is administered (e.g., subcutaneously or by infusion) to stimulate gastric acid secretion.
-
Sample Collection: Gastric juice is collected at specified time intervals.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.
-
Evaluation of Inhibition: The reduction in acid secretion in the Vonoprazan-treated group is compared to a vehicle-treated control group.
Safety and Toxicology
Preclinical and clinical studies have indicated that Vonoprazan is generally well-tolerated.[4][17]
-
Acute Toxicity: In rats, single oral doses of up to 2000 mg/kg did not show acute toxicity.
-
Clinical Adverse Events: In clinical trials, the most common adverse events were mild to moderate and included nasopharyngitis, diarrhea, and constipation.[4][6][18] The incidence of adverse events was comparable to that of PPIs like lansoprazole and esomeprazole.[7][17]
-
Liver Toxicity: Unlike some earlier P-CABs, significant hepatotoxicity has not been a concern with Vonoprazan in clinical trials.[6][19]
-
Serum Gastrin: Due to its potent acid suppression, Vonoprazan can lead to a more pronounced increase in serum gastrin levels compared to PPIs.[3][6][20]
Conclusion
This compound (Vonoprazan) represents a significant advancement in the pharmacological management of acid-related disorders. Its unique potassium-competitive mechanism of action on the H+/K+-ATPase confers a rapid, potent, and sustained acid-suppressive effect. The data presented in this guide, from its fundamental chemical properties to its clinical performance, underscore its potential as a valuable tool for both basic research into gastric acid secretion and for the development of new therapeutic strategies. For research professionals, Vonoprazan serves as a critical reference compound and a lead for the discovery of next-generation acid suppressants.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro‐Oesophageal Reflux Disease or Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: vonoprazan, a novel potassium‐competitive acid blocker, vs. lansoprazole for the healing of erosive oesophagitis – ScienceOpen [scienceopen.com]
- 9. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects | Semantic Scholar [semanticscholar.org]
- 10. Comparative pharmacokinetic study of vonoprazan in acute hepatic injury rats and normal rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis | Gut [gut.bmj.com]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro-Oesophageal Reflux Disease or Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"P-CAB agent 2 hydrochloride" versus traditional proton pump inhibitors
An In-depth Technical Guide: A Comparative Analysis of Potassium-Competitive Acid Blockers (P-CABs) and Traditional Proton Pump Inhibitors (PPIs)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The management of acid-related gastrointestinal disorders has been dominated by proton pump inhibitors (PPIs) for decades. However, their inherent limitations—including a slow onset of action, requirement for acid activation, and metabolic variability—have driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs). This guide provides a detailed technical comparison of P-CABs, with a focus on agents like Keverprazan ("P-CAB agent 2 hydrochloride"), against traditional PPIs. We will delve into their distinct mechanisms of action, comparative pharmacokinetics and pharmacodynamics, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
The final step in gastric acid secretion is mediated by the H+/K+-ATPase enzyme, or proton pump, located in the secretory canaliculi of gastric parietal cells. Both PPIs and P-CABs target this enzyme, but through fundamentally different mechanisms.
Traditional Proton Pump Inhibitors (PPIs): PPIs such as omeprazole and lansoprazole are prodrugs that require an acidic environment for activation.[1] They are administered in an inactive, acid-labile form, necessitating an enteric coating to bypass the stomach's acidic lumen.[2] Upon absorption into the systemic circulation, they reach the parietal cells and accumulate in the acidic canaliculi. Here, the acidic environment catalyzes their conversion into a reactive sulfenamide cation. This activated form then binds covalently and irreversibly to cysteine residues on the H+/K+-ATPase, inactivating the pump.[1] Maximal effect is typically achieved only after 3 to 5 days of consistent dosing, as PPIs can only bind to actively secreting proton pumps.[1][3]
Potassium-Competitive Acid Blockers (P-CABs): P-CABs, including agents like Vonoprazan, Tegoprazan, and Keverprazan, represent a newer class of drugs.[4] Unlike PPIs, P-CABs are not prodrugs and do not require acid activation.[5][6] They are acid-stable weak bases that concentrate in the parietal cell canaliculi.[5][6] P-CABs function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase via ionic interactions.[1][7][8] This direct and reversible inhibition blocks the exchange of H+ and K+ ions, effectively halting acid secretion.[2] Because they can inhibit both active and inactive pumps and act directly without needing conversion, P-CABs achieve maximal acid suppression from the first dose.[1]
Pharmacokinetics and Pharmacodynamics: A Quantitative Comparison
The structural and mechanistic differences between P-CABs and PPIs translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, giving P-CABs several advantages. P-CABs have a rapid onset of action, a longer half-life, and their metabolism is less affected by CYP2C19 genetic polymorphisms, which can significantly impact the efficacy of PPIs.[1][2][9]
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Traditional Proton Pump Inhibitors (PPIs) | Reference(s) |
| Activation | Direct-acting (not a prodrug) | Prodrug, requires acid activation | [1][2][5] |
| Chemical Stability | Acid-stable, no enteric coating needed | Acid-labile, requires enteric coating | [1][2] |
| Onset of Action | Rapid (maximal effect on Day 1) | Slow (maximal effect in 3-5 days) | [1][3] |
| Binding to Pump | Reversible, ionic, K+-competitive | Irreversible, covalent | [1][7][8] |
| Pump State | Inhibits both active and inactive pumps | Inhibits only active (acid-secreting) pumps | [1] |
| Half-life | Longer (e.g., Vonoprazan: ~7-9 hours) | Shorter (~1-2 hours) | [1] |
| Dosing | Meal-independent | Optimal when taken 30-60 minutes before a meal | [1][2] |
| Metabolism | Primarily CYP3A4; less affected by CYP2C19 | Primarily CYP2C19; affected by genetic polymorphisms | [4][9] |
| Duration of Action | Sustained and prolonged acid suppression | Shorter duration, potential for nocturnal acid breakthrough | [2][7] |
Table 1. Comparative Pharmacological Properties of P-CABs and PPIs.
In Vitro Inhibitory Activity
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase enzyme.
| Compound | Class | Target | IC50 Value | Reference(s) |
| Keverprazan (this compound) | P-CAB | H+/K+-ATPase | <100 nM | [10][11][12] |
| Keverprazan (this compound) | P-CAB | hERG Potassium Channel | 18.69 µM | [10][11] |
| Tegoprazan | P-CAB | Porcine, Canine, Human H+/K+-ATPase | 0.29 - 0.52 µM | [13] |
Table 2. In Vitro Inhibitory Activity of Select P-CABs. The lower IC50 value for H+/K+-ATPase indicates high potency. The significantly higher IC50 for the hERG channel suggests a lower risk of cardiac side effects.
Clinical Efficacy and Safety
Numerous clinical trials and meta-analyses have compared the efficacy and safety of P-CABs (predominantly Vonoprazan and Tegoprazan) with traditional PPIs across various acid-related disorders.
Gastroesophageal Reflux Disease (GERD): For the healing of erosive esophagitis (EE), P-CABs have demonstrated superiority over PPIs, particularly in severe cases. A meta-analysis of 11 randomized controlled trials (RCTs) found that P-CABs were significantly more effective in healing EE compared to PPIs (Odds Ratio: 1.67).[14][15] Another meta-analysis showed higher healing rates with vonoprazan versus PPIs at 2, 4, and 8 weeks.[16] This superiority is especially pronounced in patients with severe Los Angeles (LA) grades C and D esophagitis.[2][17] For non-erosive reflux disease (NERD), P-CABs have shown superiority over placebo, and in some studies, faster resolution of heartburn symptoms compared to PPIs.[2][17]
| Indication / Outcome | Time Point | P-CABs (e.g., Vonoprazan) | PPIs (e.g., Lansoprazole) | Statistic (Risk Ratio / Odds Ratio) | Reference(s) |
| Erosive Esophagitis Healing (Overall) | - | Superior Healing Rates | - | OR: 1.67 (95% CI: 1.24-2.24) | [14][15] |
| Erosive Esophagitis Healing (Overall) | Week 8 | 92.4% | 91.3% | Non-inferior | [3] |
| Severe EE Healing (LA Grade C/D) | Week 8 | 99% | 88% | Superior | [2] |
| H. pylori Eradication (First-Line) | - | Higher Eradication Rates | - | RR: 1.13 (95% CI: 1.04-1.22) | [16] |
| Peptic Ulcer Healing | 6-8 Weeks | ~93-94% (Gastric) | ~93-94% (Gastric) | Non-inferior | [2][18] |
| Adverse Events | - | Comparable to PPIs | - | OR: 0.91 (95% CI: 0.79-1.04) | [14][15] |
Table 3. Summary of Comparative Clinical Efficacy Data. (OR = Odds Ratio; RR = Risk Ratio; CI = Confidence Interval).
Helicobacter pylori Eradication: P-CAB-based triple therapies have shown significantly higher eradication rates for H. pylori compared to PPI-based regimens, especially in the context of clarithromycin-resistant strains.[16][19]
Safety and Tolerability: Across numerous studies, the safety and tolerability profiles of P-CABs are comparable to those of PPIs for short-term use.[14][15] The overall rate of treatment-emergent adverse events (TEAEs) does not differ significantly between the two classes.[16] One noted difference is that P-CABs can cause more pronounced hypergastrinemia, though serum gastrin levels typically return to normal after discontinuation.[1]
Experimental Protocols
5.1 In Vitro H+/K+-ATPase Inhibition Assay This assay is crucial for determining the intrinsic potency (e.g., IC50) of a novel inhibitor.
Methodology:
-
Enzyme Preparation: The H+/K+-ATPase enzyme is typically prepared from the gastric mucosal scrapings of sheep, goats, or hogs.[20][21] The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Isolation: The homogenate is subjected to differential centrifugation to isolate a microsomal fraction rich in the H+/K+-ATPase enzyme.[20] Protein concentration is determined using a standard method like the Bradford assay.
-
Incubation: The enzyme preparation is pre-incubated at 37°C with various concentrations of the test compound (e.g., Keverprazan) and a reference standard (e.g., omeprazole).
-
Reaction: The ATPase reaction is initiated by adding a substrate mixture containing ATP, MgCl₂, and KCl.[20] The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Termination and Measurement: After a defined period (e.g., 30 minutes), the reaction is stopped by adding an acidic solution (e.g., perchloric acid and ammonium molybdate).[20] The amount of Pi released is quantified spectrophotometrically at ~660 nm using the Fiske-Subbarow method.
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is then determined from the resulting dose-response curve.
5.2 In Vivo Measurement of Gastric Acid Suppression Evaluating the pharmacodynamic effect of acid suppressants in vivo involves measuring intragastric pH over time.
Methodology (Conventional Nasogastric Tube):
-
Patient Preparation: The subject fasts overnight.
-
Tube Placement: A nasogastric tube is inserted into the stomach, with its position often confirmed by auscultation or fluoroscopy.[22][23]
-
Basal Acid Output (BAO): Gastric secretions are continuously aspirated for a baseline period (e.g., one hour) to measure unstimulated acid output.[22]
-
Stimulated Acid Output (MAO/PAO): A secretagogue like pentagastrin can be administered to stimulate maximal acid secretion, which is then collected and measured.
-
Drug Effect Measurement: To test a drug, subjects are dosed for a specified period. Intragastric pH is then monitored continuously (e.g., over 24 hours) to determine the percentage of time the pH remains above a certain threshold (e.g., pH > 4), which is critical for healing esophagitis.[24]
Methodology (Wireless pH Capsule): A less invasive alternative involves a wireless pH-sensing capsule.[22][25] The patient swallows the capsule with a standardized liquid meal. The capsule measures pH as it transits the stomach and transmits the data to an external recorder. Gastric acid output can be calculated based on the meal's buffering capacity and the rate of re-acidification.[25]
Conclusion
Potassium-Competitive Acid Blockers represent a significant advancement in the treatment of acid-related disorders. Their pharmacological profile—characterized by rapid onset, prolonged and potent acid suppression, and independence from meal timing and CYP2C19 metabolism—addresses many of the unmet needs of traditional PPI therapy.[24][26] Agents like Keverprazan ("this compound") are highly potent inhibitors of the H+/K+-ATPase. Clinical data consistently show that P-CABs are not only non-inferior but often superior to PPIs, especially in the healing of severe erosive esophagitis and in H. pylori eradication, all while maintaining a comparable safety profile.[16][17] For researchers and drug development professionals, P-CABs offer a new paradigm for achieving more effective and reliable control of gastric acidity.
References
- 1. droracle.ai [droracle.ai]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are Potassium-Competitive Acid Blockers Superior to PPIs for GERD Treatment? – Endoscopy Campus [endoscopy-campus.com]
- 4. Frontiers | Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 8. What is Tegoprazan used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. targetmol.cn [targetmol.cn]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of efficacy and safety of potassium-competitive acid blocker and proton pump inhibitor in gastric acid-related diseases: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 18. Frontiers | Comparative efficiency and safety of potassium competitive acid blockers versus Lansoprazole in peptic ulcer: a systematic review and meta-analysis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajpp.in [ajpp.in]
- 22. A new method for determining gastric acid output using a wireless ph sensing capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A new method for determining gastric acid output using a wireless pH-sensing capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a new class of acid suppressants, Potassium-Competitive Acid Blockers (P-CABs), with a focus on their application in research for acid-related disorders. We will use tegoprazan, a prominent and well-studied P-CAB, as a primary exemplar for this class of molecules. This document will delve into the core mechanism of action, present comparative quantitative data, detail key experimental protocols, and visualize complex biological and experimental workflows.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases such as gastroesophageal reflux disease (GERD), peptic ulcers, and as part of regimens for Helicobacter pylori eradication.[1] However, PPIs have inherent limitations, including a slow onset of action, dependency on meal times for optimal efficacy, and variable patient responses due to genetic polymorphisms of the CYP2C19 enzyme.[1][2]
P-CABs represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action that overcomes many of the shortcomings of PPIs.[3] These agents, including tegoprazan, provide rapid, potent, and sustained inhibition of gastric acid secretion.[4][5] This guide will illuminate the critical role of P-CABs in both clinical and preclinical research settings.
Mechanism of Action: A Paradigm Shift in Acid Suppression
The fundamental difference between P-CABs and PPIs lies in their interaction with the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[6]
-
Direct and Reversible Inhibition: Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs are acid-stable and do not need conversion to an active form.[5][7] They bind ionically and reversibly to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions (K+).[5][7] This direct competition effectively blocks the pump's function.[6]
-
Rapid Onset of Action: The direct-acting nature of P-CABs leads to a much faster onset of acid suppression compared to the several days required for PPIs to reach their maximum effect.[2]
-
Action on Resting and Active Pumps: P-CABs can inhibit both resting and active proton pumps, contributing to their potent and sustained effect.[3]
Signaling Pathway of P-CABs vs. PPIs
The following diagram illustrates the distinct mechanisms of action at the gastric parietal cell.
Quantitative Data Summary
The efficacy of P-CABs has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for tegoprazan and a related research compound, "P-CAB agent 2 hydrochloride".
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity
| Compound | Enzyme Source | IC50 (μM) | Inhibition Type | Reference(s) |
| Tegoprazan | Porcine | 0.53 | Reversible, K+-Competitive | [4] |
| Porcine, Canine, Human | 0.29 - 0.52 | Reversible, K+-Competitive | [5][8][9] | |
| This compound | Not Specified | 18.69 | Not Specified | MedChem Express |
| Esomeprazole | Porcine | 42.52 | Irreversible | [4] |
Table 2: Preclinical Efficacy in Rat Models of Acid-Related Disorders
| Model | Compound | ED50 (mg/kg) | Outcome | Reference(s) |
| GERD (Esophageal Injury) | Tegoprazan | 2.0 | Inhibition of esophageal injury and gastric acid secretion | [4] |
| Naproxen-induced Peptic Ulcer | Tegoprazan | 0.1 | Anti-ulcer activity | [4] |
| Ethanol-induced Peptic Ulcer | Tegoprazan | 1.4 | Anti-ulcer activity | [4] |
| Water-immersion Restraint Stress-induced Peptic Ulcer | Tegoprazan | 0.1 | Anti-ulcer activity | [4] |
Table 3: Clinical Efficacy of Tegoprazan in Acid-Related Disorders
| Indication | Tegoprazan Dose | Comparator | Primary Endpoint | Result | Reference(s) |
| Erosive Esophagitis | 50 mg & 100 mg | Esomeprazole 40 mg | Cumulative healing rate at week 8 | 98.9% for all groups (non-inferior) | [10] |
| Gastric Ulcer | 50 mg & 100 mg | Lansoprazole 30 mg | Cumulative healing rate at week 8 | Tegoprazan 50mg: 94.8%, 100mg: 95.0%; Lansoprazole: 95.7% (non-inferior) | [2] |
| Non-Erosive Reflux Disease (NERD) | 50 mg & 100 mg | Placebo | Complete resolution of major symptoms at week 4 | Tegoprazan 50mg: 42.5%, 100mg: 48.5%; Placebo: 24.2% (superior) | [11] |
| On-demand therapy for GERD | 50 mg | Esomeprazole 20 mg | Symptom improvement within 30 min | Tegoprazan: 26.2%; Esomeprazole: 16.1% (significantly higher) | [12] |
| Endoscopic Resection-Induced Ulcers | 50 mg | Esomeprazole 40 mg | Healing rates at 4 weeks | Tegoprazan: 30.3%; Esomeprazole: 22.1% (non-inferior) | [13] |
Table 4: Pharmacodynamic Properties of Tegoprazan (Single Dose)
| Tegoprazan Dose | Comparator | Time to reach mean pH ≥4 | % Time with gastric pH >4 (up to 12h post-dose) | Reference(s) |
| 50 mg | Dexlansoprazole 60 mg | < 2 hours | 58.55% | [14] |
| 100 mg | Dexlansoprazole 60 mg | < 2 hours | 70.07% | [14] |
| 200 mg | Dexlansoprazole 60 mg | < 2 hours | 81.73% | [14] |
| - | Dexlansoprazole 60 mg | ~ 7 hours | 60.55% | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of P-CABs.
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity and kinetics of a test compound on the gastric proton pump.
Methodology (Synthesized from[4][5]):
-
Preparation of H+/K+-ATPase Vesicles:
-
Gastric H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of pigs (or other species).
-
The mucosa is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase.
-
For "ion-leaky" vesicles, the preparation is treated with a potassium ionophore (e.g., valinomycin) to allow free movement of K+ ions across the vesicle membrane.
-
-
Enzyme Activity Assay:
-
The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, and KCl.
-
The test compound (e.g., tegoprazan) at various concentrations is pre-incubated with the vesicle preparation.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).
-
-
Measurement of ATPase Activity:
-
The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
This is typically done using a colorimetric method, such as the Fiske-Subbarow method, where the Pi reacts with ammonium molybdate to form a colored complex, which is measured spectrophotometrically.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
For kinetic analysis to determine if the inhibition is competitive with K+, the assay is performed at various concentrations of both the inhibitor and KCl.
-
In Vivo Rat Model of Reflux Esophagitis
Objective: To evaluate the efficacy of a test compound in preventing esophageal injury caused by surgically induced gastric reflux.
Methodology (Synthesized from[4][15][16][17]):
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are used.
-
Animals are fasted overnight before surgery but allowed access to water.
-
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
A midline laparotomy is performed to expose the stomach.
-
To induce reflux, both the pylorus and the limiting ridge between the forestomach and the corpus are ligated with silk sutures. This procedure causes the accumulation of gastric contents and their reflux into the esophagus.
-
-
Drug Administration:
-
The test compound (e.g., tegoprazan) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 1 hour before the surgical procedure.
-
-
Evaluation of Esophageal Injury:
-
Several hours (e.g., 5 hours) after the surgery, the animals are euthanized.
-
The esophagus is excised, opened longitudinally, and examined for mucosal lesions.
-
The severity of the esophageal damage is scored based on the presence and extent of erythema, erosion, and ulceration. A scoring system (e.g., 0 = normal, 5 = severe ulceration) is often used.
-
-
Data Analysis:
-
The mean lesion scores for each treatment group are calculated.
-
The percentage of inhibition of lesion formation by the test compound is determined relative to the vehicle-treated control group.
-
The ED50 value (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
-
In Vivo NSAID-Induced Gastric Ulcer Model
Objective: To assess the protective effect of a test compound against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Methodology (Synthesized from[4][18][19][20]):
-
Animal Preparation:
-
Male rats are fasted for 24 hours before the experiment, with free access to water.
-
-
Induction of Ulcers:
-
An ulcerogenic dose of an NSAID, such as naproxen or indomethacin, is administered orally.
-
-
Drug Administration:
-
The test compound (e.g., tegoprazan) or vehicle is administered orally, typically 30-60 minutes before the NSAID administration.
-
-
Assessment of Ulcer Formation:
-
Several hours (e.g., 6-8 hours) after NSAID administration, the rats are euthanized.
-
The stomachs are removed, inflated with formalin, and opened along the greater curvature.
-
The gastric mucosa is examined for ulcers. The severity of the ulcers is often quantified by measuring the total length or area of the lesions for each stomach (ulcer index).
-
-
Data Analysis:
-
The mean ulcer index for each treatment group is calculated.
-
The percentage of protection or inhibition of ulcer formation is calculated for each dose of the test compound compared to the vehicle control group.
-
The ED50 value is determined from the dose-response data.
-
Experimental and Clinical Workflows
Visualizing the workflow of research and development for a P-CAB can clarify the process from preclinical investigation to clinical application.
Workflow for Preclinical to Clinical Evaluation of a P-CAB
Conclusion
Potassium-competitive acid blockers, exemplified by tegoprazan, represent a new era in the management and research of acid-related disorders. Their distinct mechanism of action translates into a rapid, potent, and durable acid-suppressive effect, addressing several unmet needs of previous therapies. The quantitative data from a range of preclinical and clinical studies consistently demonstrate their efficacy and safety. The experimental protocols detailed herein provide a foundation for researchers to further investigate this promising class of drugs. As research continues, P-CABs are poised to become an increasingly vital tool for both clinicians and scientists in the field of gastroenterology.
References
- 1. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tegoprazan | Proton pump | ATPase | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
- 10. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised clinical trial: comparison of tegoprazan and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. The Effect of Tegoprazan on the Treatment of Endoscopic Resection-Induced Artificial Ulcers: A Multicenter, Randomized, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Pharmacodynamics between Tegoprazan and Dexlansoprazole Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]
- 16. article.imrpress.com [article.imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 20. researchgate.net [researchgate.net]
Keverprazan (P-CAB Agent 2 Hydrochloride): A Technical Guide to a Novel Gastric Acid Suppressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Keverprazan hydrochloride, also identified as P-CAB agent 2 hydrochloride, is a novel, potent, and orally active P-CAB recently approved for the treatment of duodenal ulcer and reflux esophagitis.[1][2] This technical guide provides a comprehensive overview of Keverprazan, consolidating available preclinical and clinical data. It details the agent's mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and relevant experimental protocols to support further research and development in the field.
Introduction to Keverprazan
Keverprazan (H008, previously carenoprazan) is a new-generation P-CAB developed to provide rapid, potent, and sustained inhibition of gastric acid secretion.[3] Unlike PPIs, which require acid-catalyzed activation and bind irreversibly to active proton pumps, Keverprazan competitively and reversibly inhibits the gastric H+/K+-ATPase (proton pump) by binding to the potassium-ion binding site.[4][5] This mechanism allows for a faster onset of action, meal-independent administration, and a more predictable dose-dependent effect.[3][4] Preclinical studies and early clinical trials indicated that Keverprazan's acid suppression effect was comparable to that of vonoprazan, another prominent P-CAB.[6] It has since been approved in China for the treatment of duodenal ulcers and reflux esophagitis, marking its entry as a new therapeutic option.[1][2]
Mechanism of Action
Keverprazan exerts its pharmacological effect by directly inhibiting the final step of the gastric acid secretion pathway in parietal cells. As a P-CAB, it is a lipophilic, weak base that concentrates in the acidic environment of the parietal cell canaliculi.[4] There, it competes with potassium ions (K+) for binding to the H+/K+-ATPase enzyme. By ionically and reversibly binding to the pump, Keverprazan blocks the exchange of cytoplasmic H+ for luminal K+, effectively halting acid secretion.[4][5] This direct and reversible inhibition of both active and inactive pumps contributes to its rapid and sustained acid-suppressive effects from the first dose.[3]
References
- 1. Keverprazan Hydrochloride Tablets approved for marketing [english.nmpa.gov.cn]
- 2. Keverprazan Hydrochloride: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Keverprazan Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]
- 6. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Tegoprazan (P-CAB Agent 2 Hydrochloride): A New Frontier in Gastroenterological Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of acid-suppression therapy in gastroenterology is undergoing a significant evolution with the emergence of potassium-competitive acid blockers (P-CABs). Among these, Tegoprazan, also referred to as "P-CAB agent 2 hydrochloride," is a novel, potent, and highly selective inhibitor of the gastric H+/K+-ATPase (proton pump). This in-depth technical guide provides a comprehensive overview of the core scientific and clinical data underpinning the novelty of tegoprazan, offering a valuable resource for professionals in the field of drug development and gastrointestinal research.
Core Differentiator: A Novel Mechanism of Action
Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the proton pump, tegoprazan employs a distinct and reversible mechanism of action.[1][2] It competitively inhibits the potassium-binding site of the H+/K+-ATPase, swiftly halting acid secretion.[1][3] This fundamental difference confers several key advantages, including a rapid onset of action and prolonged acid suppression, independent of the pump's activation state.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for tegoprazan across in vitro, preclinical, and clinical studies.
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity
| Parameter | Species | Value | Reference |
| IC50 | Porcine | 0.29 - 0.52 µM | [3][4] |
| IC50 | Canine | 0.29 - 0.52 µM | [3][4] |
| IC50 | Human | 0.29 - 0.52 µM | [3][4] |
| Inhibition Manner | - | Potassium-competitive | [3] |
| Reversibility | - | Reversible | [3] |
Table 2: Preclinical Efficacy in Rat Models of Gastric Ulcer
| Ulcer Model | Tegoprazan ED50 (mg/kg) | Comparator (Esomeprazole) ED50 (mg/kg) | Reference |
| Naproxen-induced | 0.1 | Not Reported | [5] |
| Ethanol-induced | 1.4 | Not Reported | [5] |
| Water-immersion restraint stress-induced | 0.1 | Not Reported | [5] |
| Acetic acid-induced (Curative Ratio at 10mg/kg vs 30mg/kg) | 44.2% | 32.7% | [5] |
Table 3: Clinical Efficacy in Erosive Esophagitis (EE)
| Study | Treatment Arms | Healing Rate at Week 8 | Key Finding | Reference |
| Phase III (Korean patients) | Tegoprazan 50 mg | 98.9% | Non-inferior to Esomeprazole | [6][7] |
| Tegoprazan 100 mg | 98.9% | Non-inferior to Esomeprazole | [6][7] | |
| Esomeprazole 40 mg | 98.9% | - | [6][7] | |
| Phase III (Multicountry) | Tegoprazan 50 mg | 99.1% | Non-inferior to Esomeprazole | [8] |
| Esomeprazole 40 mg | 97.2% | - | [8] |
Table 4: Clinical Efficacy in Gastric Ulcer (GU)
| Study | Treatment Arms | Healing Rate at Week 8 (Full Analysis Set) | Key Finding | Reference |
| Phase III | Tegoprazan 50 mg | 94.8% | Non-inferior to Lansoprazole | [9][10] |
| Tegoprazan 100 mg | 95.0% | Non-inferior to Lansoprazole | [9][10] | |
| Lansoprazole 30 mg | 95.7% | - | [9][10] |
Table 5: Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | [11] |
| Elimination Half-life (t1/2) | 3.65 - 5.39 hours | [11] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of tegoprazan and a typical clinical trial workflow.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are representative of the key experiments conducted to characterize tegoprazan.
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory activity of tegoprazan on the H+/K+-ATPase is typically assessed using isolated gastric vesicles from sources like porcine or canine stomachs. A common method involves the following steps:
-
Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase vesicles.
-
ATPase Activity Measurement: The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase. This is often done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method (e.g., malachite green assay).
-
Inhibition Assay: The H+/K+-ATPase vesicles are incubated with varying concentrations of tegoprazan in a buffer containing ATP and magnesium ions. The reaction is initiated by the addition of potassium ions.
-
IC50 Determination: The concentration of tegoprazan that inhibits 50% of the H+/K+-ATPase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Reversibility and Kinetic Analysis: To determine the mode of inhibition, kinetic studies are performed by measuring enzyme activity at various substrate (potassium) and inhibitor concentrations. A Lineweaver-Burk or Dixon plot analysis can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. Reversibility can be assessed by dialysis or dilution methods to see if enzyme activity is restored after removal of the inhibitor.
Preclinical In Vivo Gastric Ulcer Models
The anti-ulcer efficacy of tegoprazan is evaluated in various rodent models that mimic different aspects of peptic ulcer disease.
-
NSAID-Induced Ulcer Model:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Induction: A non-steroidal anti-inflammatory drug (NSAID) such as naproxen is administered orally to induce gastric ulcers.
-
Treatment: Tegoprazan or a vehicle control is administered orally prior to or concurrently with the NSAID.
-
Evaluation: After a set period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured, and an ulcer index is calculated. The effective dose that reduces the ulcer index by 50% (ED50) is determined.
-
-
Ethanol-Induced Ulcer Model:
-
Induction: Absolute ethanol is administered orally to induce acute gastric mucosal lesions.
-
Treatment and Evaluation: Similar to the NSAID-induced model, tegoprazan is administered prior to ethanol challenge, and the gastric mucosal damage is assessed.
-
-
Stress-Induced Ulcer Model:
-
Induction: Water-immersion restraint stress is a common method to induce stress-related gastric ulcers.
-
Treatment and Evaluation: Tegoprazan is administered before the stress period, followed by evaluation of the gastric mucosa.
-
-
Acetic Acid-Induced Chronic Ulcer Model:
-
Induction: A concentrated solution of acetic acid is applied to the serosal surface of the stomach to induce a chronic ulcer.
-
Treatment: Tegoprazan is administered orally for several consecutive days starting after ulcer induction.
-
Evaluation: The healing of the ulcer is assessed by measuring the ulcer area at the end of the treatment period.
-
Clinical Trial Protocol for Erosive Esophagitis
The efficacy and safety of tegoprazan in treating erosive esophagitis are typically evaluated in multicenter, randomized, double-blind, active-controlled clinical trials.
-
Study Population: Patients with endoscopically confirmed erosive esophagitis (graded according to a standardized classification system like the Los Angeles Classification) are enrolled.
-
Study Design:
-
Randomization: Patients are randomly assigned to receive either tegoprazan (e.g., 50 mg or 100 mg once daily) or an active comparator, typically a standard dose of a PPI like esomeprazole (e.g., 40 mg once daily).
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
-
-
Endpoints:
-
Primary Endpoint: The primary measure of efficacy is the cumulative healing rate of erosive esophagitis at week 8, as confirmed by endoscopy.
-
Secondary Endpoints: These may include healing rates at earlier time points (e.g., week 4), symptom relief (e.g., resolution of heartburn), and safety and tolerability.
-
-
Assessments:
-
Endoscopy: Performed at baseline and at specified follow-up visits (e.g., week 4 and week 8) to assess the healing of esophageal erosions.
-
Symptom Diaries: Patients record the frequency and severity of their symptoms (e.g., heartburn, regurgitation).
-
Safety Monitoring: Adverse events are recorded throughout the study. Laboratory tests and vital signs are monitored.
-
-
Statistical Analysis: The primary analysis is typically a non-inferiority comparison of the healing rates between the tegoprazan and comparator groups.
Conclusion
Tegoprazan (this compound) represents a significant advancement in the management of acid-related gastrointestinal disorders. Its novel, reversible, and potassium-competitive mechanism of action translates into a rapid and sustained acid suppression, with clinical data demonstrating non-inferiority to established PPIs in the healing of erosive esophagitis and gastric ulcers. The data presented in this guide underscore the potential of tegoprazan to address some of the unmet needs in the current acid-suppression landscape, making it a compelling agent for further research and clinical application.
References
- 1. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tegoprazan | Proton pump | ATPase | TargetMol [targetmol.com]
- 5. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjogastroenterology.org [jjogastroenterology.org]
- 9. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Potassium-Competitive Acid Blockers (P-CABs)
Topic: "P-CAB agent 2 hydrochloride" in vitro assay protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium-competitive acid blockers (P-CABs) are a class of drugs that suppress gastric acid secretion by reversibly inhibiting the gastric H+,K+-ATPase, also known as the proton pump.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and act by competing with potassium ions (K+) for binding to the enzyme.[1][3][4] This application note provides a detailed protocol for the in vitro assessment of a P-CAB, referred to here as "this compound," using a well-established H+,K+-ATPase inhibition assay. The methodologies are based on protocols used for characterizing known P-CABs such as vonoprazan and SCH28080.[3][5][6]
Data Presentation
The primary quantitative measure for the in vitro potency of a P-CAB is its half-maximal inhibitory concentration (IC50) against H+,K+-ATPase. The following table summarizes the reported IC50 values for several known P-CABs, providing a benchmark for evaluating new chemical entities.
| Compound | Enzyme Source | pH | IC50 (nM) | Reference |
| Vonoprazan | Porcine gastric microsomes | 6.5 | 19 | [5] |
| SCH28080 | Guinea-pig gastric membranes | - | 1300 | [3] |
| Lansoprazole | Porcine gastric microsomes | 6.5 | - | [7] |
Signaling Pathway
The mechanism of action for P-CABs involves the direct inhibition of the H+,K+-ATPase enzyme in gastric parietal cells. This process is independent of the acid-secretory state of the cell.
Caption: Mechanism of action of a P-CAB, inhibiting the H+,K+-ATPase.
Experimental Protocols
H+,K+-ATPase Inhibition Assay
This protocol details the in vitro enzymatic activity assay to determine the IC50 value of "this compound." The method is adapted from established procedures for other P-CABs.[6]
1. Materials and Reagents
-
H+,K+-ATPase enriched microsomes (from porcine or rabbit gastric mucosa)
-
"this compound"
-
Tris-HCl buffer (50 mM, pH 6.5)
-
Magnesium Chloride (MgCl2, 5 mM)
-
Potassium Chloride (KCl, 20 mM)
-
Valinomycin (10 µM)
-
Adenosine triphosphate (ATP)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
2. Experimental Workflow
Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.
3. Step-by-Step Procedure
-
Preparation of "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).[5] Create a series of dilutions to be tested.
-
Pre-incubation: In a 96-well plate, combine the H+,K+-ATPase enriched microsomes (e.g., 0.25 µg) with 50 mM Tris-HCl buffer (pH 6.5), 5 mM MgCl2, 10 µM valinomycin, and varying concentrations of "this compound".[6] Include a vehicle control (DMSO) and a positive control (e.g., vonoprazan).
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Initiation of Enzymatic Reaction: To start the reaction, add a solution containing ATP and KCl (final concentration, e.g., 20 mM) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping reagent, such as sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using the Malachite Green assay, following the manufacturer's instructions.[8] Read the absorbance on a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of "this compound" by assessing its inhibitory activity against H+,K+-ATPase. The provided methodologies, data presentation format, and diagrams are intended to guide researchers in obtaining reproducible and comparable results for novel P-CAB compounds. The established IC50 values for known P-CABs serve as valuable benchmarks in the drug discovery and development process.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of gastric antisecretory effect of SCH 28080 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Potassium-Competitive Acid Blockers (P-CABs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific agent "P-CAB agent 2 hydrochloride" is not identified in the public literature. This document provides a comprehensive overview of in vivo animal models and protocols based on studies of well-characterized Potassium-Competitive Acid Blockers (P-CABs) such as vonoprazan, tegoprazan, and fexuprazan. These notes are intended to serve as a guide for preclinical research on new chemical entities within the P-CAB class.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that suppress gastric acid secretion.[1][2] They represent a significant advancement over traditional proton pump inhibitors (PPIs) for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1][3] Unlike PPIs, which bind irreversibly to active proton pumps and require an acidic environment for activation, P-CABs bind reversibly and ionically to the gastric H+/K+-ATPase (proton pump) in a potassium-competitive manner.[2][4][5] This distinct mechanism allows P-CABs to inhibit both active and inactive pumps, leading to a more rapid, potent, and sustained acid suppression that is not dependent on meal times.[4][5][6]
Mechanism of Action
P-CABs are weak bases that, after systemic absorption, concentrate in the highly acidic secretory canaliculi of gastric parietal cells.[1] There, they ionically and reversibly bind to the K+ binding site of the H+/K+-ATPase enzyme, preventing the final step of acid secretion—the exchange of H+ for K+ ions.[2][4] This mechanism does not require the acidic activation that PPIs do, contributing to their faster onset of action.[6]
Caption: Mechanism of Action: P-CABs vs. PPIs on the gastric proton pump.
In Vivo Animal Models for P-CAB Evaluation
A variety of animal models are employed to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of P-CABs in vivo. The choice of model depends on the specific research question, ranging from screening for anti-secretory activity to evaluating therapeutic potential in disease states.
Caption: A generalized workflow for the in vivo evaluation of P-CAB agents.
Commonly used animal models include:
-
Rodent Models (Rats, Mice):
-
Gastric Ulcer Models: These models are crucial for evaluating the cytoprotective and healing effects of P-CABs.
-
NSAID-Induced Ulcer: Administration of nonsteroidal anti-inflammatory drugs like indomethacin or naproxen induces gastric and intestinal lesions.[7][8][9] This model is relevant for studying drug-induced gastroenteropathy.
-
Ethanol-Induced Ulcer: Oral administration of absolute ethanol causes acute, severe mucosal damage.[7][9]
-
Stress-Induced Ulcer: Methods like water-immersion restraint stress are used to mimic stress-related mucosal injury.[7][9]
-
Acetic Acid-Induced Ulcer: Injection of acetic acid into the gastric submucosa creates a chronic ulcer, useful for studying healing processes.[7][9]
-
Pylorus Ligation (Shay Rat): Ligation of the pyloric sphincter leads to the accumulation of gastric acid, causing ulceration. This model is also used to measure gastric acid secretion.[9][10]
-
-
Gastroesophageal Reflux Disease (GERD) Model: Surgical procedures are performed on rats to induce chronic acid reflux, leading to esophageal injury, which can then be treated with the test agent.[7]
-
Genetically Engineered Mice: Knockout mice for components of the acid secretion pathway (e.g., gastrin, histamine receptors) are valuable for mechanistic studies.[11][12]
-
-
Canine Models (Dogs):
Data Summary
Quantitative data from in vivo and in vitro studies are essential for comparing the potency and efficacy of new P-CAB agents against established drugs.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Compound | Species | IC50 (µM) | Inhibition Type | Reference |
| Tegoprazan | Porcine | 0.53 | Reversible | [7] |
| Canine | 0.29 - 0.52 | Reversible | [13] | |
| Human | 0.29 - 0.52 | Reversible | [13] | |
| Esomeprazole | Porcine | 42.52 | Irreversible | [7] |
| JP-1366 | Not Specified | 0.0167 | Not Specified | [10] |
| Vonoprazan (TAK-438) | Not Specified | 0.0225 | Not Specified | [10] |
Table 2: In Vivo Efficacy in Rat Ulcer Models
| Compound | Model | ED50 (mg/kg) | Reference |
| Tegoprazan | GERD (Esophageal Injury) | 2.0 | [7] |
| Naproxen-induced Ulcer | 0.1 | [7] | |
| Ethanol-induced Ulcer | 1.4 | [7] | |
| Water-Immersion Stress Ulcer | 0.1 | [7] |
Table 3: Pharmacokinetic Parameters in Animals
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Vonoprazan | Rat | 5 (oral) | 215 ± 63 | 1.17 ± 0.41 | 823 ± 276 | 2.51 ± 0.44 | [16] |
| Rat | 20 (oral) | 1073 ± 311 | 1.17 ± 0.41 | 5110 ± 1100 | 3.42 ± 0.53 | [16] | |
| Fexuprazan | Rat | 2 (oral) | - | - | - | - | [17] |
Note: PK parameters can vary significantly based on study design and analytical methods. The data for fexuprazan in rats noted high distribution to the GI tract without specifying plasma PK parameters in the cited abstract.[17]
Experimental Protocols
Protocol 1: NSAID (Naproxen)-Induced Gastric Ulcer Model in Rats
-
Objective: To evaluate the protective effect of a P-CAB agent against NSAID-induced gastric damage.
-
Animals: Male Sprague-Dawley rats (180-220g).
-
Procedure:
-
Fast animals for 18-24 hours prior to the experiment, with free access to water.
-
Administer the test P-CAB agent (e.g., "this compound" in a suitable vehicle like 0.5% CMC-Na) or vehicle control via oral gavage.
-
One hour after drug administration, administer naproxen (e.g., 80 mg/kg) orally to induce gastric ulcers.
-
Four to six hours after naproxen administration, euthanize the animals via CO2 asphyxiation.
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
Pin the stomach flat on a board and examine for mucosal lesions under a dissecting microscope.
-
Endpoint Measurement: Calculate the ulcer index by measuring the length (mm) of each lesion. The sum of the lengths for each stomach constitutes the ulcer index. The percentage of inhibition is calculated relative to the vehicle control group.
-
-
Reference: Adapted from the methodology for tegoprazan.[7]
Protocol 2: Histamine-Induced Gastric Acid Secretion in Dogs
-
Objective: To measure the pharmacodynamic effect of a P-CAB on stimulated gastric acid secretion.
-
Animals: Male Beagle dogs equipped with a chronic gastric fistula.
-
Procedure:
-
Fast dogs for 24 hours prior to the experiment.
-
Administer a single oral dose of the test P-CAB agent (e.g., 0.3 to 30 mg/kg) or vehicle.[13]
-
At a predetermined time post-dosing (e.g., 1 hour), begin a continuous intravenous infusion of a secretagogue, such as histamine (e.g., 40-80 µg/kg/h), to stimulate acid secretion.[13]
-
Collect gastric juice samples from the fistula at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.
-
Endpoint Measurement: Measure the volume of each gastric juice sample and titrate with 0.1 N NaOH to a pH of 7.0 to determine the acid concentration. Calculate the total acid output (mEq/interval). Compare the acid output in treated animals to their baseline or to vehicle-treated controls.
-
-
Reference: Adapted from the methodology for tegoprazan.[13][14]
Protocol 3: Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the plasma concentration-time profile and key PK parameters of a P-CAB agent.
-
Animals: Male Sprague-Dawley rats (180-220g), potentially cannulated (e.g., jugular vein) for serial blood sampling.
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of the test P-CAB agent (e.g., 5 or 20 mg/kg).[16]
-
Collect blood samples (approx. 200-300 µL) into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Endpoint Measurement: Quantify the concentration of the P-CAB agent in plasma using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
-
Reference: Adapted from the methodology for vonoprazan.[16][18]
Model Selection Logic
The selection of an appropriate animal model is critical and should be guided by the specific objectives of the study.
Caption: Decision tree for selecting an appropriate in vivo animal model.
These application notes provide a framework for the in vivo evaluation of novel P-CAB agents. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their test compound and adhere to all institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fexuprazan mitigates NSAID-induced small intestinal injury by restoring intestinal barrier integrity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the regulation of gastric acid secretion through analysis of genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Characterization of in vivo acid secretory responses of rabbit with comparison to dog and rat. [scholars.duke.edu]
- 16. dovepress.com [dovepress.com]
- 17. Restoration of intestinal barrier function by fexuprazan, a potassium-competitive acid blocker, in Caco-2 cells and its higher gastrointestinal distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for the Administration of P-CAB Agent 2 Hydrochloride in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "P-CAB agent 2 hydrochloride," a novel potassium-competitive acid blocker (P-CAB), in Sprague-Dawley rats. The focus is on its mechanism of action and its effects on gastric acid secretion.
Introduction to P-CABs
Potassium-competitive acid blockers (P-CABs) are a class of drugs that suppress gastric acid secretion by reversibly binding to and inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and have a rapid onset of action.[2] They compete with potassium ions (K+) to inhibit the final step of acid production.[1][3] Vonoprazan is a well-known example of a P-CAB that has demonstrated potent and sustained acid suppression.[4][5]
"this compound" is a next-generation P-CAB designed for enhanced efficacy and a favorable safety profile. These notes will guide researchers through the fundamental in vivo evaluation of this agent in a standard preclinical model.
Mechanism of Action: Signaling Pathway
P-CABs, including "this compound," act directly on the gastric H+/K+-ATPase in parietal cells. The binding is ionic and reversible, providing a dose-dependent inhibition of the proton pump.[1][5]
Experimental Evaluation in Sprague-Dawley Rats
The pylorus ligation model in Sprague-Dawley rats is a widely used and effective method for evaluating the antisecretory activity of drugs like "this compound".[6][7] This model involves the surgical ligation of the pyloric sphincter to allow for the accumulation of gastric secretions, which can then be collected and analyzed.
The following diagram outlines the typical workflow for a pylorus ligation study.
Protocols
Protocol 1: Pylorus Ligation Model for Evaluation of Gastric Antisecretory Activity
1. Animals:
-
Male Sprague-Dawley rats (200-220 g) are used.[8]
-
Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.[9]
-
Acclimatize animals for at least 7 days before the experiment.[9]
2. Materials:
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose - CMC)[10]
-
Standard antisecretory drug (e.g., Omeprazole, 20 mg/kg)[9][10]
-
Anesthetic (e.g., Urethane)[11]
-
Surgical instruments
-
Centrifuge tubes
-
pH meter
-
Burette and 0.01 N NaOH solution
-
Topfer's reagent and Phenolphthalein indicator[6]
3. Experimental Procedure:
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[6][8]
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 1% CMC, p.o.)
-
Group II (Standard): Omeprazole (20 mg/kg, p.o.)
-
Group III (Test Low Dose): this compound (e.g., 10 mg/kg, p.o.)
-
Group IV (Test High Dose): this compound (e.g., 30 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally (p.o.) 30 minutes before the surgical procedure.[8]
-
Pylorus Ligation:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric sphincter carefully, avoiding any damage to the blood supply.[8]
-
Suture the abdominal wall.
-
-
Gastric Secretion Collection: After 4 hours of ligation, euthanize the animals by an appropriate method.[10]
-
Sample Processing:
4. Analysis of Gastric Secretions:
-
Volume: Measure the volume of the supernatant (gastric juice) and express it as ml/100g of body weight.[12]
-
pH: Determine the pH of the gastric juice using a calibrated digital pH meter.[12]
-
Total Acidity:
-
Pipette 1 ml of the supernatant into a flask and dilute with 1 ml of distilled water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.01 N NaOH until a definite pink color persists.[12]
-
Calculate the total acidity using the formula:
-
Acidity (mEq/L/100g) = (Volume of NaOH × Normality of NaOH × 100) / 0.1
-
-
Data Presentation
The quantitative data obtained from the pylorus ligation experiment should be summarized in a clear and structured table for easy comparison between the different treatment groups.
Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (ml/100g) | pH | Total Acidity (mEq/L/100g) | % Inhibition of Acidity |
| Control (Vehicle) | - | Value ± SEM | Value ± SEM | Value ± SEM | - |
| Standard (Omeprazole) | 20 | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| P-CAB Agent 2 HCl | 10 | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| P-CAB Agent 2 HCl | 30 | Value ± SEM | Value ± SEM | Value ± SEM | Value |
Note: Values are to be presented as mean ± Standard Error of the Mean (SEM). Statistical significance (e.g., p < 0.05) compared to the control group should be indicated.
Logical Relationship of Experimental Parameters
The following diagram illustrates the logical relationship between the experimental intervention and the measured outcomes, which collectively determine the antisecretory efficacy of "this compound".
Conclusion
These application notes and protocols provide a robust framework for the initial preclinical assessment of "this compound" in Sprague-Dawley rats. By following these detailed methodologies, researchers can effectively evaluate the in vivo antisecretory activity of this novel P-CAB and generate reliable data to support further drug development. The use of the pylorus ligation model, coupled with the systematic analysis of gastric secretion parameters, will provide crucial insights into the pharmacological profile of this promising new agent.
References
- 1. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 7. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of P-CABs in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Potassium-Competitive Acid Blockers (P-CABs) in human plasma. The protocol outlined below is based on established methods for the analysis of Vonoprazan, a representative P-CAB, and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[1][2][3][4][5] The method employs a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer for detection, ensuring high throughput and reliable quantification suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2][4][6]
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid-suppressing agents that inhibit the gastric H+/K+-ATPase enzyme.[3] Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action and prolonged acid suppression, making them a promising therapeutic option for acid-related disorders.[3][5][7] Accurate and precise quantification of P-CABs in biological matrices is crucial for pharmacokinetic assessments and clinical research.[2][4] This document provides a detailed protocol for the determination of P-CABs in human plasma using LC-MS/MS, a technique renowned for its sensitivity and specificity in bioanalytical applications.
Experimental
Materials and Reagents
-
Reference standard of the P-CAB of interest and a suitable internal standard (IS) (e.g., Diazepam or a stable isotope-labeled analog).[1][3]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Human plasma (with anticoagulant, e.g., heparin).[6]
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][3][4][6]
-
Data acquisition and processing software.
Standard Solutions and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of the P-CAB and IS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the P-CAB stock solution to create working standards for calibration curves and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).[3][5]
Sample Preparation
A protein precipitation method is employed for sample extraction.[2][4][6]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,300 rpm for 10 minutes.[6]
-
Transfer 50 µL of the supernatant and dilute with 200 µL of a suitable aqueous solution (e.g., acetonitrile/water mixture).[6]
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Caption: A flowchart illustrating the protein precipitation sample preparation protocol.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and may require optimization for a specific P-CAB agent.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][4][6] |
| Mobile Phase A | 0.2% Formic acid in acetonitrile[2][4][6] |
| Mobile Phase B | 0.1% Ammonium hydroxide and 10 mmol/L ammonium formate in deionized water[2][4][6] |
| Flow Rate | 0.4 mL/min[2][4][6] |
| Injection Volume | 2-20 µL[1][2][4][6] |
| Column Temperature | 40 °C |
| Run Time | 4.5 minutes[2][4][6] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3][4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| Source Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Note: Specific MRM transitions (precursor ion > product ion) and collision energies must be optimized for the specific P-CAB and internal standard.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)[3][6] |
| Accuracy | Relative Error (RE) within ±15% (±20% at LLOQ)[3][6] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | RSD of peak areas in different plasma lots ≤ 15% |
| Stability | Analyte stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Results and Discussion
Published methods for P-CABs like Vonoprazan demonstrate excellent linearity over a wide concentration range, typically from 0.5 to 500 ng/mL.[2][4][6] The precision and accuracy of these methods are consistently within the acceptable limits set by regulatory agencies, with intra- and inter-day precision and accuracy values generally below 15%.[1][3] Extraction recoveries are typically high and consistent, often exceeding 88%.[2][4][6] No significant matrix effects are usually observed, indicating the high selectivity of the method.[2][4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
"P-CAB agent 2 hydrochloride" solubility and solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of Potassium-Competitive Acid Blocker (P-CAB) Agent 2 Hydrochloride and detailed protocols for its solution preparation and solubility determination. Due to the limited public availability of specific solubility data for "P-CAB agent 2 hydrochloride," this document also includes representative data for Vonoprazan, a structurally and functionally similar P-CAB, to provide a relevant reference for researchers.
Solubility Profile
The solubility of a drug candidate is a critical parameter that influences its formulation, delivery, and bioavailability. P-CABs, as a class, are known for their improved acid stability compared to proton pump inhibitors (PPIs). The solubility of this compound has been determined in several pharmaceutically relevant solvent systems.
Table 1: Quantitative Solubility Data for this compound and Vonoprazan
| Compound | Solvent System | Temperature | Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (≥ 5.33 mM) |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (≥ 5.33 mM) |
| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (≥ 5.33 mM) |
| Vonoprazan (fumarate) | DMSO | Not Specified | Soluble |
| Vonoprazan (fumarate) | Water | Not Specified | Very slightly soluble |
| Vonoprazan (fumarate) | Methanol | Not Specified | Very slightly soluble |
| Vonoprazan (fumarate) | Ethanol (99.5%) | Not Specified | Very slightly soluble |
| Vonoprazan (free base) | DMSO | 25°C | 69 mg/mL (199.77 mM) |
| Vonoprazan (free base) | Ethanol | 25°C | 69 mg/mL (199.77 mM) |
| Vonoprazan (free base) | Water | 25°C | Insoluble |
| Vonoprazan | 0.1N HCl | 37°C | 139.1 mg/mL[1] |
| Vonoprazan cocrystal (VPZ–RES) | pH 1.2 buffer | 37°C | > 1 mg/mL |
| Vonoprazan cocrystal (VPZ–RES) | pH 6.8 buffer | 37°C | > 1 mg/mL |
Note: The fumarate salt of Vonoprazan is moderately soluble in water (<1 mg/mL) and has pH-dependent solubility, which increases with decreasing pH.[2]
Experimental Protocols
Protocol for Preparation of a Stock Solution (In Vitro Assays)
This protocol describes the preparation of a stock solution of this compound in a common solvent system for use in in vitro experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Solvent Mixture: In a sterile container, prepare the desired volume of the solvent mixture. For the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, combine the components in the specified ratios.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the solvent mixture to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle heating may also be applied to aid dissolution, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If required for the downstream application, the final solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The shaking speed should be adequate to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with the aqueous buffer to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared for accurate quantification.
-
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.
Mechanism of Action and Signaling Pathway
P-CABs, including this compound, exert their acid-suppressing effects by inhibiting the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. Unlike PPIs, which require an acidic environment for activation and bind irreversibly, P-CABs bind reversibly and competitively with potassium ions (K+).
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Application Notes and Protocols for a Representative P-CAB in Primary Parietal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a representative Potassium-Competitive Acid Blocker (P-CAB), referred to herein as "P-CAB agent 2 hydrochloride," in primary parietal cell culture experiments. The protocols and data presented are based on established methodologies for similar compounds in this class, such as vonoprazan and tegoprazan, and are intended to serve as a foundational resource for investigating the effects of novel P-CABs on gastric acid secretion.
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and act by competing with potassium ions, leading to a rapid onset of action and sustained acid suppression.[1][4][5] Primary parietal cell cultures offer a valuable in vitro model to study the cellular mechanisms of acid secretion and to characterize the pharmacological properties of new P-CABs.[6][7][8]
Mechanism of Action
P-CABs, including the representative "this compound," exert their effect at the final step of the acid secretion pathway.[9][10] They accumulate in the acidic secretory canaliculi of parietal cells and ionically bind to the H+/K+ ATPase, preventing the exchange of intracellular H+ for extracellular K+ ions.[5][11] This blockade of the proton pump effectively reduces the secretion of hydrochloric acid into the gastric lumen.[4]
Signaling Pathways in Gastric Acid Secretion
The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neurocrine signaling pathways that converge on the parietal cell.[12][13] The principal stimulants are gastrin, histamine, and acetylcholine.[13][14][15] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. Gastrin and acetylcholine act through G-protein coupled receptors to increase intracellular calcium levels.[16] These signaling cascades ultimately lead to the translocation and activation of the H+/K+ ATPase at the apical membrane of the parietal cell.[13][14]
Figure 1. Signaling pathways controlling gastric acid secretion and the site of action for P-CABs.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" based on typical values observed for other potent P-CABs. These values should be determined experimentally for the specific agent.
Table 1: In Vitro H+/K+ ATPase Inhibition
| Parameter | Value | Conditions |
| IC₅₀ | 10 nM | Isolated porcine gastric H+/K+ ATPase, pH 6.5 |
| Ki | 3 nM | Competitive inhibition with respect to K⁺ |
| Reversibility | Reversible | Demonstrated by washout experiments |
Table 2: Inhibition of Acid Secretion in Primary Parietal Cells
| Stimulant | "this compound" Conc. | % Inhibition of Acid Secretion (Aminopyrine uptake) |
| Histamine (100 µM) | 1 nM | 25% |
| 10 nM | 60% | |
| 100 nM | 95% | |
| Carbachol (100 µM) | 1 nM | 22% |
| 10 nM | 58% | |
| 100 nM | 92% |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rabbit Parietal Cells
This protocol is adapted from established methods for isolating parietal cells from rabbit gastric mucosa.[6]
Materials:
-
New Zealand White rabbit
-
Collagenase Type IV
-
Pronase E
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nycodenz or similar density gradient medium
-
Matrigel or other basement membrane matrix
-
Centrifugal elutriator (optional, for higher purity)
Procedure:
-
Euthanize the rabbit according to institutional guidelines.
-
Excise the stomach and wash the mucosa with cold saline.
-
Separate the mucosa from the underlying muscle layers.
-
Mince the mucosa and digest with a solution of Collagenase Type IV and Pronase E in DMEM/F-12.
-
Filter the cell suspension to remove undigested tissue.
-
Enrich for parietal cells using a Nycodenz density gradient centrifugation. For higher purity, centrifugal elutriation can be employed.
-
Collect the parietal cell-rich fraction (typically >95% purity).
-
Plate the cells on Matrigel-coated culture dishes in DMEM/F-12 supplemented with 10% FBS and antibiotics.
-
Culture the cells at 37°C in a 5% CO₂ incubator. Cells should be used for experiments within 24-48 hours.
Figure 2. Workflow for the isolation and culture of primary parietal cells.
Protocol 2: Measurement of Acid Secretion (Aminopyrine Uptake Assay)
This assay indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic compartments of parietal cells.
Materials:
-
Primary parietal cell culture (from Protocol 1)
-
¹⁴C-aminopyrine
-
Histamine, Carbachol, or other secretagogues
-
"this compound" stock solution
-
Scintillation counter and fluid
Procedure:
-
Pre-incubate the cultured parietal cells with varying concentrations of "this compound" or vehicle control for 30 minutes.
-
Add ¹⁴C-aminopyrine to the culture medium.
-
Stimulate the cells with a secretagogue (e.g., 100 µM histamine).
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold buffer to remove extracellular aminopyrine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio as an index of acid secretion.
-
Determine the dose-dependent inhibition by "this compound".
Protocol 3: H+/K+ ATPase Activity Assay
This protocol measures the direct inhibitory effect of "this compound" on the enzymatic activity of the proton pump using isolated gastric microsomes.
Materials:
-
Porcine or rabbit gastric microsomes (rich in H+/K+ ATPase)
-
ATP
-
Potassium chloride (KCl)
-
"this compound"
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction buffer containing gastric microsomes, varying concentrations of "this compound," and other necessary components, but without ATP or KCl.
-
Initiate the reaction by adding ATP and varying concentrations of KCl.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent.
-
Determine the ATPase activity and calculate the IC₅₀ and Ki values for "this compound."
Figure 3. Logical flow of experiments to characterize a novel P-CAB.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of "this compound" and other novel P-CABs using primary parietal cell cultures. These in vitro models are essential for characterizing the mechanism of action, potency, and cellular effects of new drug candidates targeting gastric acid secretion. Researchers should adapt and optimize these protocols based on their specific experimental needs and the characteristics of the compound under investigation.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa (Journal Article) | OSTI.GOV [osti.gov]
- 7. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: map04971 [genome.jp]
- 14. teachmeanatomy.info [teachmeanatomy.info]
- 15. researchgate.net [researchgate.net]
- 16. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Experimental Design for P-CAB Agent 2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] P-CABs, such as "P-CAB agent 2 hydrochloride," reversibly bind to the H+,K+-ATPase (proton pump) in a potassium-competitive manner, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][4][5] Unlike PPIs, their action is not dependent on an acidic environment for activation, allowing them to inhibit both active and inactive proton pumps.[4] This results in a faster onset of action and more consistent acid suppression, independent of meal times.[2][3]
These application notes provide a comprehensive framework for the preclinical evaluation of a novel P-CAB, "this compound." The protocols outlined below are designed to assess the agent's pharmacological activity, pharmacokinetic profile, and efficacy in established animal models of acid-related diseases.
Mechanism of Action of P-CABs
P-CABs directly inhibit the final step in the gastric acid secretion pathway. They compete with potassium ions (K+) for binding to the H+,K+-ATPase on the secretory canaliculi of parietal cells. This reversible ionic binding blocks the pump's activity, preventing the exchange of intracellular H+ for extracellular K+ and thereby halting acid secretion into the gastric lumen.
Key Preclinical Experiments
A robust preclinical data package for "this compound" should include in vitro characterization, in vivo efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the potency and reversibility of "this compound" in inhibiting the proton pump.
Protocol:
-
Preparation of H+,K+-ATPase Vesicles: Isolate gastric vesicles rich in H+,K+-ATPase from porcine or rabbit stomachs.
-
Assay Conditions:
-
Incubate the vesicles with varying concentrations of "this compound" and a known P-CAB reference compound (e.g., vonoprazan, tegoprazan) at 37°C.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates higher potency.[6]
-
To assess reversibility, wash the vesicles after incubation with the test compound and measure the recovery of enzyme activity.
-
Data Presentation:
| Compound | IC50 (µM) | Inhibition Type |
| This compound | [Insert Value] | Reversible |
| Vonoprazan (Reference) | ~0.018 nM | Reversible |
| Tegoprazan (Reference) | 0.53 µM | Reversible |
| Esomeprazole (PPI Reference) | 42.52 µM | Irreversible |
Reference data for Tegoprazan and Esomeprazole from a study using porcine H+/K+-ATPase.[6] Vonoprazan IC50 is also reported.[7]
In Vivo Models of Gastric Acid Secretion and Ulceration
Objective: To evaluate the efficacy of "this compound" in reducing gastric acid secretion and protecting against gastric mucosal damage in animal models.
Protocol:
-
Animal Preparation: Fast male Sprague-Dawley or Wistar rats for 24 hours with free access to water.
-
Dosing: Administer "this compound," a vehicle control, and a reference compound (e.g., esomeprazole) orally.
-
Surgical Procedure: One hour after dosing, ligate the pylorus of the stomach under anesthesia.
-
Sample Collection: Four hours after ligation, collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, pH, and total acid output.
Protocol:
-
Ulcer Induction: Inject acetic acid into the subserosal layer of the stomach in anesthetized rats.
-
Treatment: Administer "this compound," vehicle, or a reference compound orally once daily for a specified period (e.g., 5-7 days).
-
Evaluation: At the end of the treatment period, euthanize the animals and measure the ulcer area. Calculate the percentage of ulcer healing.
Data Presentation:
Pylorus-Ligated Rat Model
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acid Output (µEq/4h) |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Esomeprazole (Reference) | 30 | [Insert Value] | [Insert Value] | [Insert Value] |
Acetic Acid-Induced Ulcer Model
| Treatment Group | Dose (mg/kg) | Ulcer Area (mm²) | Healing Ratio (%) |
| Vehicle Control | - | [Insert Value] | 0 |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| Tegoprazan (Reference) | 10 | [Insert Value] | 44.2 |
| Esomeprazole (Reference) | 30 | [Insert Value] | 32.7 |
Reference data for Tegoprazan and Esomeprazole.[6]
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" in preclinical species.
Protocol:
-
Animal Models: Use at least two species, typically rats and dogs.
-
Dosing:
-
Intravenous (IV): Administer a single IV dose to determine key parameters like clearance, volume of distribution, and half-life.
-
Oral (PO): Administer single ascending oral doses to assess dose proportionality and bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of "this compound" and its major metabolites in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Data Presentation:
Single Oral Dose PK Parameters in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Single Oral Dose PK Parameters in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Preclinical PK data for fexuprazan showed rapid absorption with a Tmax of 1.75-3.5 hours and a long elimination half-life of approximately 9 hours in humans, which can be a benchmark for comparison.[8][9]
Safety Pharmacology and Toxicology
Objective: To identify potential adverse effects of "this compound" on major physiological systems and to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL).
Protocols:
-
Core Battery Safety Pharmacology Studies:
-
Central Nervous System (CNS): Irwin test or functional observational battery in rats.
-
Cardiovascular System: hERG assay and assessment of cardiovascular parameters (blood pressure, heart rate, ECG) in conscious, telemetered dogs or non-human primates.
-
Respiratory System: Whole-body plethysmography in rats.
-
-
Repeat-Dose Toxicology Studies:
-
Administer "this compound" daily for 14 or 28 days in rats and dogs.
-
Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and perform histopathological examination of tissues.
-
A key parameter to monitor is serum gastrin levels, as prolonged acid suppression can lead to hypergastrinemia.[10][11]
-
Conclusion
The preclinical development of "this compound" requires a systematic evaluation of its pharmacology, pharmacokinetics, and safety. The protocols and experimental designs detailed in these application notes provide a robust framework for generating the necessary data to support its progression towards clinical trials. By demonstrating potent and reversible inhibition of the proton pump, efficacy in relevant animal models, and a favorable pharmacokinetic and safety profile, "this compound" can be positioned as a promising next-generation therapy for acid-related disorders.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 5. google.com [google.com]
- 6. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]
- 10. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Gastrin and Pepsinogen Levels after Administration of Acid Secretion Inhibitors for Ulcers due to Endoscopic Submucosal Dissection in Patients with Early Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs, such as the investigational compound "agent 2 hydrochloride," directly and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a rapid and sustained suppression of gastric acid secretion.[1][2][3][4][5] The discovery and development of novel P-CABs necessitate robust and efficient high-throughput screening (HTS) assays to identify and characterize promising lead compounds.
These application notes provide detailed protocols for biochemical, fluorescence-based, and cell-based HTS assays designed to identify and evaluate novel P-CABs. The protocols are intended to guide researchers in establishing reliable screening platforms for the discovery of next-generation acid suppressants.
Mechanism of Action of P-CABs
P-CABs exert their effect by competitively binding to the potassium-binding site of the H+/K+-ATPase on the luminal side of gastric parietal cells.[1][3][4] This reversible ionic interaction blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[1][4] Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs are effective in both active and inactive states of the pump and do not require an acidic environment for their action.[1][6]
Data Presentation: Comparative Inhibitory Potency of P-CABs
The following table summarizes the in vitro inhibitory activity of "agent 2 hydrochloride" and other notable P-CABs against H+/K+-ATPase.
| Compound | IC50 (H+/K+-ATPase) | Target Selectivity (hERG IC50) | Reference(s) |
| Agent 2 Hydrochloride | <100 nM | 18.69 µM | [7] |
| Vonoprazan | 17-19 nM | >100 µM | [5] |
| Tegoprazan | 0.29-0.52 µM | >100 µM | [4][8] |
| Linaprazan | 40 nM - 1.0 µM | Not Reported | [1] |
| Revaprazan | 0.350 µM (pH 6.1) | Not Reported | [9] |
Experimental Protocols
Biochemical High-Throughput Screening Assay: H+/K+-ATPase Activity
This assay quantifies the enzymatic activity of H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The colorimetric malachite green assay is a robust and sensitive method suitable for HTS.
a. Preparation of H+/K+-ATPase-Enriched Gastric Microsomal Vesicles (from Porcine Stomach)
This protocol is adapted from established methods for isolating H+/K+-ATPase-enriched membrane fractions.
Materials:
-
Fresh or frozen porcine stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Ficoll/Sucrose Solutions: Prepare solutions of 7.5% (w/v) Ficoll and 11.3% (w/v) Ficoll in Gradient Buffer.
-
Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)
-
Dounce homogenizer, centrifuge, ultracentrifuge
Procedure:
-
Excise the gastric mucosa from the fundic region of the porcine stomach and wash with cold saline.
-
Mince the mucosa and homogenize in Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude microsomal fraction.
-
Resuspend the pellet in Gradient Buffer and layer it onto a discontinuous Ficoll/sucrose gradient.
-
Perform ultracentrifugation to separate the membrane fractions.
-
Collect the H+/K+-ATPase-enriched vesicles from the interface of the Ficoll/sucrose layers.
-
Wash the collected vesicles in Resuspension Buffer and pellet by ultracentrifugation.
-
Resuspend the final pellet in Resuspension Buffer, determine protein concentration (e.g., Bradford assay), aliquot, and store at -80°C.
b. Malachite Green Phosphate Assay Protocol (384-well format)
Materials:
-
H+/K+-ATPase-enriched vesicles
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 µg/mL membrane protein
-
ATP Solution: 2 mM ATP Tris salt in Assay Buffer
-
Test compounds (e.g., "agent 2 hydrochloride") and controls (e.g., vonoprazan) dissolved in DMSO.
-
Malachite Green Reagent: Commercially available kits or prepared as a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
384-well clear flat-bottom plates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plate (e.g., 1 µL of compound solution).
-
Enzyme Addition: Add 25 µL of H+/K+-ATPase vesicles suspended in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 25 µL of ATP Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Color Development: Add 10 µL of Malachite Green Reagent to each well.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity for each compound relative to controls.
References
- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Screening of P-CAB Agent 2 Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the screening of potassium-competitive acid blockers (P-CABs) in combination therapies, with a focus on oncology. While the specific agent "P-CAB agent 2 hydrochloride" is used as a placeholder, the methodologies described are applicable to known P-CABs such as vonoprazan and tegoprazan. These agents, by potently inhibiting the H+/K+ ATPase (proton pump), may offer therapeutic benefits beyond acid suppression, including potential anti-cancer effects and modulation of the tumor microenvironment. The following protocols outline key in vitro and in vivo assays for evaluating the synergistic, additive, or antagonistic effects of a P-CAB when combined with other therapeutic agents.
Introduction to P-CABs in Combination Therapy
Potassium-competitive acid blockers (P-CABs) are a class of drugs that reversibly inhibit the gastric H+/K+ ATPase, the final step in the gastric acid secretion pathway.[1][2][3] Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action, do not require an acidic environment for activation, and provide sustained acid suppression.[1][2] While their primary application is in acid-related disorders, emerging research suggests that P-CABs may have utility in oncology.[4]
Recent studies have explored the anti-proliferative and pro-apoptotic effects of P-CABs on cancer cell lines. For instance, the P-CAB tegoprazan has been shown to inhibit the proliferation of gastric cancer cells (AGS and MKN74) in a dose-dependent manner, stimulate apoptosis, and induce cell cycle arrest at the G1/S phase.[4] This anti-cancer activity is potentially mediated through the PI3K/AKT/GSK3β signaling pathway.[4] Such findings provide a strong rationale for screening P-CABs in combination with standard-of-care chemotherapeutics, targeted agents, or immunotherapies to identify potential synergistic interactions that could enhance therapeutic efficacy or overcome drug resistance.
Potential Applications in Combination Therapy:
-
Direct Anti-tumor Effects: Combining the intrinsic anti-proliferative effects of a P-CAB with a cytotoxic agent.
-
Modulation of Tumor Microenvironment: Altering the pH of the tumor microenvironment to potentially enhance the uptake or efficacy of certain chemotherapies.
-
Overcoming Chemoresistance: Investigating if P-CABs can reverse resistance to conventional anti-cancer drugs.[5][6]
Signaling & Mechanistic Pathways
2.1. Mechanism of H+/K+ ATPase Inhibition by P-CABs
P-CABs function by competitively binding to the potassium-binding site of the H+/K+ ATPase on gastric parietal cells.[1][7] This reversible, ionic interaction blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[1] This mechanism does not require acid activation, allowing P-CABs to inhibit both active and inactive proton pumps.[1]
Caption: Mechanism of H+/K+ ATPase inhibition by a P-CAB.
2.2. PI3K/AKT/GSK3β Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[5][8] Dysregulation of this pathway is common in many cancers. Some P-CABs, like tegoprazan, have been suggested to exert anti-cancer effects by modulating this pathway, leading to cell cycle arrest and apoptosis.[4]
Caption: Hypothesized P-CAB effect on the PI3K/AKT/GSK3β pathway.
Experimental Protocols
3.1. In Vitro Combination Screening Workflow
The following workflow outlines a standard procedure for screening the combination of "this compound" and a chemotherapeutic agent (Agent B) in cancer cell lines.
Caption: Workflow for in vitro drug combination screening.
3.2. Protocol: Cell Viability (MTT) Assay
This protocol is for assessing cell viability after treatment with single agents and combinations to determine IC50 values and synergistic effects.
Materials:
-
Cancer cell lines (e.g., AGS, MKN-74 gastric cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (Agent B, stock solution in appropriate solvent)
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of P-CAB agent 2 and Agent B in culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11] Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[9] Mix thoroughly on a plate shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent using dose-response curve fitting software.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method.[1][2][12] (CI < 1: Synergy; CI = 1: Additive; CI > 1: Antagonism).
-
3.3. Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells from culture
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of P-CAB agent 2, Agent B, and their combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and once with 1X Binding Buffer.[1]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.4. Protocol: In Vivo Xenograft Tumor Model Study
This protocol outlines a study to evaluate the efficacy of P-CAB agent 2 in combination with a chemotherapeutic agent in a gastric cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Gastric cancer cells (e.g., MKN-45, KATO-III)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapeutic agent (Agent B) formulated for appropriate administration (e.g., intravenous)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 gastric cancer cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: P-CAB agent 2 alone
-
Group 3: Agent B alone
-
Group 4: P-CAB agent 2 + Agent B
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., P-CAB daily by oral gavage, Agent B twice weekly by IV injection) for 3-4 weeks.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and general health of the mice. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Data Presentation
Quantitative data from screening experiments should be summarized in clear, concise tables for comparative analysis. Below are template tables for presenting results from the described protocols.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Agent | IC50 (µM) ± SD |
|---|---|---|
| AGS | P-CAB agent 2 HCl | [Insert Data] |
| Agent B | [Insert Data] | |
| MKN-74 | P-CAB agent 2 HCl | [Insert Data] |
| | Agent B | [Insert Data] |
Table 2: In Vitro Combination Synergy Analysis (Combination Index)
| Cell Line | Combination (Ratio) | Effect Level (Fa) | Combination Index (CI)¹ | Interpretation |
|---|---|---|---|---|
| AGS | P-CAB + Agent B (1:1) | 0.50 (IC50) | [Insert Data] | [Synergy/Additive/Antagonism] |
| 0.75 (IC75) | [Insert Data] | [Synergy/Additive/Antagonism] | ||
| MKN-74 | P-CAB + Agent B (1:1) | 0.50 (IC50) | [Insert Data] | [Synergy/Additive/Antagonism] |
| 0.75 (IC75) | [Insert Data] | [Synergy/Additive/Antagonism] |
¹CI values calculated using the Chou-Talalay method.[14]
Table 3: In Vivo Xenograft Study Results
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | [Insert Data] | - | [Insert Data] |
| P-CAB agent 2 HCl | [Insert Data] | [Insert Data] | [Insert Data] |
| Agent B | [Insert Data] | [Insert Data] | [Insert Data] |
| P-CAB + Agent B | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of P-CABs, such as "this compound," in combination cancer therapy. By systematically assessing in vitro cytotoxicity, synergy, and mechanisms of action, and validating these findings in in vivo models, researchers can effectively identify promising therapeutic combinations for further development. The potential for P-CABs to exert direct anti-tumor effects or to modulate the tumor microenvironment makes them an intriguing class of compounds for combination screening in oncology.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. healthday.com [healthday.com]
- 6. Scientists Discover Method to Reverse Chemo Resistance in Pancreatic Cancer [synapse.patsnap.com]
- 7. Re-evaluating the Proposed Association Between Vonoprazan and Gastric Cancer Following Eradication of H. pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of proton pump inhibitors and vonoprazan on vascular endothelial growth factor expression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proton pump inhibitors and potassium competitive acid blockers decrease pembrolizumab efficacy in patients with metastatic urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Helicobacter pylori Survival Mechanisms with P-CAB Agent 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a Potassium-Competitive Acid Blocker (P-CAB), referred to herein as "P-CAB agent 2 hydrochloride," to investigate the survival mechanisms of Helicobacter pylori. The potent and sustained gastric acid suppression achieved by P-CABs offers a unique tool to study the physiology of H. pylori in a neutral pH environment, mimicking conditions that enhance its growth and susceptibility to antibiotics. The protocols and data presented are based on the established mechanisms of action of P-CABs such as vonoprazan and tegoprazan.
Introduction to P-CABs and their Role in H. pylori Research
Helicobacter pylori is a bacterium that has uniquely adapted to survive in the acidic environment of the human stomach.[1] A key survival strategy is its ability to create a neutral microenvironment through the activity of its urease enzyme. Standard eradication therapies for H. pylori infection typically include a proton pump inhibitor (PPI) combined with antibiotics.[2] PPIs reduce gastric acid secretion, which raises the intragastric pH, making the environment more hospitable for H. pylori replication and thereby increasing the efficacy of growth-dependent antibiotics like amoxicillin and clarithromycin.[3]
Potassium-Competitive Acid Blockers (P-CABs) are a newer class of acid suppressants that offer significant advantages over traditional PPIs for studying H. pylori.[4] Unlike PPIs, which are prodrugs requiring acidic activation and bind irreversibly to active proton pumps, P-CABs are active compounds that competitively and reversibly inhibit the H+/K+-ATPase (proton pump) by binding to the potassium-binding site.[5][6] This mechanism leads to a more rapid, potent, and sustained elevation of intragastric pH.[7][8]
-
Rapid Onset of Action: P-CABs achieve maximum acid suppression within hours of the first dose.[8][9]
-
Sustained Effect: They provide consistent and prolonged elevation of intragastric pH throughout a 24-hour period.[7]
-
CYP2C19 Independence: Their metabolism is less affected by CYP2C19 genetic polymorphisms, leading to more predictable acid suppression across different individuals.[2][10]
-
Food Independence: P-CABs can be taken without regard to meals, simplifying their application in experimental and clinical settings.[2]
These properties make P-CABs like vonoprazan and tegoprazan not only superior clinical agents for H. pylori eradication but also valuable research tools for investigating the bacterium's survival strategies under conditions of neutral pH.
Mechanism of Action: Gastric Acid Suppression by P-CABs
P-CABs directly target the final step in gastric acid secretion, the H+/K+-ATPase enzyme located in the secretory canaliculi of parietal cells. By competitively blocking the potassium ion binding site, P-CABs prevent the exchange of H+ and K+ ions, effectively halting the secretion of acid into the gastric lumen. This leads to a rapid and significant increase in the intragastric pH.
Quantitative Data
The superior acid-suppressing capabilities of P-CABs have translated into higher H. pylori eradication rates in numerous clinical trials compared to PPI-based regimens.
Table 1: Comparison of First-Line Triple Therapy Eradication Rates (P-CAB vs. PPI)
| Study / Meta-Analysis | P-CAB Used | P-CAB-based Therapy Eradication Rate (ITT) | PPI-based Therapy Eradication Rate (ITT) | Key Finding |
| Meta-Analysis (Zhang et al., 2022)[6] | Vonoprazan | 91.8% | 76.4% | P-CABs significantly better as first-line therapy. |
| Meta-Analysis (Zhang et al., 2022)[10] | Multiple P-CABs | 90.2% | 75.5% | P-CAB-based triple therapy is superior to PPI-based.[10] |
| Meta-Analysis (Jung et al.)[9] | Vonoprazan | 88.1% | 72.8% | Vonoprazan-based therapy is superior to PPI-based therapy.[9] |
| PHALCON-HP Trial[11] | Vonoprazan | 84.7% (Triple Therapy) | 78.8% (Lansoprazole) | Vonoprazan-based therapies were non-inferior and superior in certain populations.[11] |
| Tegoprazan Phase III Trial (Korea)[12] | Tegoprazan | 62.86% | 60.57% (Lansoprazole) | Tegoprazan was non-inferior to lansoprazole but showed lower efficacy in a region with high clarithromycin resistance.[12] |
ITT: Intention-to-Treat analysis
Table 2: Eradication Rates in Patients with Clarithromycin-Resistant H. pylori
| Study / Meta-Analysis | P-CAB Used | P-CAB-based Therapy Eradication Rate | PPI-based Therapy Eradication Rate | Key Finding |
| Murakami et al.[9] | Vonoprazan | 82.0% | 40.0% | Vonoprazan significantly improves eradication of clarithromycin-resistant strains.[9] |
| Meta-Analysis (Li et al.)[10] | Vonoprazan | 82.0% | 40.0% | Pooled data confirms superiority of vonoprazan for resistant strains.[10] |
| PHALCON-HP Trial[5] | Vonoprazan | 69.6% (Dual Therapy), 65.8% (Triple Therapy) | 31.9% (Lansoprazole) | Vonoprazan-based regimens are superior to PPI-based therapy for clarithromycin-resistant infections.[5] |
Experimental Protocols
The following protocols are designed to leverage the properties of this compound for in vitro studies of H. pylori.
Protocol 1: Determination of the Direct Anti-H. pylori Activity of this compound
Objective: To determine if this compound has direct bactericidal or bacteriostatic effects on H. pylori at various pH levels.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella agar with 10% sheep blood
-
Brucella broth with 10% fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile 96-well microtiter plates
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
-
Spectrophotometer (OD₆₀₀nm)
Methodology:
-
Prepare H. pylori Inoculum:
-
Culture H. pylori on Brucella agar plates for 48-72 hours in a microaerobic incubator at 37°C.
-
Harvest the bacteria and resuspend in Brucella broth to an optical density (OD₆₀₀nm) of 0.1, corresponding to approximately 1 x 10⁸ CFU/mL.
-
-
Prepare pH-Adjusted Media:
-
Prepare batches of Brucella broth with 10% FBS and adjust the pH to 5.5, 6.5, and 7.4 using sterile HCl or NaOH.
-
Filter-sterilize the media after pH adjustment.
-
-
Prepare P-CAB Dilutions:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial two-fold dilutions in each of the pH-adjusted broths to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
-
Set up the Assay:
-
In a 96-well plate, add 100 µL of the appropriate P-CAB dilution to each well.
-
Add 100 µL of the H. pylori inoculum to each well.
-
Include positive controls (bacteria, no P-CAB) and negative controls (broth only) for each pH condition.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C in a microaerobic environment for 48 hours.
-
After incubation, measure the OD₆₀₀nm of each well using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the P-CAB that inhibits visible growth of H. pylori.
-
Protocol 2: Assessment of this compound's Effect on Antibiotic Efficacy
Objective: To evaluate if this compound enhances the bactericidal activity of antibiotics against H. pylori, particularly against antibiotic-resistant strains.
Materials:
-
Same as Protocol 1, plus:
-
Antibiotics (e.g., amoxicillin, clarithromycin, metronidazole)
-
Antibiotic-resistant H. pylori strains (if available)
Methodology:
-
Determine MIC of Antibiotics:
-
Following the procedure in Protocol 1, determine the MIC of each antibiotic against the selected H. pylori strains at a neutral pH of 7.4.
-
-
Checkerboard Assay Setup:
-
Use a 96-well plate to set up a checkerboard (matrix) of dilutions.
-
Along the x-axis, prepare serial dilutions of the antibiotic (e.g., from 4x MIC to 1/16x MIC).
-
Along the y-axis, prepare serial dilutions of this compound (e.g., from a sub-inhibitory concentration downwards).
-
Add 50 µL of the P-CAB dilution to each well in the corresponding row.
-
Add 50 µL of the antibiotic dilution to each well in the corresponding column.
-
Add 100 µL of the H. pylori inoculum (at ~5 x 10⁵ CFU/mL in pH 7.4 Brucella broth) to all wells.
-
-
Incubation and Analysis:
-
Incubate the plates microaerobically at 37°C for 48-72 hours.
-
Determine the MIC of the antibiotic in the presence of each concentration of the P-CAB.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
-
FICI = (MIC of antibiotic with P-CAB / MIC of antibiotic alone) + (MIC of P-CAB with antibiotic / MIC of P-CAB alone)
-
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.
-
-
Protocol 3: Analysis of H. pylori Survival Gene Expression under P-CAB-Induced Alkaline Stress
Objective: To investigate the transcriptional response of H. pylori survival-related genes (e.g., urease subunits, acid-response genes) to the alkaline environment created by this compound.
Materials:
-
H. pylori culture materials
-
This compound
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ureA, ureB, arsR) and a housekeeping gene (e.g., 16S rRNA)
Methodology:
-
Culture and Treatment:
-
Grow H. pylori in Brucella broth (pH 7.0) to mid-log phase (OD₆₀₀nm ~0.4-0.6).
-
Split the culture into two flasks. To one, add this compound to a final sub-inhibitory concentration. To the other, add the equivalent volume of the vehicle (control).
-
Incubate both cultures under microaerobic conditions for a defined period (e.g., 4 hours) to allow for transcriptional changes.
-
-
RNA Extraction and Purification:
-
Harvest bacteria from both cultures by centrifugation at 4°C.
-
Immediately lyse the bacterial pellets and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from both control and treated samples using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for your target genes and the housekeeping gene.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the P-CAB treated sample compared to the control using the ΔΔCt method.
-
A significant increase or decrease in the expression of genes involved in pH homeostasis or virulence can provide insights into H. pylori's adaptation mechanisms.
-
Logical Relationships and Advantages
The superiority of P-CABs over PPIs for studying H. pylori survival is rooted in their distinct pharmacological profiles.
References
- 1. Survival of Helicobacter pylori in gastric acidic territory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vonoprazan, a novel potassium-competitive acid blocker, as a component of first-line and second-line triple therapy for Helicobacter pylori eradication: a phase III, randomised, double-blind study | Gut [gut.bmj.com]
- 3. Acid regulated gene expression of Helicobacter pylori: insight into acid protection and gastric colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the path to efficient H. pylori eradication: Embracing potassium-competitive acid blockers (P-CABs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Vonoprazan for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Benefits of Vonoprazan as Helicobacter pylori Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vonoprazan: A Review in Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten-day tegoprazan-based concomitant therapy as a first-line treatment for Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for "P-CAB agent 2 hydrochloride" stability testing
Application Note: Stability Testing of P-CAB Agent 2 Hydrochloride
AN-2025-11-ST
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the stability testing of this compound, a potassium-competitive acid blocker. The described methods are essential for assessing the intrinsic stability of the drug substance, identifying potential degradation products, and establishing a stable formulation.
Introduction
Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric H+/K+-ATPase, the proton pump of the stomach, leading to a rapid and sustained suppression of gastric acid secretion[1][2]. This compound is a potent and orally active P-CAB with a molecular formula of C22H26ClFN2O4S and a molecular weight of 468.97[3]. It has been shown to inhibit H+/K+-ATPase activity with an IC50 value of less than 100 nM[3][4]. Early stability data suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C, indicating potential sensitivity to higher temperatures[3][4].
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light[5][6][7]. These studies are essential for determining the re-test period for the drug substance, the shelf life for the drug product, and recommended storage conditions[5][6]. The protocols outlined in this document are based on the International Council for Harmonisation (ICH) guidelines for stability testing[5][7][8].
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods[9][10][11]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].
Experimental Protocol for Forced Degradation
A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile) for the following stress conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid drug substance at 80°C for 48 hours. Also, expose the stock solution to 60°C for 48 hours. |
| Photolytic Degradation | Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be kept in the dark under the same temperature conditions. |
Note: If significant degradation is observed before the specified time points, samples should be collected and analyzed earlier. Conversely, if minimal degradation is seen, the stress conditions can be intensified (e.g., higher acid/base concentration, higher temperature, or longer exposure time).
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products formed during stability studies[12][13]. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 290 nm (or the λmax of this compound) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Note: This method is a starting point and may require optimization for the specific separation of degradation products from the parent peak. Method validation should be performed according to ICH Q2(R1) guidelines.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period[5][6]. The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Protocol for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Note: Intermediate testing is required if a significant change occurs during the accelerated study. A "significant change" is defined as a failure to meet the specification[6].
Visualizations
Experimental Workflow
Caption: Workflow for stability testing of this compound.
Degradation Product Investigation Pathway
Caption: Decision pathway for investigating degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. database.ich.org [database.ich.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. apicule.com [apicule.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for P-CAB Agent 2 Hydrochloride in Animal Studies of Gastroesophageal Reflux Disease (GERD)
Disclaimer: "P-CAB agent 2 hydrochloride" is not a publicly registered scientific or commercial name for a specific Potassium-Competitive Acid Blocker (P-CAB). This document provides a general framework and representative protocols based on published preclinical studies of other well-characterized P-CABs, such as vonoprazan and tegoprazan. Researchers should consult agent-specific data for precise dosing and pharmacokinetic profiles.
Introduction
Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid-suppressing agents that reversibly inhibit the gastric H+/K+-ATPase (proton pump).[1][2] Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action and their effect is less influenced by food intake or genetic variations in drug-metabolizing enzymes like CYP2C19.[2][3] These characteristics make them promising candidates for the treatment of gastroesophageal reflux disease (GERD). These application notes provide an overview of dosing considerations and detailed protocols for evaluating the efficacy of a P-CAB, referred to here as "this compound," in established animal models of GERD.
Mechanism of Action
P-CABs are weak bases that concentrate in the acidic environment of the parietal cells in the stomach.[1] They competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, thereby inhibiting the final step of gastric acid secretion.[1][2] This mechanism of action is distinct from that of PPIs, which require acid activation and form a covalent bond with the proton pump.
Caption: Mechanism of action of P-CABs on the gastric proton pump.
Data Presentation: Dosing of P-CABs in Animal Models of GERD
The following table summarizes dosing information for representative P-CABs from preclinical GERD studies. This data can serve as a starting point for dose-range finding studies for a novel P-CAB agent.
| P-CAB Agent | Animal Species | Dose Range | Route of Administration | Frequency | Key Findings |
| Tegoprazan | Rat | 0.1 - 10 mg/kg | Oral | Once daily | Dose-dependent inhibition of esophageal injury with an ED50 of 2.0 mg/kg.[4] Superior antiulcer activity compared to esomeprazole.[4] |
| Vonoprazan | Rat | 5 - 20 mg/kg | Oral | Once daily | Significantly altered the pharmacokinetics of co-administered venlafaxine.[5][6] Potent and sustained suppression of gastric acid secretion.[7] |
| Vonoprazan | Dog | Not specified | Oral | Not specified | More potent antisecretory activity on histamine-induced acid secretion compared to lansoprazole.[7] |
Experimental Protocols
This protocol describes a widely used surgical model to induce chronic acid reflux esophagitis in rats, suitable for evaluating the therapeutic efficacy of P-CABs.[8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 2-0 silk)
-
18Fr Nélaton catheter piece (2 mm wide)
-
"this compound" formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
Procedure:
-
Animal Preparation:
-
Fast the rats for 12-18 hours before surgery, with free access to water.
-
Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdominal area and disinfect with 70% ethanol and povidone-iodine.
-
-
Surgical Procedure:
-
Make a 2-3 cm midline incision in the upper abdomen to expose the stomach and duodenum.
-
Carefully ligate the transitional region between the forestomach (non-glandular) and the glandular portion of the stomach with a 2-0 silk suture. This procedure enhances the reflux of gastric contents.[9]
-
Wrap a 2 mm wide piece of an 18Fr Nélaton catheter around the duodenum near the pyloric ring to induce partial obstruction, further promoting reflux.[9][10]
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
-
Post-Operative Care:
-
House the animals individually after surgery.
-
Provide a soft diet or liquid nourishment for the first 48 hours.
-
Administer analgesics as required, following institutional guidelines.
-
Monitor the animals daily for signs of distress, weight loss, and wound healing.
-
-
Drug Administration:
-
Allow the animals to recover for a specified period (e.g., 3 days) to establish chronic reflux.
-
Divide the rats into treatment groups (e.g., vehicle control, "this compound" at various doses).
-
Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14 days).
-
Procedure:
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect and remove the esophagus and stomach.
-
-
Macroscopic Evaluation:
-
Open the esophagus longitudinally and gently rinse with saline.
-
Examine the esophageal mucosa for the presence of lesions, erosions, and ulcers.
-
Score the severity of the lesions based on a predefined scoring system (e.g., 0 = no lesion, 1 = mild redness, 2 = one or two small erosions, 3 = multiple small erosions, 4 = large or confluent erosions).
-
The lesion area can be quantified using image analysis software.[9]
-
-
Histopathological Evaluation:
-
Fix the esophageal tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for histopathological changes, including:
-
Basal cell hyperplasia
-
Elongation of lamina propria papillae
-
Inflammatory cell infiltration (neutrophils, eosinophils)
-
Erosion or ulceration of the epithelium
-
-
Score the histological changes to provide a semi-quantitative assessment of inflammation and injury.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for evaluating a P-CAB in a rat GERD model.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tegoprazan as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"P-CAB agent 2 hydrochloride" solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-CAB Agent 2 Hydrochloride, focusing on common solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO a commonly used solvent?
Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric H+/K+-ATPase, the proton pump of the stomach, to reduce gastric acid secretion.[1][2] They are used to treat acid-related disorders.[1][2] this compound is a specific agent within this class, supplied as a hydrochloride salt to improve its stability and handling.
DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological assays for its ability to dissolve a broad range of polar and non-polar compounds.[3] For initial stock solutions, DMSO is often the solvent of choice due to its high solubilizing capacity, allowing for the preparation of concentrated stocks that can be further diluted into aqueous media for experiments.
Q2: I'm observing a precipitate or incomplete dissolution of this compound in DMSO. What are the potential causes?
Several factors can contribute to solubility issues with hydrochloride salts like this compound in DMSO:
-
Compound Purity and Form: The presence of impurities or different polymorphic forms of the compound can affect its solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] The presence of even small amounts of water can significantly decrease the solubility of certain compounds, particularly hydrochloride salts which can be less soluble in aqueous environments.
-
Concentration: The intended concentration of your stock solution may exceed the solubility limit of this compound in DMSO under your specific laboratory conditions.
-
Temperature: Solubility is often temperature-dependent. Room temperature in your lab may be lower than the temperature at which solubility data was generated.
-
pH of the Solution: While DMSO itself is aprotic, the hydrochloride salt can influence the micro-pH environment upon dissolution, potentially affecting solubility.
Q3: Can I heat the DMSO solution to improve the solubility of this compound?
Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Before heating, consult the compound's technical data sheet for information on its degradation temperature. If this information is unavailable, a small-scale pilot experiment is recommended. Use a water bath with controlled temperature and gradually increase the heat (e.g., to 37-50°C) while vortexing or sonicating.[5] Avoid aggressive heating, as it can lead to compound degradation.
Q4: My this compound dissolves in DMSO initially, but a precipitate forms when I add it to my aqueous culture media. Why is this happening and how can I fix it?
This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the DMSO stock, is not sufficiently soluble in the final aqueous buffer or media.[6] The DMSO concentration in the final solution is too low to keep the compound dissolved.[6]
To address this, you can try the following:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the DMSO Concentration in the Final Solution: If your experimental system can tolerate a higher percentage of DMSO, you can increase the volume of your stock solution added to the media. Be sure to check the DMSO tolerance of your cells or assay, as high concentrations can be toxic or interfere with results.[7]
-
Use a Co-solvent: In some cases, adding a small amount of another biocompatible co-solvent to your stock solution or final media can improve solubility.
-
pH Adjustment of the Final Media: The pH of your aqueous media can significantly impact the solubility of a hydrochloride salt. Adjusting the pH of the final solution (if your experiment allows) might help to keep the compound in solution.
Troubleshooting Guide: Solubility Issues with this compound in DMSO
This guide provides a systematic approach to resolving common solubility problems.
Problem 1: this compound does not fully dissolve in DMSO.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Solvent Volume | Increase the volume of DMSO to lower the concentration. | 1. Start with a known mass of this compound. 2. Add a calculated volume of DMSO to achieve the desired concentration. 3. If undissolved solid remains, add small, precise volumes of DMSO incrementally, vortexing thoroughly after each addition, until the compound is fully dissolved. Record the final volume to determine the actual stock concentration. |
| Water Contamination in DMSO | Use fresh, anhydrous grade DMSO. | 1. Use a new, sealed bottle of anhydrous DMSO (≤0.05% water). 2. Work quickly and recap the bottle immediately after use to minimize moisture absorption. 3. Store DMSO in a desiccator. |
| Low Ambient Temperature | Gently warm the solution. | 1. Place the vial containing the DMSO and compound in a water bath set to 37°C. 2. Vortex or sonicate the vial for 5-10 minutes. 3. Visually inspect for complete dissolution. If necessary, incrementally increase the temperature, but do not exceed 50°C without prior knowledge of the compound's thermal stability. |
| Particulate Matter/Insoluble Impurities | Use sonication to break up aggregates. | 1. Place the vial in a sonicator bath. 2. Sonicate for 10-15 minutes. 3. Visually inspect for dissolution. This method is particularly useful for breaking up small crystalline particles. |
Problem 2: The dissolved this compound in DMSO precipitates over time.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Supersaturated Solution | Prepare a slightly less concentrated stock solution. | If you had to heat the solution to achieve dissolution, it might have become supersaturated and will precipitate upon cooling. Prepare a new stock at 80-90% of the concentration that required heating. |
| Hygroscopic Water Absorption | Store the stock solution appropriately. | 1. Aliquot the stock solution into smaller, single-use vials. 2. Store the vials in a desiccator at the recommended temperature (typically -20°C or -80°C). 3. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside. |
Visualizing Experimental Workflows and Pathways
To aid in your experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for dissolving and troubleshooting this compound in DMSO.
Caption: Mechanism of action of P-CABs at the gastric proton pump.
References
- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hERG Potassium Channel Inhibition by P-CAB agent 2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the inhibition of the hERG potassium channel by "P-CAB agent 2 hydrochloride."
Quick Facts: this compound
| Parameter | Value | Reference |
| Target | H+/K+-ATPase | MedChemExpress |
| hERG Inhibition (IC50) | 18.69 μM | [1][2] |
Experimental Protocols
hERG Channel Inhibition Assessment via Automated Patch-Clamp Electrophysiology
This protocol outlines a standard method for assessing the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.
1. Cell Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Geneticin/G418) to maintain hERG expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Preparation of Solutions:
-
External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM in DMSO). Serially dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 μM). The final DMSO concentration should be kept low (e.g., ≤0.3%) to minimize solvent effects.[3]
-
Positive Control: E-4031 or another known hERG inhibitor (e.g., cisapride, terfenadine, or dofetilide).[3][4]
-
Vehicle Control: External solution containing the same final concentration of DMSO as the test compound solutions.
3. Automated Patch-Clamp Procedure:
-
System: Use an automated patch-clamp system such as QPatch HTX or SyncroPatch 384PE.[3]
-
Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution to ensure cell viability. Resuspend the cells in the external solution at the optimal density for the automated system.
-
Experiment Execution:
-
Load the prepared solutions and cell suspension into the instrument.
-
Initiate the automated process of cell capture, seal formation (aim for a seal resistance >100 MΩ), and whole-cell configuration.[3]
-
Equilibrate the cells by perfusing with the external solution.
-
Apply the vehicle control for a baseline recording period (e.g., 3 minutes).[3]
-
Sequentially apply increasing concentrations of this compound, allowing for a stable recording at each concentration (e.g., 5 minutes).[3]
-
Apply the positive control at the end of the experiment to confirm assay sensitivity.
-
4. Voltage Protocol and Data Acquisition:
-
Holding Potential: -80 mV.
-
Depolarization Step: +40 mV for a duration sufficient to activate and inactivate the hERG channels.
-
Repolarization Step: A step to a negative potential (e.g., -50 mV) to elicit the characteristic hERG tail current.
-
Pulse Frequency: Repeat the voltage protocol at regular intervals (e.g., every 5-15 seconds).[4][5]
-
Data Acquisition: Record the hERG tail current, which is the primary measure of channel activity.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each concentration of the test compound.
-
Normalize the tail current amplitude at each concentration to the baseline current recorded in the vehicle control to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a concentration-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Seal Resistance | Poor cell health; Debris in cell suspension or solutions; Incorrect solution composition. | Use cells at optimal passage number and confluency; Ensure all solutions are filtered (0.22 μm); Verify osmolarity and pH of all solutions. |
| Unstable hERG Current (Rundown) | Intracellular components are being washed out in whole-cell configuration; Temperature fluctuations. | Include Mg-ATP (5 mM) in the internal solution to support channel function[6]; Consider using the perforated patch-clamp technique to preserve the intracellular environment[6]; Maintain a stable experimental temperature (e.g., 35-37°C)[4]. |
| High Variability Between Cells | Inconsistent cell quality; Edge effects on the patch-clamp plate; Compound precipitation at high concentrations. | Ensure a homogenous single-cell suspension; Randomize the application of different concentrations across the plate; Check the solubility of "this compound" in the external solution. |
| No or Weak Response to Positive Control | Inactive positive control; Low hERG expression in the cells; Technical issue with the fluidics system. | Prepare fresh positive control solution; Confirm hERG expression level via Western blot or qPCR; Run system diagnostics and prime the fluidics system before the experiment. |
| Compound Appears More Potent Than Expected | Error in dilution calculations; Compound adsorption to tubing or plate material. | Double-check all dilution calculations; Use low-adsorption plates and tubing; Include a concentration verification step using analytical methods if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hERG channel inhibition? A1: Blockade of the hERG channel typically occurs when a compound binds within the central cavity of the channel pore, physically obstructing the flow of potassium ions.[7] This action prolongs the cardiac action potential, which can lead to a prolonged QT interval on an electrocardiogram and increase the risk of arrhythmias like Torsades de Pointes.[8][9]
Q2: Why is testing for hERG inhibition important for a P-CAB? A2: P-CABs, like many other classes of drugs, are evaluated for off-target effects to ensure their safety.[7] The hERG channel is a critical anti-target in drug development because its inhibition can lead to life-threatening cardiac arrhythmias.[8] Identifying potential hERG liability early allows for risk mitigation and the development of safer medicines.
Q3: The IC50 for this compound is 18.69 μM. Is this considered a high risk? A3: The risk associated with an IC50 of 18.69 μM depends on the therapeutic plasma concentration of the drug. A common safety margin is a 30-fold or greater difference between the hERG IC50 and the maximum free plasma concentration at therapeutic doses. If the clinical plasma levels of "this compound" are significantly lower than this IC50 value, the risk may be considered low. However, a comprehensive cardiac risk assessment is necessary.
Q4: What alternative assays can be used to assess hERG inhibition? A4: Besides automated patch-clamp, other methods include:
-
Conventional (Manual) Patch-Clamp: The gold standard for accuracy but with lower throughput.
-
Thallium Flux Assays: A higher-throughput, fluorescence-based method that uses thallium ions as a surrogate for potassium.[10][11] This is often used for earlier screening.
-
Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG channel blocker (like ³⁵S-MK-499) by the test compound.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. The interactions between hERG potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 10. hERG Assay | PPTX [slideshare.net]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
"P-CAB agent 2 hydrochloride" stability in aqueous solutions
Welcome to the technical support center for P-CAB Agent 2 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Potassium-Competitive Acid Blockers (P-CABs) as a class are known for their stability in acidic environments, a characteristic that distinguishes them from proton pump inhibitors (PPIs).[1] While specific data for "this compound" is not publicly available, it is anticipated to exhibit greater stability in acidic conditions compared to neutral or alkaline solutions. As with many pharmaceutical compounds, factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence its stability.[2][3]
Q2: How does pH affect the stability of P-CABs in aqueous solutions?
P-CABs are generally weak bases and are designed to be stable in the acidic environment of the stomach.[4] Therefore, "this compound" is expected to be most stable at a low pH. In neutral to alkaline conditions, the free base form is more prevalent, which may be more susceptible to degradation pathways such as hydrolysis or oxidation. It is crucial to determine the pH-stability profile for your specific experimental conditions.
Q3: What are the expected degradation pathways for P-CABs?
Common degradation pathways for pharmaceutical compounds in aqueous solutions include hydrolysis, oxidation, and photolysis.[5][6]
-
Hydrolysis: The ester, amide, or other labile functional groups within the molecule could be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if it contains electron-rich moieties. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of light-sensitive compounds.[5]
Q4: How should I prepare and store stock solutions of this compound?
For short-term storage, it is advisable to prepare stock solutions in a suitable buffer at a slightly acidic pH where the compound is expected to be more stable. To minimize degradation, solutions should be protected from light and stored at refrigerated temperatures (2-8 °C). For long-term storage, it is recommended to store the solid compound at -20°C or -80°C and prepare fresh solutions as needed. Always refer to the supplier's specific storage recommendations if available.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | Inappropriate pH of the solution: The pH may be in a range where the compound is unstable. | Determine the pH of your solution and adjust it to a more acidic range if possible. Perform a pH-stability profile to identify the optimal pH for your experiments. |
| Exposure to light: The compound may be photolabile. | Protect your solutions from light by using amber vials or covering the containers with aluminum foil. Conduct experiments under subdued lighting conditions. | |
| Presence of oxidizing agents: Contaminants in the solvent or reagents may be causing oxidative degradation. | Use high-purity solvents and reagents. Consider de-gassing your solutions to remove dissolved oxygen. | |
| Elevated temperature: Higher temperatures can accelerate degradation reactions. | Store solutions at recommended low temperatures and minimize the time they are kept at room temperature or higher. | |
| Inconsistent or variable results between experiments. | Inconsistent solution preparation: Variations in pH, concentration, or solvent composition. | Standardize your solution preparation protocol. Ensure accurate pH measurement and adjustment for every new batch of solution. |
| Degradation during the experimental procedure: The duration or conditions of the experiment may be causing degradation. | Run control samples at different time points during your experiment to monitor the stability of the compound under the assay conditions. | |
| Contamination of stock solutions: Repeated use of a stock solution may introduce contaminants or allow for gradual degradation. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize the risk of contamination. Prepare fresh stock solutions regularly. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct forced degradation studies to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathways. |
| Interaction with excipients or other components in the formulation. | Analyze the stability of the compound in the presence of each individual component of your formulation to identify any potential interactions. | |
| Precipitation of the compound from the solution. | Poor solubility at the experimental pH or concentration. | Determine the solubility of the compound at different pH values. You may need to adjust the pH or use a co-solvent to maintain solubility. Ensure the concentration is below the saturation point. |
| Formation of an insoluble salt or degradant. | Analyze the precipitate to identify its composition. Adjusting the pH or solvent system may prevent its formation. |
Experimental Protocols
General Protocol for Aqueous Stability Assessment (Forced Degradation Study)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound in aqueous solutions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution.
-
Further dilute the stock solution with the desired aqueous buffer to the final experimental concentration.
-
-
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic Hydrolysis: Adjust the pH of the solution to ~1-2 using HCl.
-
Neutral Hydrolysis: Use a neutral buffer (pH ~7).
-
Basic Hydrolysis: Adjust the pH of the solution to ~9-10 using NaOH.
-
Incubate samples at a controlled temperature (e.g., 40-60 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Stability:
-
Add a low concentration of hydrogen peroxide (e.g., 3%) to the aqueous solution of the compound.
-
Incubate at room temperature and collect aliquots at different time intervals.
-
-
Photostability:
-
Expose the aqueous solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Collect samples at defined time points.
-
-
Thermal Stability:
-
Incubate the aqueous solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Collect samples at various time points.
-
-
-
Sample Analysis:
-
At each time point, quench the degradation reaction if necessary (e.g., by neutralizing the pH or diluting the sample).
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each stress condition.
-
Determine the degradation rate and identify the conditions under which the compound is most and least stable.
-
Characterize the major degradation products using techniques like LC-MS/MS to elucidate the degradation pathways.
-
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Hypothetical degradation pathways for a P-CAB in aqueous solution.
References
- 1. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting inconsistent results in "P-CAB agent 2 hydrochloride" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "P-CAB agent 2 hydrochloride." The information is designed to help address common issues that may lead to inconsistent results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly binding to the potassium-binding site of the gastric H+/K+-ATPase (proton pump) on the luminal membrane of parietal cells.[1][2][3] This action blocks the final step in the gastric acid secretion pathway, leading to a rapid and potent inhibition of stomach acid production.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.[1][2]
Q2: What are the primary in vitro and in vivo assays used to characterize this compound?
The primary assays for "this compound" typically include:
-
In Vitro H+/K+-ATPase Inhibition Assay: This assay directly measures the inhibitory activity of the compound on the proton pump, usually using isolated gastric microsomes from sources like hogs. The output is often expressed as an IC50 value, which is the concentration of the agent required to inhibit 50% of the enzyme's activity.
-
In Vivo Gastric Acid Secretion Assays: These studies are conducted in animal models (e.g., rats) to assess the agent's ability to inhibit gastric acid secretion after oral or intravenous administration. Histamine or other secretagogues are often used to stimulate acid production.[4]
-
Pharmacokinetic (PK) Studies: These assays measure the absorption, distribution, metabolism, and excretion (ADME) of the compound in an organism. Quantification of "this compound" in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q3: How should I prepare and store "this compound" for my assays?
For optimal results, "this compound" should be stored under the conditions specified by the manufacturer, typically at -20°C or -80°C for long-term storage.[4] Prepare stock solutions in a suitable solvent, such as DMSO, and aliquot them to avoid repeated freeze-thaw cycles. For aqueous-based assays, ensure the final solvent concentration is low and consistent across all samples to prevent solvent-related effects.
Troubleshooting Guides
Inconsistent Results in H+/K+-ATPase Inhibition Assays
High variability or unexpected results in your H+/K+-ATPase inhibition assays can arise from several factors. Use the following guide to troubleshoot common issues.
Troubleshooting Workflow for H+/K+-ATPase Inhibition Assays
Caption: Troubleshooting workflow for inconsistent H+/K+-ATPase inhibition assay results.
| Potential Issue | Possible Causes | Recommended Solutions |
| High Background Signal | - Contaminated reagents (ATP, buffers).- Non-specific binding of detection reagents. | - Prepare fresh reagents using high-purity water.- Filter buffers before use.- Include a "no enzyme" control to assess background. |
| Low Signal or No Inhibition | - Inactive H+/K+-ATPase enzyme.- Degraded ATP.- Incorrect buffer pH.- "this compound" instability or precipitation. | - Use a new lot or batch of enzyme and verify its activity with a known inhibitor.- Prepare fresh ATP solutions for each experiment.- Verify the pH of all buffers.- Ensure the compound is fully dissolved and stable in the assay buffer. Check for precipitation. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Inconsistent incubation times or temperatures.- Edge effects on the microplate. | - Calibrate pipettes regularly.- Use a multichannel pipette for reagent addition where possible.- Ensure consistent timing for all steps.- Use a plate shaker for mixing.- Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 Shift | - Incorrect concentration of "this compound" stock solution.- Serial dilution errors.- Variation in enzyme concentration between assays. | - Verify the concentration of the stock solution.- Prepare fresh serial dilutions for each experiment.- Standardize the amount of enzyme used in each assay. |
Inconsistent Results in LC-MS/MS Quantification
Accurate quantification of "this compound" in biological matrices is crucial for pharmacokinetic studies. Below are common issues and solutions for LC-MS/MS assays.
| Potential Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | - Column degradation.- Incompatible mobile phase pH.- Sample overload. | - Use a new column or a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dilute the sample. |
| Low Signal Intensity | - Inefficient sample extraction.- Ion suppression due to matrix effects.[1][4][5] - Instrument sensitivity issues. | - Optimize the extraction method (e.g., try a different solvent or SPE cartridge).- Use a stable isotope-labeled internal standard to compensate for matrix effects.[6]- Dilute the sample to reduce matrix components.- Tune the mass spectrometer for the specific analyte. |
| High Variability in Results | - Inconsistent sample preparation.- Analyte instability in the matrix or after extraction.- Carryover from previous injections. | - Automate sample preparation where possible.- Perform stability studies at different temperatures and for various durations.[7]- Add a wash step with a strong solvent between sample injections. |
| Inaccurate Quantification | - Poor linearity of the calibration curve.- Incorrect internal standard concentration.- Matrix effects affecting the analyte and internal standard differently. | - Prepare a fresh calibration curve with appropriate concentration ranges.[7][8]- Verify the concentration of the internal standard stock solution.- Use a matrix-matched calibration curve.[5][6] |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of "this compound" on gastric H+/K+-ATPase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES-Tris (pH 6.5), 5 mM MgCl2, and 10 mM KCl.
-
Enzyme Preparation: Use commercially available lyophilized hog gastric microsomes. Reconstitute in the assay buffer to a final concentration of 2-5 µg/µL.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in water and store it in aliquots at -20°C.
-
Compound Dilutions: Prepare a serial dilution of "this compound" in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the compound dilution to the wells of a 96-well plate.
-
Add 70 µL of the enzyme preparation to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 5 mM ATP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LC-MS/MS Quantification in Plasma
This protocol outlines a general procedure for the quantification of "this compound" in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for "this compound" and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of "this compound" in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathway and Logical Relationships
Mechanism of Action of this compound
Caption: this compound competitively inhibits the H+/K+-ATPase.
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Analysis of P-CAB Agent 2 Hydrochloride Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with P-CAB Agent 2 Hydrochloride and its degradation products.
Disclaimer: Publicly available data on the specific degradation products of "this compound" is limited. The following guidance is based on established principles of forced degradation studies for pharmaceuticals, particularly for the class of Potassium-Competitive Acid Blockers (P-CABs), and may utilize representative data from related compounds to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of P-CABs like Agent 2 Hydrochloride?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1] Based on ICH guidelines and common practices for P-CABs, the following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[1][2]
-
Basic Hydrolysis: Treatment with a base like sodium hydroxide (e.g., 0.1 M NaOH) under similar temperature conditions as acid hydrolysis.[1][2]
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2]
-
Thermal Degradation: The drug substance is subjected to high temperatures, typically ranging from 40°C to 80°C.[1]
-
Photolytic Degradation: The drug substance is exposed to a combination of UV and visible light, with a recommended exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[1]
Q2: What are the most common analytical techniques for identifying and quantifying degradation products of P-CABs?
The primary analytical technique for the analysis of degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) is indispensable.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating, identifying, and quantifying degradation products. It provides information on the retention time, UV absorbance, and mass-to-charge ratio of the analytes, which is crucial for structural characterization.[2][3]
-
HPLC with UV/PDA Detection: HPLC with a Photodiode Array (PDA) or UV detector is commonly used for the quantitative analysis of the parent drug and its degradation products.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural elucidation of isolated degradation products.
Q3: How much degradation is considered acceptable in a forced degradation study?
The goal of forced degradation is to achieve a meaningful level of degradation to identify potential impurities without completely degrading the active pharmaceutical ingredient (API). Generally, a degradation of 5-20% is considered optimal.[1] Degradation of more than 20% might lead to secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1]
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?
Answer: If you do not observe any degradation, your stress conditions may not be harsh enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[1]
-
Increase Temperature: For hydrolytic and thermal degradation, increasing the temperature (e.g., from room temperature to 50-60°C) can accelerate the degradation process.[1]
-
Extend Exposure Time: Prolonging the duration of the stress testing can also lead to greater degradation.
-
Check Drug Substance Solubility: Ensure that the drug substance is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but ensure the co-solvent itself does not degrade or interfere with the analysis.[1]
Q2: My chromatogram shows many small, poorly resolved peaks after forced degradation. How can I improve the separation?
Answer: Poor chromatographic resolution can be addressed by optimizing your HPLC method. Here are some steps to take:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. Experiment with the gradient slope and duration.
-
Column Chemistry: The choice of the stationary phase is critical. A standard C18 column is a good starting point, but you might need to explore other column chemistries (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve the desired selectivity.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like many P-CABs. Adjusting the pH of the aqueous portion of your mobile phase can improve resolution.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency.
Q3: I have identified a major degradation product, but I am unable to elucidate its structure with LC-MS. What are my next steps?
Answer: If standard LC-MS data is insufficient for structural elucidation, you may need to employ more advanced techniques:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide highly accurate mass measurements, which can help in determining the elemental composition of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradation product, you can obtain structural information from the resulting fragment ions.
-
Isolation and NMR Analysis: For definitive structural confirmation, you may need to isolate the degradation product using preparative HPLC and then analyze it using 1D and 2D NMR techniques.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 60°C for 48 hours.
-
After the exposure period, dissolve the sample in a suitable solvent and dilute it for analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound to a light source that provides both UV and visible light, ensuring a total exposure of at least 1.2 million lux hours and 200 watt-hours/m².
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dissolve both the exposed and control samples for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a PDA or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., 230 nm).[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Representative P-CAB
| Stress Condition | Duration | % Degradation of Parent Drug | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 15.2% | 3 | DP1 (8.5 min) |
| 0.1 M NaOH | 24 hours | 11.8% | 2 | DP2 (7.2 min) |
| 3% H₂O₂ | 24 hours | 8.5% | 2 | DP3 (9.1 min) |
| Thermal (60°C) | 48 hours | 5.1% | 1 | DP4 (10.3 min) |
| Photolytic | 7 days | 2.3% | 1 | DP5 (6.4 min) |
Table 2: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Parent Drug) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Parent Drug) | ≥ 2000 | 8500 |
| Resolution (Parent Drug and nearest peak) | ≥ 1.5 | 3.2 |
| % RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for a P-CAB.
References
"P-CAB agent 2 hydrochloride" protocol refinement for reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with P-CAB agent 2 hydrochloride. The information aims to enhance experimental reproducibility and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and other potassium-competitive acid blockers (P-CABs).
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for H+/K+-ATPase inhibition. | - Variability in enzyme preparation activity.- Inconsistent incubation times or temperatures.- Pipetting errors.- Instability of the compound in the assay buffer. | - Use a fresh, quality-controlled batch of H+/K+-ATPase.- Strictly adhere to a standardized protocol with consistent incubation parameters.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Prepare fresh solutions of this compound for each experiment. Assess compound stability in the chosen buffer. |
| Low or no inhibition of H+/K+-ATPase activity. | - Incorrect concentration of the inhibitor.- Inactive enzyme.- Presence of high concentrations of potassium ions in the assay buffer. | - Verify the correct dilution of the stock solution. Perform a dose-response curve to determine the optimal concentration range.- Test the enzyme activity with a known inhibitor (e.g., omeprazole) as a positive control.- P-CABs are potassium-competitive inhibitors; ensure the potassium concentration in your assay is appropriate to allow for competitive binding.[1][2] |
| Compound precipitation in aqueous solution. | - Poor solubility of this compound in the chosen buffer. | - Prepare a stock solution in an organic solvent like DMSO.[3]- For the final assay concentration, ensure the percentage of organic solvent is low enough to not affect the enzyme activity.- Sonication or gentle warming may aid in dissolution. Assess the final solution for any visible precipitate before use. |
| Observed off-target effects in cellular assays. | - Inhibition of other ion channels, such as the hERG potassium channel.[3] | - Be aware that this compound has been shown to inhibit the hERG potassium channel with an IC50 of 18.69 μM.[3]- If using cell-based assays, consider potential confounding effects related to hERG inhibition, especially at higher concentrations.- Include appropriate controls to assess cytotoxicity or other non-specific effects. |
| Variability in in vivo gastric acid secretion inhibition. | - Differences in animal fasting times.- Inconsistent dosing volume or administration technique.- Animal-to-animal physiological variability. | - Standardize the fasting period for all animals before the experiment.- Ensure accurate and consistent oral gavage or other administration methods.- Increase the number of animals per group to account for biological variability and improve statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker. It inhibits the gastric H+/K+-ATPase (proton pump) by binding reversibly and competitively with potassium ions at the luminal surface of the parietal cell.[1][2][4] This action blocks the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] The final concentration of DMSO in the assay should be kept low (typically less than 1%) to avoid affecting enzyme activity.
Q3: What are the known IC50 values for this compound?
A3: this compound inhibits H+/K+-ATPase activity with an IC50 value of less than 100 nM.[3] It also inhibits the hERG potassium channel with an IC50 value of 18.69 μM.[3]
Q4: How does the potency of this compound compare to other P-CABs?
A4: Direct comparative studies are limited. However, based on available data, its H+/K+-ATPase inhibitory potency appears to be in a similar range to other potent P-CABs. For a detailed comparison, please refer to the data tables below.
Q5: Are there any known off-target effects I should be aware of?
A5: Yes, this compound has been shown to inhibit the hERG potassium channel.[3] This is a critical consideration in drug development due to the potential for cardiac side effects. Researchers should be mindful of this when designing and interpreting experiments, especially at higher concentrations.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 | Reference |
| H+/K+-ATPase | < 100 nM | [3] |
| hERG Potassium Channel | 18.69 μM | [3] |
Table 2: Comparative In Vitro Potency (IC50) of Various P-CABs on H+/K+-ATPase
| P-CAB | IC50 (nM) | Species/Conditions | Reference |
| This compound | < 100 | Not Specified | [3] |
| Vonoprazan | 17 - 19 | Hog | [6] |
| Vonoprazan | 17.15 | Not Specified | [7][8] |
| Tegoprazan | 290 - 520 | Porcine, Canine, Human | [9][10][11][12] |
| Tegoprazan | 530 | Porcine | |
| Linaprazan | 1000 | Not Specified | |
| Linaprazan | 40.21 | Not Specified | [8] |
| Linaprazan glurate (X842) | 436.2 | Not Specified | |
| Revaprazan | 350 | pH 6.1 | |
| Revaprazan analogue (7h) | 52 | pH 6.1 |
Note: IC50 values can vary depending on the experimental conditions (e.g., pH, potassium concentration) and the source of the enzyme.
Experimental Protocols
Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound on gastric H+/K+-ATPase. This method is based on quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.
Materials:
-
This compound
-
H+/K+-ATPase enriched membrane vesicles (e.g., from porcine or rabbit gastric mucosa)
-
ATP (Tris salt)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
A known H+/K+-ATPase inhibitor (e.g., omeprazole or vonoprazan) as a positive control
-
Reagents for phosphate detection (e.g., ammonium molybdate, perchloric acid)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare the assay buffer (e.g., 40 mM Tris-HCl, pH 7.4).
-
Prepare solutions of MgCl₂ (2 mM) and KCl (10 mM).
-
Prepare a solution of ATP (2 mM).
-
-
Enzyme Reaction:
-
In a microplate, add the following to each well:
-
H+/K+-ATPase enriched membrane vesicles (e.g., 10 µg of protein).
-
Varying concentrations of this compound or the positive control.
-
Assay buffer to a final volume.
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 20-60 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding an ice-cold solution of trichloroacetic acid or a specific stop solution provided in a kit.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate.
-
Add the phosphate detection reagents to each well.
-
Incubate to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer or microplate reader.
-
Calculate the amount of inorganic phosphate released based on a standard curve.
-
Determine the percentage of H+/K+-ATPase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro H+/K+-ATPase inhibition assay.
References
- 1. ajpp.in [ajpp.in]
- 2. jnsbm.org [jnsbm.org]
- 3. researchgate.net [researchgate.net]
- 4. biocat.com [biocat.com]
- 5. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
Potential for tachyphylaxis with "P-CAB agent 2 hydrochloride"
Technical Support Center: P-CAB Agent 2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel potassium-competitive acid blocker (P-CAB), "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by directly inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation, P-CABs bind ionically and reversibly to the potassium-binding site of the proton pump.[2][4][5][6] This action blocks the exchange of H+ and K+ ions, thereby suppressing both basal and stimulated gastric acid secretion.[3] Because this mechanism does not require a prodrug activation step, the onset of action is rapid.[1][2]
Q2: Is tachyphylaxis (a rapid decrease in response to a drug after repeated doses) an expected phenomenon with P-CABs like Agent 2?
A2: Tachyphylaxis is not a characteristic feature of P-CABs. Unlike some H2-receptor antagonists, P-CABs demonstrate a sustained and potent acid-suppressive effect with repeated dosing.[6][7] Studies on P-CABs like vonoprazan and tegoprazan show consistent maintenance of elevated intragastric pH over consecutive days of administration.[8][9][10] The reversible binding mechanism and long half-life of P-CABs allow for inhibition of newly synthesized proton pumps, contributing to a durable duration of action without a loss of efficacy.[1][7]
Q3: My in vivo experiment shows a diminished acid-suppressive effect of Agent 2 after several days of administration. Is this tachyphylaxis, and what other factors could be at play?
A3: While true tachyphylaxis is unlikely, a perceived decrease in efficacy can arise from several experimental factors. Before concluding that tachyphylaxis is occurring, it is critical to troubleshoot the experimental setup.
-
Drug Stability and Formulation: Confirm the stability of your "this compound" stock solution and the final formulation. Degradation of the active agent can lead to reduced potency.
-
Dosing and Administration: Verify the accuracy of dosing calculations, preparation, and administration route. Inconsistent administration (e.g., incomplete gavage) can lead to variable drug exposure.
-
Animal Model Variability: Consider factors such as changes in animal stress levels, diet, or circadian rhythms, which can influence gastric acid secretion and introduce variability.
-
Pharmacokinetic Issues: Investigate potential changes in drug absorption or metabolism in your specific model over the course of the study, although P-CABs generally show less variability related to metabolic pathways like CYP2C19 compared to PPIs.[8]
Troubleshooting & Experimental Guides
Guide 1: Assessing Sustained Efficacy and Potential for Tachyphylaxis
This guide provides a protocol for a preclinical in vivo study to determine if "this compound" maintains its acid-suppressive efficacy over a multi-day dosing regimen.
Objective: To measure the effect of repeated daily doses of Agent 2 on intragastric pH in a rodent model.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimation: House animals in standard conditions for at least 7 days prior to the experiment to minimize stress-related effects.
-
Grouping (n=8 per group):
-
Group A: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily for 5 days.
-
Group B: this compound (e.g., 3 mg/kg), administered orally once daily for 5 days.
-
Group C: Positive Control (e.g., Vonoprazan 3 mg/kg), administered orally once daily for 5 days.
-
-
Surgical Implantation (Optional but Recommended): For continuous pH monitoring, surgically implant a telemetry-based pH probe into the stomach of each animal at least 3 days prior to the first dose.
-
Dosing Regimen: Administer the assigned treatment orally at the same time each day for 5 consecutive days.
-
Data Collection:
-
Continuous Monitoring: Record intragastric pH continuously from Day 1 to Day 5.
-
Discrete Measurement: If telemetry is not used, measure gastric pH at a fixed time point (e.g., 2 hours post-dose) on Day 1, Day 3, and Day 5. This requires sacrificing a subset of animals at each time point.
-
-
Data Analysis:
-
Calculate the mean intragastric pH over a 24-hour period for each day.
-
Calculate the percentage of time the intragastric pH remains above 4.0 for each 24-hour period.
-
Compare the results from Day 1, Day 3, and Day 5 within each treatment group using an appropriate statistical test (e.g., repeated measures ANOVA). A lack of statistically significant decrease in efficacy from Day 1 to Day 5 in the Agent 2 group would argue against tachyphylaxis.
-
Data Presentation:
The results of such a study can be summarized to compare the sustained effect of treatment.
Table 1: Mean Percentage of Time Intragastric pH > 4.0 Over 24 Hours
| Treatment Group | Day 1 | Day 3 | Day 5 |
|---|---|---|---|
| Vehicle Control | 8.5% | 8.2% | 8.6% |
| P-CAB Agent 2 (3 mg/kg) | 85.2% | 86.1% | 85.5% |
| Vonoprazan (3 mg/kg) | 86.5% | 87.0% | 86.8% |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Mean 24-Hour Intragastric pH
| Treatment Group | Day 1 | Day 3 | Day 5 |
|---|---|---|---|
| Vehicle Control | 1.8 | 1.9 | 1.8 |
| P-CAB Agent 2 (3 mg/kg) | 5.9 | 6.0 | 5.9 |
| Vonoprazan (3 mg/kg) | 6.1 | 6.2 | 6.1 |
(Note: Data are hypothetical and for illustrative purposes only, based on values seen in human studies with P-CABs[4])
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 7. jnmjournal.org [jnmjournal.org]
- 8. Night-time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Technical Support Center: P-CAB Agent 2 Hydrochloride & Gut Microbiome Interactions
Welcome to the technical support center for researchers investigating the impact of "P-CAB Agent 2 Hydrochloride" on the gut microbiome in preclinical models. This resource provides troubleshooting guidance, detailed experimental protocols, and summaries of expected quantitative outcomes based on studies of similar Potassium-Competitive Acid Blockers (P-CABs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimental workflows, from sample collection to data analysis.
| Question | Answer & Troubleshooting Steps |
| Q1: My 16S rRNA PCR amplification is failing or has low yield for some fecal samples. What's the likely cause? | This is a common issue often caused by PCR inhibitors present in fecal material, such as complex polysaccharides, bile salts, and lipids. Troubleshooting Steps: 1. Dilute the DNA Template: Try a serial dilution of your DNA extract (e.g., 1:10, 1:50, 1:100). This can dilute the inhibitors to a concentration that no longer affects the PCR reaction. 2. Use an Inhibitor-Resistant Polymerase: Switch to a DNA polymerase specifically designed to be robust in the presence of common PCR inhibitors. 3. DNA Clean-up: Perform an additional DNA purification step. Commercial kits are available specifically for removing PCR inhibitors from fecal DNA extracts. 4. Optimize PCR Conditions: Increase the annealing time or the number of cycles in your PCR protocol. |
| Q2: I'm observing a significant "batch effect" in my sequencing data. How can I mitigate this? | Batch effects are systematic technical variations that can occur when samples are processed in different batches or on different sequencing runs. Mitigation Strategies: 1. Randomization: The most effective prevention is to randomize your samples across DNA extraction plates, PCR plates, and sequencing runs. Ensure that samples from different treatment groups (e.g., Control, P-CAB Agent 2) are distributed evenly in each batch. 2. Include Technical Replicates: Include identical technical replicates across different batches to quantify the extent of the batch effect. 3. Statistical Correction: During bioinformatic analysis, use statistical models that can account for and remove batch effects. Tools like ComBat in the R package sva are designed for this purpose. |
| Q3: My alpha diversity metrics (e.g., Shannon, Chao1) are not statistically significant, but I see clear differences in the abundance of specific bacteria. How should I interpret this? | This is a valid and interesting result. It suggests that while the overall richness and evenness of the microbial community may not be drastically altered, the P-CAB agent is selectively affecting specific bacterial populations. Interpretation: • The drug may not cause a widespread ecological disruption but instead creates a microenvironment that favors the growth of some taxa while inhibiting others. • Focus your analysis on differential abundance testing (e.g., using DESeq2 or ANCOM) to identify the specific genera or species that are significantly changed.[1] These specific changes are biologically meaningful. • For example, studies on P-CABs like vonoprazan have shown no significant change in alpha diversity but have identified increases in Bacteroidales and decreases in Turicibacter.[2] |
| Q4: How do I choose between 16S rRNA sequencing and shotgun metagenomics for my study? | The choice depends on your research question and budget. • 16S rRNA Gene Sequencing: This method targets a specific marker gene to identify "who is there" (taxonomic composition). It is cost-effective and excellent for assessing overall community structure, diversity, and identifying changes at the genus or family level.[3] • Shotgun Metagenomics: This method sequences all genomic DNA in the sample, providing information on "who is there" and "what they can do" (functional potential). It offers higher taxonomic resolution (species/strain level) and can identify microbial genes and metabolic pathways.[3] Recommendation: For initial studies on the impact of P-CAB Agent 2, 16S rRNA sequencing is often sufficient and more economical. If specific functional changes are hypothesized, shotgun metagenomics is the preferred approach. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in preclinical studies of P-CABs. These values are synthesized from published research on agents like vonoprazan and tegoprazan and can serve as a benchmark for your experiments with this compound.[2][4][5]
Table 1: Gut Microbiome Alpha & Beta Diversity Indices
| Parameter | Control Group (Vehicle) | P-CAB Agent 2 HCl Group | Expected p-value | Notes |
| Alpha Diversity (Shannon Index) | 3.5 ± 0.4 | 3.3 ± 0.5 | > 0.05 | P-CABs may not always cause a statistically significant change in overall alpha diversity.[2] |
| Alpha Diversity (Chao1 Index) | 850 ± 120 | 820 ± 140 | > 0.05 | Represents the estimated species richness. |
| Beta Diversity (Bray-Curtis) | N/A | N/A | < 0.01 | A significant p-value from a PERMANOVA test indicates a distinct clustering of the microbial communities between the two groups.[2] |
Table 2: Relative Abundance of Key Bacterial Phyla and Genera
| Taxonomic Level | Taxon | Control Group (Mean %) | P-CAB Agent 2 HCl Group (Mean %) | Log Fold Change | Expected p-value |
| Phylum | Firmicutes | 65% | 55% | -0.23 | < 0.05 |
| Phylum | Bacteroidetes | 25% | 35% | +0.48 | < 0.05 |
| Phylum | Proteobacteria | 2% | 4% | +1.0 | < 0.05 |
| Genus | Lactobacillus | 5% | 8% | +0.68 | < 0.01 |
| Genus | Turicibacter | 3% | 0.5% | -2.58 | < 0.001 |
| Genus | Bacteroides | 15% | 25% | +0.74 | < 0.01 |
| Genus | Prevotella | 4% | 7% | +0.81 | < 0.01 |
Note: These values are illustrative. Actual results may vary based on the animal model, dose, and duration of treatment.
Detailed Experimental Protocols
Here are standardized protocols for conducting a preclinical study on the impact of this compound on the gut microbiome.
Animal Model and Drug Administration
-
Animal Model: Male Wistar rats (6 weeks old) are commonly used.[2] House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a 1-week acclimatization period before the start of the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in saline, administered orally).
-
Group 2: this compound (e.g., 4 mg/kg, administered orally).[2]
-
-
Administration: Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 12 weeks).[2]
Fecal Sample Collection
-
Timing: Collect fecal pellets at baseline (Week 0) and at the end of the study (e.g., Week 12).[6]
-
Procedure: Place each animal in a sterile, empty cage and wait for it to defecate naturally.[7] Use sterile forceps to collect 2-3 pellets immediately.
-
Storage: Instantly freeze the collected pellets in sterile, labeled cryovials in liquid nitrogen or at -80°C to halt microbial activity and preserve DNA integrity.[6]
DNA Extraction and 16S rRNA Sequencing
-
DNA Extraction: Use a commercially available kit optimized for fecal samples, such as the DNeasy PowerSoil Kit (Qiagen), following the manufacturer's instructions.[6]
-
Library Preparation: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 515F and 806R).[6]
-
Sequencing: Sequence the prepared amplicon libraries on an Illumina MiSeq platform using a 2x250 bp paired-end kit.[7]
Bioinformatic and Statistical Analysis
-
Quality Control: Use tools like QIIME 2 or DADA2 to perform quality filtering, trimming of low-quality reads, and removal of chimeric sequences.[8]
-
Taxonomic Assignment: Assign taxonomy to the resulting Amplicon Sequence Variants (ASVs) by aligning them against a reference database like Greengenes or SILVA.
-
Diversity Analysis:
-
Alpha Diversity: Calculate indices like Shannon, Simpson, and Chao1 to measure within-sample diversity. Use a t-test or ANOVA to compare between groups.
-
Beta Diversity: Use metrics like Bray-Curtis or Jaccard distances to assess between-sample diversity. Visualize with Principal Coordinate Analysis (PCoA) plots and test for statistical significance using PERMANOVA.[2]
-
-
Differential Abundance: Identify specific taxa that differ significantly between groups using methods like LEfSe or DESeq2.[1]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for studying the impact of P-CABs on the gut microbiome.
Mechanism of Action Pathway
Caption: Hypothesized mechanism for P-CAB-induced changes in the gut microbiome.
References
- 1. Workflow for Microbiome Data Analysis: from raw reads to community analyses. [bioconductor.org]
- 2. MICROBIOME CHANGES INDUCED BY OMEPRAZOLE AND VONOPRAZAN: AN ANIMAL MODEL [meetings.ssat.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]
- 7. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Long-term safety concerns for "P-CAB agent 2 hydrochloride" in animal models
This technical support center provides guidance and answers frequently asked questions regarding the long-term safety evaluation of Potassium-Competitive Acid Blockers (P-CABs), using available data from representative agents in this class, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term safety concerns observed with P-CABs in animal models?
A1: The most significant long-term safety finding in animal models, particularly in rats, is the development of gastric neuroendocrine (enterochromaffin-like or ECL) cell tumors (benign and malignant) after chronic administration.[1][2] This is considered an exaggerated pharmacological effect resulting from prolonged and potent suppression of gastric acid, leading to hypergastrinemia, which is a known stimulus for ECL cell proliferation. Findings in the glandular stomach are generally considered secondary to the intended pharmacology of the drug class.[1]
Q2: At what exposure levels are these gastric tumors observed?
A2: In carcinogenicity studies with tegoprazan, benign and/or malignant neuroendocrine cell tumors were identified in rats at exposures greater than 7-fold the recommended human dose.[1][2] It is crucial to conduct thorough dose-range finding studies to establish the no-observed-adverse-effect level (NOAEL) and to understand the dose-response relationship for this effect.
Q3: Are there any reported long-term safety concerns in other species besides rats?
A3: Carcinogenicity studies with tegoprazan in CD-1 mice for up to 104 weeks did not show a statistically significant increase in neoplasms relevant to humans.[1] For fexuprazan, embryo-fetal development studies in rabbits did not show adverse effects on development or growth, though maternal toxicity (decreased feed intake and weight) was observed at higher doses.[3] The no-effect level (NOEL) for embryo-fetal development in rabbits was 15 mg/kg/day.[3]
Q4: What is the general design of a long-term carcinogenicity study for a P-CAB?
A4: Long-term carcinogenicity studies for P-CABs typically involve daily oral administration of the test agent to rodents for a significant portion of their lifespan. For example, studies with tegoprazan were conducted for up to 94 weeks in Sprague-Dawley rats and 104 weeks in CD-1 mice.[1][2] These studies include multiple dose groups and a control group to assess dose-related effects on tumor incidence.
Troubleshooting Guides
Issue: Unexpected mortality in long-term rodent studies.
Possible Cause & Solution:
-
Dose Selection: The selected high dose may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Step: Review preliminary dose-range finding studies. If mortality is observed early and is dose-dependent, consider reducing the high dose for the remainder of the chronic study, if scientifically justifiable and in consultation with regulatory authorities. Ensure the high dose is selected to provide a sufficient safety margin over the intended clinical exposure.
-
-
Compound-Related Toxicity (Off-target effects): While P-CABs are generally selective, off-target effects at high doses cannot be ruled out.
-
Troubleshooting Step: Conduct a thorough review of the macroscopic and microscopic pathology findings from the animals that died prematurely to identify any potential target organs of toxicity unrelated to the exaggerated pharmacology.
-
Issue: High variability in gastrin levels and ECL cell proliferation markers.
Possible Cause & Solution:
-
Animal Husbandry and Diet: Variations in diet and housing conditions can influence gastric pH and physiology.
-
Troubleshooting Step: Ensure strict standardization of diet, housing, and handling procedures across all experimental groups. Document and control for any potential confounding variables.
-
-
Sampling Time: Gastrin levels can fluctuate throughout the day.
-
Troubleshooting Step: Standardize the time of blood collection for gastrin analysis relative to the time of drug administration.
-
Data Presentation
Table 1: Summary of Long-Term Carcinogenicity Study with Tegoprazan
| Species | Strain | Duration | Route of Administration | Key Findings |
| Rat | Sprague-Dawley | Up to 94 weeks | Oral gavage | Benign and/or malignant neuroendocrine cell tumors at exposures >7-fold the recommended human dose.[1][2] |
| Mouse | CD-1 | Up to 104 weeks | Oral gavage | No treatment-related statistically significant increase in the incidence of neoplasms relevant to humans.[1] |
Table 2: Reproductive Toxicology Data for Fexuprazan
| Species | Study Type | No-Effect Level (NOEL) - Maternal Toxicity | No-Effect Level (NOEL) - Embryo-fetal Development |
| Rabbit | Embryo-fetal Development | 10 mg/kg/day | 15 mg/kg/day[3] |
Experimental Protocols
Protocol: Long-Term Carcinogenicity Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Group Size: Typically 50-60 animals per sex per group.
-
Dose Groups: A control group (vehicle), a low-dose group, a mid-dose group, and a high-dose group. Doses are selected based on prior shorter-term toxicity studies to establish a multiple of the expected clinical exposure.
-
Administration: The P-CAB agent is administered daily via oral gavage.
-
Duration: Up to 94-104 weeks.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and then monthly.
-
Clinical Pathology: Blood samples are collected at interim periods and at termination for hematology and clinical chemistry analysis, including serum gastrin levels.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination. Particular attention is paid to the stomach for evidence of ECL cell hyperplasia and neoplasia.
Visualizations
Caption: Experimental workflow for a long-term carcinogenicity study in rodents.
Caption: Signaling pathway of P-CAB induced gastric ECL cell effects.
References
Development of resistance to "P-CAB agent 2 hydrochloride" in vitro
Welcome to the technical support center for P-CAB Agent 2 Hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the hydrogen-potassium ATPase (H+/K+-ATPase) enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and form covalent bonds, P-CABs bind ionically and reversibly to the proton pump, leading to a rapid and potent suppression of gastric acid secretion.[1][4][5] This action is independent of the pump's activation state.[2]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: A progressive decline in the inhibitory effect of this compound in continuous cell culture may indicate the development of in vitro resistance. This can occur through various mechanisms, including but not limited to:
-
Target protein modification: Mutations in the gene encoding the H+/K+-ATPase alpha subunit could alter the drug binding site, reducing the affinity of this compound.
-
Upregulation of the target protein: Cells may overexpress the H+/K+-ATPase enzyme, requiring higher concentrations of the drug to achieve the same level of inhibition.
-
Activation of bypass signaling pathways: Cells might activate alternative pathways to maintain intracellular pH homeostasis, circumventing the effect of the proton pump inhibition.
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters could lead to the active removal of this compound from the cells.
Q3: How can we confirm the development of resistance to this compound in our cell line?
A3: Confirmation of resistance typically involves a combination of phenotypic and genotypic analyses. A key step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further characterization can include:
-
Gene expression analysis: Use quantitative PCR (qPCR) to assess the mRNA levels of the H+/K+-ATPase subunits and potential MDR transporters.
-
Protein expression analysis: Employ Western blotting to quantify the protein levels of the H+/K+-ATPase and efflux pumps.
-
Sequencing: Sequence the gene encoding the H+/K+-ATPase alpha subunit to identify potential mutations.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your assay.
-
-
Possible Cause 2: Variation in drug preparation.
-
Solution: Prepare fresh stock solutions of this compound regularly. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles. Always use the same solvent for dilution and ensure it is compatible with your cell line.
-
-
Possible Cause 3: Fluctuations in incubation conditions.
-
Solution: Maintain stable temperature, humidity, and CO2 levels in the incubator. Calibrate your incubator regularly.
-
Issue 2: No significant difference in IC50 between parental and suspected resistant cell lines.
-
Possible Cause 1: Insufficient duration of drug exposure to induce resistance.
-
Solution: The generation of a resistant cell line is a gradual process. Continue the dose-escalation protocol for a longer period. Monitor for subtle phenotypic changes in the cells.
-
-
Possible Cause 2: The mechanism of reduced efficacy is not due to stable resistance.
-
Solution: Consider transient adaptation or changes in the cell culture medium that might inactivate the compound. Ensure consistent media composition and pH.
-
-
Possible Cause 3: The assay used to measure efficacy is not sensitive enough.
-
Solution: Explore alternative methods to assess proton pump activity. For example, assays that directly measure changes in intracellular or extracellular pH could be more sensitive than cell viability assays.
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Line Selection: Choose a suitable cell line expressing the gastric H+/K+-ATPase, such as a human gastric adenocarcinoma cell line (e.g., AGS cells).
-
Initial IC50 Determination: Determine the baseline IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Dose-Escalation:
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC20).
-
Once the cells resume a normal growth rate, gradually increase the concentration of the drug in a stepwise manner.
-
At each step, ensure the cells have adapted and are proliferating steadily before the next concentration increase.
-
This process may take several months.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistant phenotype by re-determining the IC50. Select the clone with the highest and most stable resistance for further studies.
Protocol 2: Quantitative Real-Time PCR (qPCR) for H+/K+-ATPase Gene Expression
-
RNA Extraction: Isolate total RNA from both the parental and resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the H+/K+-ATPase alpha subunit (ATP4A) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ATP4A gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (AGS) | 15.5 ± 2.1 | 1.0 |
| Resistant (AGS-R) | 186.2 ± 15.8 | 12.0 |
Table 2: Hypothetical Relative Gene Expression in AGS-R Cells Compared to Parental AGS Cells
| Gene | Fold Change (mRNA) |
| ATP4A (H+/K+-ATPase) | 4.5 ± 0.8 |
| ABCB1 (MDR1) | 1.2 ± 0.3 |
Visualizations
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Preclinical Efficacy Analysis of Potassium-Competitive Acid Blockers: Vonoprazan vs. Other P-CAB Agents
In the landscape of acid-related disorder treatments, Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement over traditional proton pump inhibitors (PPIs). Their rapid onset of action and durable acid suppression offer a promising alternative for patients. This guide provides a comparative preclinical efficacy overview of vonoprazan, a widely recognized P-CAB, against other agents in its class, supported by available experimental data. Due to the lack of publicly available preclinical data for an agent specifically named "P-CAB agent 2 hydrochloride," this comparison will focus on vonoprazan and another well-studied P-CAB, tegoprazan, to provide a relevant and data-driven analysis for researchers, scientists, and drug development professionals.
Comparative Efficacy in Gastric Acid Suppression
Vonoprazan and tegoprazan both demonstrate potent and sustained inhibition of gastric acid secretion in preclinical models. Their efficacy is often evaluated by measuring the inhibition of the proton pump, H+,K+-ATPase, and by monitoring intragastric pH levels in animal models.
In Vitro H+,K+-ATPase Inhibition
The fundamental mechanism of P-CABs involves the reversible inhibition of the H+,K+-ATPase enzyme. The inhibitory constant (Ki) is a key measure of potency, with lower values indicating stronger inhibition.
| Compound | Enzyme Source | Ki Value (nM, pH 6.5) | Reference |
| Vonoprazan | Porcine gastric microsomes | 19 | |
| Tegoprazan | Human gastric microsomes | 2.5 |
Note: Direct comparison of Ki values should be made with caution due to potential variations in experimental conditions, such as enzyme source and buffer composition.
In Vivo Gastric Acid Secretion Inhibition
Preclinical studies in animal models are crucial for assessing the in vivo efficacy of P-CABs. These studies typically involve stimulating gastric acid secretion and then measuring the inhibitory effect of the drug.
| Compound | Animal Model | Route of Administration | Dose for ~50% Inhibition (ED50) | Duration of Action | Reference |
| Vonoprazan | Histamine-stimulated dogs | Intravenous | 0.013 mg/kg | >24 hours | |
| Tegoprazan | Histamine-stimulated rats | Intravenous | 0.1 mg/kg | >12 hours |
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the potency of P-CABs in inhibiting the H+,K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the microsomes of porcine or rabbit stomachs.
-
Assay Conditions: The enzyme is incubated with varying concentrations of the P-CAB (e.g., vonoprazan, tegoprazan) in a buffer solution at a specific pH (e.g., pH 6.5) to mimic the acidic environment of the stomach.
-
ATP Addition: The reaction is initiated by the addition of ATP, the substrate for the H+,K+-ATPase.
-
Measurement of Activity: The enzyme activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The concentration of the P-CAB that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value.
In Vivo Gastric Acid Secretion Model (Histamine-Stimulated)
Objective: To evaluate the in vivo efficacy and duration of action of P-CABs in suppressing gastric acid secretion.
Methodology:
-
Animal Model: Anesthetized rats or dogs are commonly used. A gastric fistula is often created to allow for the collection of gastric juice.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to stimulate a steady state of gastric acid secretion.
-
Drug Administration: The P-CAB is administered either intravenously or orally at various doses.
-
Sample Collection: Gastric juice samples are collected at regular intervals before and after drug administration.
-
Analysis: The volume, pH, and acidity of the collected gastric juice are measured.
-
Efficacy Determination: The percentage inhibition of acid secretion is calculated for each dose, and the dose required for 50% inhibition (ED50) is determined. The duration of action is assessed by monitoring the time it takes for acid secretion to return to baseline levels.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of P-CABs on the gastric H+,K+-ATPase.
Caption: Preclinical experimental workflow for P-CAB efficacy assessment.
An In Vitro Comparison of P-CAB Agent 2 Hydrochloride and Tegoprazan: A Guide for Researchers
In the landscape of gastric acid suppression, potassium-competitive acid blockers (P-CABs) represent a significant advancement over traditional proton pump inhibitors (PPIs). This guide provides a comparative overview of two such agents: "P-CAB agent 2 hydrochloride," a research compound, and tegoprazan, a clinically evaluated P-CAB. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available in vitro data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Summary
The following table summarizes the available quantitative in vitro data for this compound and tegoprazan, focusing on their inhibitory activity against the gastric H+/K+-ATPase, the primary target for acid suppression.
| Parameter | This compound | Tegoprazan | Reference |
| Target | H+/K+-ATPase | H+/K+-ATPase | [1] |
| Inhibitory Concentration (IC50) | 18.69 µM | 0.29 - 0.52 µM (porcine, canine, human) | [2] |
| Apparent Dissociation Constant (Kd) | Not Available | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM (at pH 7.2) | [3] |
| Mechanism of Action | Potassium-competitive acid blocker | Potassium-competitive acid blocker | [1][4] |
| Reversibility | Not specified | Reversible | [2] |
Note: Data for "this compound" is limited, with the primary source being a product description from a chemical supplier. In contrast, tegoprazan has been extensively characterized in peer-reviewed literature.
Mechanism of Action: H+/K+-ATPase Inhibition
Both this compound and tegoprazan function by competitively inhibiting the potassium-binding site of the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This action prevents the final step in the secretion of gastric acid. Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, P-CABs bind reversibly and ionically, leading to a faster onset of action.
Mechanism of P-CABs on the H+/K+-ATPase.
Experimental Protocols
A crucial aspect of comparing in vitro data is understanding the methodologies used. Below is a detailed protocol for a typical H+/K+-ATPase inhibition assay, which is fundamental for characterizing P-CABs.
In Vitro H+/K+-ATPase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or tegoprazan) against gastric H+/K+-ATPase.
2. Materials:
-
Enzyme Source: Lyophilized porcine, canine, or human gastric H+/K+-ATPase vesicles.
-
Test Compounds: this compound, tegoprazan (dissolved in a suitable solvent, e.g., DMSO).
-
Substrate: Adenosine triphosphate (ATP).
-
Buffer: Tris-HCl buffer (pH adjusted as required, typically 6.5-7.4).
-
Cofactors: MgCl₂, KCl.
-
Reagents for Phosphate Detection: Malachite green, ammonium molybdate, or a commercially available phosphate assay kit.
-
96-well microplates.
-
Plate reader.
3. Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the appropriate buffer to a final concentration suitable for the assay.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
H+/K+-ATPase preparation.
-
MgCl₂ and KCl.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate or trichloroacetic acid).
-
Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate at room temperature to allow color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for an in vitro H+/K+-ATPase inhibition assay.
Concluding Remarks
Based on the limited available data, tegoprazan demonstrates significantly higher potency in inhibiting H+/K+-ATPase in vitro compared to this compound. The IC50 value for tegoprazan is in the sub-micromolar range, while that for this compound is substantially higher at 18.69 µM.
It is important to note that this comparison is based on disparate sources of information. A direct, head-to-head in vitro study under identical experimental conditions would be necessary for a definitive comparison of the potency and kinetic properties of these two compounds. The provided experimental protocol outlines a standard method that could be employed for such a comparative study.
For researchers in the field of gastric acid-related drug discovery, the data and protocols presented herein serve as a foundational guide for the in vitro characterization and comparison of novel P-CABs. Further studies are warranted to fully elucidate the pharmacological profile of "this compound" and its potential relative to established agents like tegoprazan.
References
- 1. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Potassium-Competitive Acid Blockers (P-CABs) for Researchers and Drug Development Professionals
An In-depth Analysis of "P-CAB agent 2 hydrochloride" in the Context of Leading P-CABs
The landscape of acid-related disorder treatment is rapidly evolving with the advent of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs that offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This guide provides a detailed head-to-head comparison of a newer entrant, "this compound," also known as Carenoprazan, with other prominent P-CABs such as vonoprazan, tegoprazan, and fexuprazan. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
It is crucial to note that publicly available, peer-reviewed research directly comparing "this compound" (Carenoprazan) with other P-CABs is limited. The data presented for this agent is primarily sourced from publicly available supplier and patent information. In contrast, vonoprazan, tegoprazan, and fexuprazan have been more extensively studied in head-to-head clinical and preclinical trials. This guide will present the available data for all compounds and will clearly delineate the areas where direct comparative data for "this compound" is lacking.
Mechanism of Action: A Shared Pathway
P-CABs, including "this compound," exert their acid-suppressing effects by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] This ionic interaction blocks the final step in the gastric acid secretion pathway, leading to a rapid and potent inhibition of acid production.[4] Unlike PPIs, P-CABs do not require acid activation and can inhibit both active and inactive proton pumps.[2]
Comparative Data: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data for "this compound" and other leading P-CABs. Direct comparisons should be made with caution where studies were not conducted head-to-head in the same experimental setup.
Table 1: In Vitro H+/K+-ATPase Inhibition
| P-CAB Agent | IC50 (nM) | Species | Notes |
| This compound | <100 | Not Specified | Data from supplier. |
| Vonoprazan | 18 | Porcine | Highly potent inhibitor. |
| Tegoprazan | 530 | Porcine | |
| Fexuprazan | - | - | Data not readily available in public domain. |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: In Vivo Gastric Acid Secretion Inhibition (Shay Rat Model)
| P-CAB Agent | Dose (mg/kg) | Inhibition of Gastric Acid Secretion (%) | Notes |
| This compound | Not Specified | 55.4 | Histamine-induced acid secretion. |
| Vonoprazan | 3 | ~90 | Histamine-stimulated acid secretion. |
| Tegoprazan | 2 (ED50) | 50 | Dose-dependent inhibition of esophageal injury and gastric acid secretion. |
| Fexuprazan | - | - | Preclinical studies suggest dose-dependent inhibition. |
The Shay rat model is a common preclinical model for evaluating the efficacy of anti-secretory agents.
Table 3: Comparative Pharmacodynamic Properties in Humans
| Parameter | Vonoprazan | Tegoprazan | Fexuprazan |
| Time to Max. Plasma Concentration (Tmax) | 1.5 - 2.0 hours | 0.5 - 1.5 hours | 1.75 - 3.5 hours |
| Plasma Half-life (t1/2) | ~7.7 hours | 3.7 - 5.4 hours | ~9 hours |
| Time to pH > 4 (at night, single dose) | ~4 hours | ~1 hour | Not directly compared |
| % Time pH ≥ 4 (at night, single dose) | 60.5% | 66.0% | Not directly compared |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of P-CABs.
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the potency of a compound in inhibiting the proton pump.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich vesicles are typically prepared from the gastric mucosa of animals (e.g., porcine or rabbit).
-
Incubation: The vesicles are pre-incubated with varying concentrations of the P-CAB agent or a vehicle control.
-
Reaction Initiation: The ATPase reaction is initiated by the addition of ATP. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Phosphate Measurement: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.
-
IC50 Calculation: The concentration of the P-CAB that inhibits 50% of the H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.
In Vivo Gastric Acid Secretion Study (Shay Rat Model)
This in vivo model assesses the ability of a compound to inhibit gastric acid secretion in a living organism.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Pylorus Ligation: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: The P-CAB agent or vehicle is administered orally or intraperitoneally.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric content is collected.
-
Analysis: The volume, pH, and total acidity of the gastric juice are measured. The percentage inhibition of acid secretion is calculated by comparing the treated group to the control group.
Logical Relationship of P-CAB Properties
The clinical effectiveness of P-CABs is a result of their unique pharmacological properties. The following diagram illustrates the logical flow from molecular mechanism to clinical benefit.
Conclusion
Potassium-Competitive Acid Blockers represent a significant advancement in the management of acid-related disorders. While vonoprazan, tegoprazan, and fexuprazan have a growing body of comparative clinical and preclinical data, "this compound" (Carenoprazan) remains a less-characterized agent in the public domain. The available data suggests it is a potent inhibitor of the H+/K+-ATPase, consistent with the P-CAB class. However, without direct head-to-head studies, its comparative efficacy and safety profile relative to other P-CABs cannot be definitively established. Further research and publication of data on "this compound" are necessary to fully understand its therapeutic potential and position within this promising class of drugs. Researchers and drug development professionals are encouraged to consider the existing data on established P-CABs as a benchmark for the evaluation of new chemical entities in this class.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium-Competitive Acid Blockers: Target Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Potassium-Competitive Acid Blockers (P-CABs), with a focus on their target validation and performance relative to other acid-suppressing agents. We will delve into the mechanism of action, experimental data, and clinical efficacy of this class of drugs, using vonoprazan as a representative example, and compare it with other P-CABs and the widely used Proton Pump Inhibitors (PPIs).
Mechanism of Action: A Tale of Two Inhibitors
Both P-CABs and PPIs target the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step of acid secretion in parietal cells.[1][2] However, their mode of inhibition differs significantly, leading to distinct pharmacological profiles.
Proton Pump Inhibitors (PPIs) , such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[3][4] Once activated, they form a covalent, irreversible bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[5][6] This irreversible inhibition necessitates the synthesis of new pump molecules to restore acid secretion.
Potassium-Competitive Acid Blockers (P-CABs) , on the other hand, are acid-stable compounds that do not require activation.[5][7] They competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, preventing the exchange of H+ and K+ ions and thus inhibiting acid secretion.[8][9] This direct and reversible mechanism of action contributes to their rapid onset and prolonged duration of effect.
Signaling Pathway of Gastric Acid Secretion and Inhibition
The following diagram illustrates the signaling pathways involved in gastric acid secretion and the points of inhibition for both PPIs and P-CABs.
Caption: Gastric acid secretion pathway and points of inhibition by P-CABs and PPIs.
Comparative Performance: P-CABs vs. PPIs
The distinct mechanisms of P-CABs and PPIs translate into notable differences in their pharmacokinetic and pharmacodynamic properties.
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Proton Pump Inhibitors (PPIs) | References |
| Activation | Not required; active upon administration. | Require activation in an acidic environment. | [3][5] |
| Onset of Action | Rapid (within hours). | Slower (maximal effect in 3-5 days). | [3][6] |
| Binding | Reversible, ionic. | Irreversible, covalent. | [5][7] |
| Acid Stability | Stable in acidic conditions. | Unstable in acidic conditions (require enteric coating). | [5][10] |
| Dosing | Can be taken with or without food. | Typically taken 30-60 minutes before a meal. | [3] |
| Half-life | Longer (e.g., vonoprazan ~7-9 hours). | Shorter (~1-2 hours). | [3][7] |
| CYP2C19 Metabolism | Less affected by genetic polymorphisms. | Efficacy can be affected by CYP2C19 polymorphisms. | [3][11] |
Experimental Data: Head-to-Head Comparisons
Numerous clinical trials have compared the efficacy of P-CABs, particularly vonoprazan, with PPIs in various acid-related disorders.
Healing of Erosive Esophagitis
A landmark study demonstrated that vonoprazan was non-inferior to lansoprazole for the healing of erosive esophagitis.[12] In patients with severe erosive esophagitis (Los Angeles grades C/D), some studies suggest P-CABs may offer an advantage.[13]
| Study Outcome | Vonoprazan | Lansoprazole | References |
| Healing Rate (8 weeks) | Non-inferior to lansoprazole | Standard of care | [12] |
| Heartburn Resolution (First Week) | More likely to experience resolution | Less likely than vonoprazan | [5] |
Helicobacter pylori Eradication
Vonoprazan-based triple therapy has shown non-inferiority and, in some cases, superiority to PPI-based triple therapy for H. pylori eradication, especially in the presence of clarithromycin-resistant strains.[12][14]
| Eradication Regimen | Eradication Rate | References |
| Vonoprazan Triple Therapy | 84.7% | [12] |
| Lansoprazole Triple Therapy | 78.8% | [12] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against the gastric H+/K+-ATPase.
Methodology:
-
Enzyme Preparation: Porcine or rabbit gastric H+/K+-ATPase-rich microsomes are prepared by differential centrifugation.
-
Assay Buffer: A buffer containing MgCl2, KCl, and a pH indicator (e.g., phenol red) is prepared.
-
Inhibition Assay:
-
The test compound (e.g., a P-CAB or an activated PPI) at various concentrations is pre-incubated with the enzyme preparation.
-
The reaction is initiated by the addition of ATP.
-
The rate of proton transport is measured spectrophotometrically by monitoring the change in absorbance of the pH indicator.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.
Measurement of Intragastric pH in Human Subjects
Objective: To assess the in vivo acid-suppressive effect of a drug.
Methodology:
-
Subject Enrollment: Healthy volunteers or patients with acid-related disorders are recruited.
-
pH Monitoring: A pH-sensitive probe is passed through the nose into the stomach of the subject.
-
Data Collection: Intragastric pH is continuously monitored and recorded for a 24-hour period before and after drug administration.
-
Data Analysis: Key parameters such as the percentage of time the intragastric pH is above 4 and the mean 24-hour intragastric pH are calculated to evaluate the extent and duration of acid suppression.
Experimental Workflow for P-CAB Target Validation
The following diagram outlines the typical workflow for the preclinical and clinical validation of a novel P-CAB.
References
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. droracle.ai [droracle.ai]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 9. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Selectivity Profile of Potassium-Competitive Acid Blockers Against Key ATPases for Researchers in Drug Development
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] P-CABs function by reversibly binding to the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner, leading to rapid and potent inhibition of gastric acid secretion.[2][3] A critical aspect of their pharmacological profile is their selectivity for the target enzyme, the gastric H+,K+-ATPase, over other essential ion-pumping ATPases in the body, such as Na+,K+-ATPase and Ca2+-ATPase. High selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile.
This guide provides a comparative overview of the selectivity of representative P-CABs, using vonoprazan and tegoprazan as key examples. It includes quantitative data on their inhibitory activity, detailed experimental protocols for assessing ATPase inhibition, and visualizations of the underlying molecular mechanism and experimental workflow.
Quantitative Selectivity Profiling: P-CABs vs. Other ATPases
The selectivity of a P-CAB is determined by comparing its inhibitory potency (often expressed as the half-maximal inhibitory concentration, IC50) against the target gastric H+,K+-ATPase versus other ATPases. A significantly higher IC50 value for other ATPases indicates greater selectivity for the intended target.
The data presented below is compiled from in vitro studies on the inhibitory effects of vonoprazan and tegoprazan on porcine, canine, or human H+,K+-ATPase and canine kidney Na+,K+-ATPase.
| Compound | Target ATPase | IC50 (µM) | Non-Target ATPase | IC50 (µM) | Selectivity Ratio (Non-Target IC50 / Target IC50) |
| Tegoprazan | Porcine/Canine/Human H+,K+-ATPase | 0.29 - 0.52[4] | Canine Kidney Na+,K+-ATPase | > 100[4] | > 192 - 344 |
| Vonoprazan | Porcine H+,K+-ATPase | 0.0655[5] | Porcine Kidney Na+,K+-ATPase | > 31.3[5] | > 478 |
Note: The IC50 for vonoprazan was originally reported in nM (65.5 nM) and has been converted to µM for consistency.
These results demonstrate that both tegoprazan and vonoprazan are highly selective inhibitors of the gastric H+,K+-ATPase. Tegoprazan's potency against Na+,K+-ATPase is more than 100 µM, indicating a selectivity of at least 192-fold over its target enzyme.[4] Similarly, vonoprazan shows a high degree of selectivity for the proton pump.[5] This high selectivity is a crucial feature, minimizing the potential for interference with the vital functions of other ATPases, such as the Na+,K+-ATPase, which is ubiquitous and essential for maintaining cellular membrane potential.
Experimental Methodologies
The following section outlines a typical protocol for determining the in vitro inhibitory activity of P-CABs against H+,K+-ATPase and Na+,K+-ATPase, based on methods described in published literature.[6][7]
Protocol: In Vitro ATPase Inhibition Assay
1. Preparation of ATPase Enzymes:
-
Gastric H+,K+-ATPase: Microsomal vesicles rich in H+,K+-ATPase are typically prepared from fresh porcine or canine gastric mucosa through a series of differential centrifugation and sucrose gradient steps. The final preparation is stored at -80°C.
-
Na+,K+-ATPase: A similar microsomal fraction is prepared from canine kidney outer medulla, a rich source of Na+,K+-ATPase.
2. ATPase Activity Measurement:
-
The activity of the ATPase enzymes is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.
-
Reaction Mixture: The enzyme preparation (e.g., 2-5 µg of microsomal protein) is incubated in a reaction buffer.
- For H+,K+-ATPase: A typical buffer contains Tris-HCl (pH 7.4), MgCl2, KCl, and valinomycin (a K+ ionophore to ensure K+ access to the enzyme).
- For Na+,K+-ATPase: The buffer typically includes Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.
-
Inhibitor Addition: The P-CAB agent (e.g., vonoprazan, tegoprazan) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination and Phosphate Detection: The reaction is stopped by adding a quenching solution, such as an ice-cold solution of ascorbic acid and ammonium molybdate in HCl. This solution also serves to form a colored phosphomolybdate complex, the absorbance of which is measured spectrophotometrically (e.g., at 820 nm).
3. Data Analysis:
-
The amount of phosphate released is calculated from a standard curve generated with known concentrations of phosphate.
-
The percentage of inhibition for each concentration of the P-CAB is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of P-CABs on the gastric proton pump.
Caption: Workflow for in vitro ATPase inhibition assay.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Efficacy of Potassium-Competitive Acid Blockers in PPI-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Potassium-Competitive Acid Blocker (P-CAB), vonoprazan, against traditional Proton Pump Inhibitors (PPIs) in the context of PPI-resistant gastroesophageal reflux disease (GERD). Due to the limited publicly available data on "P-CAB agent 2 hydrochloride," this document will utilize the extensive research on vonoprazan, a prominent and well-studied member of the P-CAB class, to illustrate the potential efficacy of this novel class of acid suppressants in challenging-to-treat patient populations.
Introduction to P-CABs and the Challenge of PPI Resistance
Proton Pump Inhibitors (PPIs) have long been the standard of care for acid-related disorders. However, a significant portion of patients, estimated to be up to 40%, exhibit an inadequate response to standard PPI therapy, a condition known as PPI-resistant or refractory GERD.[1][2] This presents a significant clinical challenge and has driven the development of novel therapeutic agents.
Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of acid suppressants that directly address some of the limitations of PPIs.[3][4] Unlike PPIs, which require acid activation and bind irreversibly to active proton pumps, P-CABs competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, the gastric proton pump.[3] This distinct mechanism of action results in a more rapid onset of acid suppression, a longer duration of action, and efficacy that is not dependent on meal times or CYP2C19 genetic polymorphisms.[3]
Mechanism of Action: P-CABs vs. PPIs
The fundamental difference in the mechanism of action between P-CABs and PPIs underlies the potential for P-CABs to be effective in PPI-resistant models.
Comparative Efficacy in PPI-Resistant Erosive Esophagitis
Clinical studies have demonstrated the high efficacy of vonoprazan in healing erosive esophagitis (EE) in patients who were resistant to previous PPI therapy.
| Efficacy Outcome | Vonoprazan 20 mg | Timepoint | 95% Confidence Interval |
| Healing Rate of PPI-Resistant EE | 91.7% | 4 Weeks | 86.8% - 94.8% |
| 88.5% | 8 Weeks | 69.7% - 96.2% | |
| Maintenance of Healing (Vonoprazan 10 mg) | 82.6% | 8 Weeks | 61.2% - 95.0% |
| 86.0% | 24 Weeks | 72.1% - 94.7% | |
| 93.8% | 48 Weeks | 69.8% - 99.8% | |
| Data synthesized from a meta-analysis of 12 studies.[1] |
Symptom Improvement in PPI-Resistant GERD
Beyond endoscopic healing, vonoprazan has also shown effectiveness in improving symptoms in patients with PPI-resistant GERD.
| Efficacy Outcome | Improvement Rate | Timepoint | 95% Confidence Interval |
| Improvement in FSSG Scores * | 74.6% | 4 Weeks | 65.8% - 81.7% |
| 51.9% | 8 Weeks | 37.8% - 65.7% | |
| Frequency Scale for the Symptoms of GERD. Data from a meta-analysis.[1] |
In a study involving patients with PPI-resistant non-erosive reflux disease (NERD), switching from a PPI to vonoprazan resulted in a significant improvement in self-reported symptoms for 69.2% of patients.[5]
Experimental Protocols
Preclinical Model of PPI-Resistant Reflux Esophagitis in Rats
A common method to induce reflux esophagitis in rats for preclinical evaluation of novel therapeutics involves surgical modification to promote the reflux of gastric contents into the esophagus.
Methodology:
-
Animal Model: Male Wistar rats are typically used. Chronic acid reflux esophagitis is surgically induced by ligating the transitional region between the forestomach and the glandular portion and wrapping the duodenum near the pylorus to create a partial obstruction.[6][7] This procedure promotes the reflux of gastric acid into the esophagus.
-
Induction of PPI Resistance: Following recovery from surgery, a subset of animals is treated with a standard dose of a PPI (e.g., omeprazole) for a prolonged period (e.g., 4 weeks) to establish a model of PPI resistance, characterized by persistent esophageal inflammation despite PPI treatment.
-
Treatment Groups: The PPI-resistant animals are then randomized into different treatment groups:
-
Vehicle control
-
High-dose PPI
-
P-CAB agent (e.g., "this compound" or a surrogate like vonoprazan) at various doses.
-
-
Efficacy Evaluation: After a defined treatment period (e.g., 2 weeks), the animals are euthanized, and the esophagi are collected for analysis. Efficacy is assessed by:
-
Macroscopic Evaluation: Scoring the severity of esophageal lesions.
-
Histopathological Examination: Assessing epithelial thickness, inflammatory cell infiltration, and other markers of tissue damage.
-
Biochemical Assays: Measuring levels of inflammatory markers in esophageal tissue.
-
Clinical Trial Protocol for PPI-Resistant GERD
The efficacy of P-CABs in PPI-resistant patients is typically evaluated in randomized controlled trials.
Methodology:
-
Patient Population: Adult patients with a confirmed diagnosis of GERD (either erosive esophagitis or non-erosive reflux disease) who continue to experience symptoms despite at least 8 weeks of treatment with a standard dose of a PPI.
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Treatment Arms:
-
P-CAB (e.g., vonoprazan 20 mg once daily)
-
A different PPI or a higher dose of the current PPI (e.g., esomeprazole 20 mg twice daily).
-
-
Primary Endpoint:
-
For erosive esophagitis: Complete healing of esophageal erosions as confirmed by endoscopy at 8 weeks.
-
For non-erosive reflux disease: Proportion of heartburn-free days over a 4-week period.
-
-
Secondary Endpoints:
-
Symptom relief as assessed by validated questionnaires (e.g., Frequency Scale for the Symptoms of GERD - FSSG).
-
Safety and tolerability.
-
24-hour esophageal pH monitoring to assess acid exposure time.
-
Conclusion
The available evidence for vonoprazan, a representative P-CAB, strongly suggests that this class of drugs holds significant promise for the management of PPI-resistant GERD. The high rates of mucosal healing and symptom improvement in patients who have failed previous PPI therapy underscore the clinical potential of P-CABs. The distinct pharmacological profile of P-CABs, including their rapid and sustained acid suppression, provides a strong rationale for their efficacy in this difficult-to-treat patient population. Further research, including head-to-head trials with other P-CABs like "this compound," will be crucial to fully delineate their comparative effectiveness and role in the evolving landscape of acid suppression therapy.
References
- 1. A systematic review and meta-analysis of the efficacy of vonoprazan for proton pump inhibitor-resistant gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Vonoprazan for Gastroesophageal Reflux Symptoms in Patients with Proton Pump Inhibitor-resistant Non-erosive Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of CYP2C19 Polymorphism on the Efficacy of Potassium-Competitive Acid Blockers: A Comparative Guide
A detailed comparison of Potassium-Competitive Acid Blockers (P-CABs) and Proton Pump Inhibitors (PPIs) for researchers, scientists, and drug development professionals.
The landscape of acid-suppressive therapy is evolving, with Potassium-Competitive Acid Blockers (P-CABs) emerging as a potent alternative to the long-established Proton Pump Inhibitors (PPIs). A key differentiator between these two classes of drugs lies in their metabolic pathways and, consequently, their susceptibility to genetic variations, particularly polymorphisms in the Cytochrome P450 2C19 (CYP2C19) enzyme. This guide provides a comprehensive comparison of the efficacy of P-CABs, exemplified by agents like vonoprazan and tegoprazan, and PPIs, in the context of an individual's CYP2C19 genetic makeup. While "P-CAB agent 2 hydrochloride" is a designated research compound with limited public clinical data, its classification as a potent P-CAB allows for extrapolation from the extensive research conducted on clinically approved agents within the same class[1][2][3][4].
Executive Summary
P-CABs, such as vonoprazan and tegoprazan, demonstrate a consistent and potent acid-suppressive effect that is largely independent of an individual's CYP2C19 genotype.[5][6][7] This is in stark contrast to PPIs, whose efficacy can be significantly altered by CYP2C19 polymorphisms, leading to variable clinical outcomes in patients classified as rapid, intermediate, or poor metabolizers.[5][7] P-CABs are primarily metabolized by CYP3A4, an enzyme with less clinically significant polymorphism affecting this drug class[8][9][10]. This fundamental difference in metabolism gives P-CABs a predictable dose-response and a potential advantage in providing consistent acid control across diverse patient populations.
Comparative Data: P-CABs vs. PPIs
The following tables summarize quantitative data from key clinical studies, highlighting the differential impact of CYP2C19 polymorphism on the efficacy of P-CABs and PPIs in various clinical endpoints.
Table 1: Intragastric pH Control by CYP2C19 Genotype
This table presents the percentage of time intragastric pH was maintained at or above 4 and 5 over a 24-hour period in healthy volunteers with different CYP2C19 genotypes, comparing the P-CAB vonoprazan with the PPI esomeprazole.
| CYP2C19 Phenotype | Drug Regimen | Mean % Time pH ≥ 4 (24h) | Mean % Time pH ≥ 5 (24h) |
| Rapid Metabolizers (RM) | Vonoprazan 20 mg daily | 95% | 91% |
| Esomeprazole 20 mg daily | 68% | 54% | |
| Vonoprazan 20 mg twice daily | 100% | 99% | |
| Esomeprazole 20 mg twice daily | 91% | 84% | |
| Intermediate Metabolizers (IM) | Vonoprazan 20 mg daily | 95% | 91% |
| Esomeprazole 20 mg daily | 68% | 54% | |
| Vonoprazan 20 mg twice daily | 100% | 99% | |
| Esomeprazole 20 mg twice daily | 91% | 84% | |
| Poor Metabolizers (PM) | Vonoprazan 20 mg daily | 95% | 91% |
| Esomeprazole 20 mg daily | 68% | 54% | |
| Vonoprazan 20 mg twice daily | 100% | 99% | |
| Esomeprazole 20 mg twice daily | 91% | 84% |
Data adapted from Kagami et al. The study demonstrated that vonoprazan's effect was not influenced by CYP2C19 genotype, whereas esomeprazole's efficacy was lower in rapid metabolizers.[5][7]
Table 2: Healing Rates of Erosive Esophagitis (EE)
This table compares the efficacy of vonoprazan and the PPI lansoprazole in healing erosive esophagitis, particularly in severe cases (Los Angeles Classification Grade C/D), where potent acid suppression is crucial.
| Treatment Duration | Patient Population | Vonoprazan 20 mg Healing Rate | Lansoprazole 30 mg Healing Rate | Difference (95% CI) |
| By Week 8 (All Grades) | Overall | 92.9% | 84.6% | 8.3% (4.5% - 12.2%) |
| By Week 2 (Severe EE - Grade C/D) | Severe EE | Not specified | Not specified | 17.6% (7.4% - 27.4%) |
| By Week 8 (Severe EE - Grade C/D) | Severe EE | 92.9% | 84.6% | Not specified |
Data from a randomized trial by Laine et al.[11][12] and a meta-analysis by Wijarnpreecha et al.[13] Vonoprazan showed superiority over lansoprazole, with a notable advantage in healing severe erosive esophagitis.[11][12][13]
Table 3: Maintenance of Healed Erosive Esophagitis
This table shows the recurrence rates of erosive esophagitis over a 24-week maintenance period.
| Maintenance Therapy | Recurrence Rate at 24 Weeks |
| Vonoprazan 10 mg | 5.1% |
| Vonoprazan 20 mg | 2.0% |
| Lansoprazole 15 mg | 16.8% |
Data from Ashida et al.[14] Both doses of vonoprazan were superior to lansoprazole in preventing the recurrence of erosive esophagitis.[14]
Table 4: Helicobacter pylori Eradication Rates
This table presents a meta-analysis of eradication rates for H. pylori comparing tegoprazan-based and PPI-based therapies. While not directly stratified by CYP2C19 genotype, the findings support the consistent efficacy of P-CABs.
| Therapy Type | Tegoprazan-based Regimen Eradication Rate | PPI-based Regimen Eradication Rate | Odds Ratio (95% CI) |
| Overall (ITT analysis) | 78.6% | 76.6% | 1.08 (0.93 - 1.24) |
| Dual Therapy | 85.7% | 84.2% | 1.14 (0.64 - 2.02) |
| Triple Therapy | 75.1% | 75.3% | 0.98 (0.79 - 1.21) |
| Bismuth Quadruple Therapy | 90.3% | 84.5% | 1.71 (0.71 - 4.12) |
Data from a meta-analysis by Deng et al.[15][16] Tegoprazan-based therapies showed comparable efficacy to PPI-based regimens, with a trend towards better performance in bismuth quadruple therapy.[15][16] Studies on tegoprazan note its efficacy is not influenced by CYP2C19 polymorphism.[9][17][18]
Experimental Protocols
24-Hour Intragastric pH Monitoring
Objective: To assess the pharmacodynamic effect of an acid-suppressive agent by continuously measuring intragastric pH over a 24-hour period.
Methodology:
-
Subject Preparation: Healthy volunteers or patients are required to cease all acid-suppressing medications for a specified washout period (e.g., 10 days for PPIs) before the study.[19] Subjects fast for a minimum of 6 hours prior to the procedure.[20]
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the subject's nostril, down the esophagus, and into the stomach.[19][21] The correct positioning is typically confirmed by radiographic imaging or other methods.
-
Data Recording: The catheter is connected to a portable data logger worn by the subject.[19][21] The device records pH values at frequent intervals (e.g., every few seconds) for a continuous 24-hour period.
-
Subject Diary: Subjects are instructed to maintain a diary, recording the times of meals, periods of lying down, and the occurrence of any symptoms.[19] They press event markers on the data logger to correlate these activities with the pH data.[19]
-
Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded. The primary endpoints analyzed are the percentage of time the intragastric pH remains above specific thresholds (e.g., pH ≥ 4, pH ≥ 5), which are critical for healing acid-related disorders.[5][7][22]
Helicobacter pylori Eradication Confirmation (Urea Breath Test)
Objective: To non-invasively determine the presence or absence of active H. pylori infection, typically to confirm eradication after therapy.
Methodology:
-
Patient Preparation: Patients must not have taken any antibiotics for at least four weeks prior to the test.[20][23][24] PPIs or P-CABs should be withheld for one to two weeks, as they can suppress bacterial activity and lead to false-negative results.[23][24] Patients are required to fast for a minimum of 6 hours before the test.[20]
-
Baseline Sample: The patient exhales into a collection bag to provide a baseline breath sample.
-
Substrate Ingestion: The patient ingests a solution or capsule containing urea labeled with a non-radioactive (¹³C) or radioactive (¹⁴C) carbon isotope.[20][25]
-
Mechanism of Action: If H. pylori is present in the stomach, its urease enzyme will break down the ingested urea into ammonia and carbon dioxide. The labeled carbon dioxide is absorbed into the bloodstream and then exhaled.
-
Post-Ingestion Sample: After a specified time (typically 10-30 minutes), the patient provides a second breath sample by exhaling into another collection bag.[20]
-
Analysis: The breath samples are analyzed using a mass spectrometer or a scintillation counter to measure the ratio of labeled to unlabeled carbon dioxide. A significant increase in the labeled carbon dioxide in the post-ingestion sample compared to the baseline indicates an active H. pylori infection.[25]
CYP2C19 Genotyping
Objective: To determine an individual's CYP2C19 genotype to predict their drug-metabolizing phenotype.
Methodology:
-
Sample Collection: A biological sample, such as whole blood, a buccal (cheek) swab, or saliva, is collected from the individual.
-
DNA Extraction: Genomic DNA is extracted from the collected sample using standard laboratory procedures.
-
Genotyping Analysis: The extracted DNA is analyzed for specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that are known to alter enzyme function. Common methods include:
-
Real-Time Polymerase Chain Reaction (PCR): This is a widely used method that employs allele-specific probes to detect the presence of different variants (e.g., *2, *3 for loss-of-function, *17 for gain-of-function).
-
DNA Microarrays or Gene Chips: These can simultaneously test for a large number of genetic variants.
-
DNA Sequencing: This provides the most comprehensive analysis of the gene sequence.
-
-
Phenotype Assignment: Based on the combination of alleles detected (the diplotype), the individual is classified into a metabolizer phenotype.[1][2][6][26][27] Common classifications include:
-
**Ultra-rapid metabolizers (e.g., 17/17): Increased enzyme activity.[2][6]
-
**Normal (Extensive) metabolizers (e.g., 1/1): Normal enzyme activity.[2][6]
-
**Intermediate metabolizers (e.g., 1/2): Decreased enzyme activity.[2][6]
-
**Poor metabolizers (e.g., 2/2): Severely reduced or no enzyme activity.[2][6]
-
Visualizations
The following diagrams illustrate key concepts discussed in this guide.
Caption: Mechanism of action of P-CABs vs. PPIs on the gastric proton pump.
Caption: Experimental workflow for a comparative clinical trial of a P-CAB and a PPI.
Caption: Influence of CYP2C19 genotype on PPI vs. P-CAB metabolism and efficacy.
References
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. ashp.org [ashp.org]
- 3. gastroscholar.com [gastroscholar.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent acid inhibition by vonoprazan in comparison with esomeprazole, with reference to CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-Administration of Vonoprazan, Not Tegoprazan, Affects the Pharmacokinetics of Atorvastatin in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vonoprazan versus lansoprazole for healing and maintenance of healing of erosive esophagitis: A... : Falk Foundation [falkfoundation.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maintenance for healed erosive esophagitis: Phase III comparison of vonoprazan with lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of tegoprazan-based and proton pump inhibitor-based regimens for Helicobacter pylori eradication: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of tegoprazan-based and proton pump inhibitor-based regimens for Helicobacter pylori eradication: a meta-analysis and systematic review [frontiersin.org]
- 17. Tegoprazan as First‐ and Second‐Line Therapy for Eradication of Helicobacter pylori Infection: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gutnliver.org [gutnliver.org]
- 19. nth.nhs.uk [nth.nhs.uk]
- 20. Helicobacter Pylori C14 Urea Breath Test | Clinical Labs - Australian Clinical Labs [clinicallabs.com.au]
- 21. Patient Compliance during 24-Hour Dual pH Probe Monitoring for Extraesophageal Reflux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. H. pylori Infection: ACG Updates Treatment Recommendations | AAFP [aafp.org]
- 24. gi.org [gi.org]
- 25. Helicobacter pylori (H. pylori) infection - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 26. Genotype-Phenotype Analysis of CYP2C19 in Healthy Saudi Individuals and its Potential Clinical Implication in Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytochrome P450 2C19 Genotype, Varies - Duke University Hospital [duke.testcatalog.org]
A Comparative Analysis of Tegoprazan (P-CAB Agent 2) and Next-Generation P-CABs for Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potassium-Competitive Acid Blockers
The landscape of acid suppression therapy is rapidly evolving with the advent of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This guide provides a detailed benchmark comparison of the established P-CAB, Tegoprazan (referred to here as "P-CAB agent 2 hydrochloride"), against next-generation P-CABs, namely Vonoprazan and Fexuprazan. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Shared Pathway
P-CABs, including Tegoprazan, Vonoprazan, and Fexuprazan, exert their acid-suppressing effects by directly targeting the H+/K+-ATPase enzyme, the proton pump in gastric parietal cells. Unlike PPIs which require acid activation and form covalent bonds, P-CABs competitively and reversibly bind to the potassium-binding site of the proton pump.[1][2] This ionic interaction blocks the final step in the gastric acid secretion pathway, leading to a rapid and potent inhibition of both basal and stimulated acid production.[3][4][5] This shared mechanism results in a faster onset of action and a longer duration of effect compared to many PPIs.[1][6]
Caption: Mechanism of P-CABs on the gastric proton pump.
Comparative Pharmacological Profile
The differentiation among P-CABs lies in their distinct physicochemical and pharmacokinetic properties, which influence their potency, onset, and duration of action. Vonoprazan is noted for its high basicity (pKa of 9.3), which allows it to accumulate at high concentrations in the acidic environment of the parietal cell canaliculi.[4][7] Tegoprazan and Fexuprazan have a lower pKa of approximately 5.1.[4]
| Parameter | Tegoprazan | Vonoprazan | Fexuprazan |
| IC50 (H+/K+-ATPase) | 0.29 - 0.52 µM (porcine, canine, human)[8][9] | 17 - 19 nM (in vitro)[7] | Data not directly comparable |
| pKa | ~5.1[4] | ~9.3[4][6] | ~5.1[4] |
| Tmax (Time to Peak Plasma Conc.) | 0.5 - 1.5 hours[3][10] | ~2 hours[7] | 2.5 - 3.0 hours[11] |
| Elimination Half-life (t1/2) | 3.7 - 5.4 hours[3][10] | ~7 hours[11] | ~9 hours[11] |
| Metabolism | Multiple CYP enzymes[4] | Primarily CYP3A4[4] | Primarily CYP3A4 |
Clinical Efficacy and Performance
Clinical data provides insights into the comparative effectiveness of these agents in treating acid-related disorders such as erosive esophagitis (EE) and managing symptoms like nocturnal acid breakthrough.
Nocturnal Acid Breakthrough
A key advantage of P-CABs over PPIs is their superior ability to control nocturnal acid secretion. In a head-to-head crossover study, Tegoprazan demonstrated a more rapid onset of acid suppression compared to Vonoprazan.[1][3]
| Parameter (Single Night-time Dose) | Tegoprazan (50 mg) | Vonoprazan (20 mg) | Esomeprazole (40 mg) |
| Time to reach intragastric pH > 4 | ~1 hour[1][3] | ~4 hours[1][3] | ~4 hours[1][3] |
| % Time at pH ≥ 4 at night | 66.0%[3][12] | 60.5%[3][12] | 36.1%[3][12] |
Healing of Erosive Esophagitis
Clinical trials have demonstrated the non-inferiority of Tegoprazan and Fexuprazan to PPIs like esomeprazole and lansoprazole in healing erosive esophagitis.[13] Network meta-analyses suggest that P-CABs, as a class, may offer higher healing rates than PPIs, particularly in patients with severe EE.[14][15] While direct, large-scale, three-way head-to-head trials are limited, existing data indicates high efficacy for all three P-CABs.
| Study Endpoint | Tegoprazan (50 mg) | Vonoprazan (20 mg) | Fexuprazan (40 mg) | Comparator (PPI) |
| EE Healing Rate (at 8 weeks) | 98.9% | 92.3% - 97.0% | 99.1% | Esomeprazole 40mg (94.3%), Lansoprazole 30mg (93.2%)[5][13] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are outlines of key experimental protocols.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the intrinsic potency (e.g., IC50 value) of a P-CAB.
Objective: To measure the concentration of the test compound required to inhibit 50% of the H+/K+-ATPase enzyme activity.
Methodology:
-
Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of an animal model (e.g., porcine or canine stomach) through homogenization and differential centrifugation to obtain a microsomal fraction rich in the enzyme.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of the P-CAB test agent.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of K+ ions.
-
Activity Measurement: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method, where the absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for IC50 determination of P-CABs.
Clinical Pharmacodynamic (Intragastric pH) Study
Objective: To assess the onset, duration, and magnitude of acid suppression by a P-CAB in human subjects.
Methodology:
-
Subject Recruitment: Healthy volunteers are enrolled in a randomized, controlled, often crossover study design.
-
pH Monitoring: A pH monitoring catheter is placed in the stomach of each subject to continuously record intragastric pH for a 24-hour baseline period.
-
Drug Administration: Subjects are administered a single dose of the P-CAB or a comparator drug.
-
Continuous pH Recording: Intragastric pH is continuously monitored for 24 hours post-dosing.
-
Data Analysis: Key pharmacodynamic parameters are calculated, including the time to reach a target pH (e.g., pH > 4), the percentage of time the intragastric pH remains above the target, and the mean pH over the 24-hour period.
Caption: Relationship between key parameters and P-CAB profiles.
Conclusion
Tegoprazan, Vonoprazan, and Fexuprazan are all potent inhibitors of gastric acid secretion that represent a significant advancement in the management of acid-related disorders. While they share a common mechanism of action, they exhibit distinct pharmacological profiles. Vonoprazan stands out for its high potency and pKa. Tegoprazan is characterized by its particularly rapid onset of action. Fexuprazan is notable for its longer elimination half-life, suggesting a prolonged duration of effect. The choice between these agents in a clinical or developmental context will depend on the specific therapeutic goal, whether it be rapid symptom relief, maximum acid suppression, or prolonged duration of action. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these next-generation P-CABs.
References
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi‐Center, Randomized, Double‐Blind, Active‐Comparator Phase 4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid Blockers Appear Superior to PPIs in Erosive Esophagitis | MDedge [mdedge.com]
- 15. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H+/K+-ATPase Inhibition Reversibility: P-CAB Agent 2 Hydrochloride vs. Proton Pump Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversibility of H+/K+-ATPase inhibition by the Potassium-Competitive Acid Blocker (P-CAB) "P-CAB agent 2 hydrochloride" and traditional Proton Pump Inhibitors (PPIs). This analysis is supported by experimental data and detailed methodologies.
A fundamental distinction between P-CABs and PPIs lies in their mechanism of action at the cellular level, which directly impacts the reversibility of their effects. P-CABs, a newer class of acid suppressants, offer a different pharmacological profile compared to the long-established PPIs. This guide will delve into the specifics of this differentiation, with a focus on the return of gastric acid secretion following the cessation of treatment.
For the purpose of this guide, "this compound" is considered a representative Potassium-Competitive Acid Blocker. Due to the limited public data under this specific designation, the well-characterized P-CAB, vonoprazan, will be used as a proxy to provide quantitative data and mechanistic insights.
Mechanism of Inhibition: A Tale of Two Bonds
The reversibility of H+/K+-ATPase inhibition is intrinsically linked to the type of chemical bond formed between the drug and the proton pump.
Proton Pump Inhibitors (PPIs) , such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculi. Once activated, they form a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase.[1] This strong, stable linkage means that the restoration of acid secretion is primarily dependent on the synthesis of new proton pump units, a process that can take a considerable amount of time.[2]
Potassium-Competitive Acid Blockers (P-CABs) , on the other hand, function through a distinct mechanism. They are not prodrugs and do not require acid activation. P-CABs bind ionically and reversibly to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions (K+).[3][4] This non-covalent interaction allows the drug to dissociate from the enzyme, leading to a more direct and potentially faster reversal of inhibition upon drug withdrawal.
Quantitative Comparison of Reversibility
The following tables summarize the key quantitative parameters related to the reversibility of H+/K+-ATPase inhibition by a representative P-CAB (vonoprazan) and PPIs.
Table 1: In Vitro Binding and Dissociation Kinetics
| Parameter | P-CAB (Vonoprazan) | PPIs (e.g., Omeprazole, Lansoprazole) | Reference(s) |
| Binding Type | Ionic, Reversible | Covalent, Irreversible | [1][3] |
| Binding Affinity (Ki) | ~3.0 - 10 nM | N/A (Irreversible) | [5][6] |
| Dissociation Half-Life (t½) | 4.7 - 7.5 hours (from rabbit and hog H+/K+-ATPase) | N/A (Irreversible) | [2] |
Table 2: In Vivo Recovery of Gastric Acid Secretion After Discontinuation
| Time After Discontinuation | P-CAB (Vonoprazan) - % Reduction in Acid Secretion | PPIs (e.g., Lansoprazole, Omeprazole) - Recovery of Acid Secretion | Reference(s) |
| 2-4 Days | - | Return to baseline secretory activity | [7][8] |
| 29 Hours | 68% | - | [9] |
| 53 Hours | 42% | - | [9] |
| 1-2 Weeks | Gradual return to baseline | Potential for "rebound acid hypersecretion" with symptoms returning | [5] |
| >2 Weeks | - | Acid secretion may remain elevated before normalizing | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Gastric Acid Secretion Pathway
Caption: Stimulatory pathways for gastric acid secretion.
Mechanism of H+/K+-ATPase Inhibition
Caption: Contrasting mechanisms of P-CABs and PPIs.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds on the H+/K+-ATPase enzyme.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal fractions enriched with H+/K+-ATPase vesicles.
-
The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
-
The H+/K+-ATPase vesicles are pre-incubated with varying concentrations of the test compound (this compound or a PPI) or vehicle control for a specified time at 37°C.
-
For PPIs, pre-incubation is often performed at an acidic pH (e.g., pH 6.1) to facilitate drug activation.
-
The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.
-
The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).
3. Measurement of ATPase Activity:
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method (e.g., Fiske-Subbarow method).
-
The absorbance is measured spectrophotometrically (e.g., at 660 nm).
-
The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.
Assessment of Reversibility (Washout Experiment)
To specifically assess the reversibility of inhibition, the following steps can be incorporated into the in vitro assay:
1. Initial Inhibition:
-
H+/K+-ATPase vesicles are incubated with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 5-10 times the IC50).
2. Washout Procedure:
-
The vesicle suspension is then diluted multiple times (e.g., 100-fold or more) with a buffer that does not contain the inhibitor and subjected to centrifugation to pellet the vesicles.
-
The supernatant containing the unbound inhibitor is discarded, and the vesicles are resuspended in a fresh buffer. This wash step is repeated several times to remove the free inhibitor.
3. Measurement of Recovered Activity:
-
The ATPase activity of the washed vesicles is then measured as described in the standard inhibition assay.
-
A rapid recovery of enzyme activity after the washout procedure indicates reversible inhibition. In contrast, little to no recovery of activity suggests irreversible inhibition.
Conclusion
The distinction between the reversible, ionic binding of "this compound" and the irreversible, covalent binding of PPIs to the H+/K+-ATPase is a critical factor in their pharmacological profiles. While the reversible nature of P-CABs allows for a more direct and potentially faster return of acid secretion upon discontinuation, the slow dissociation of some agents like vonoprazan contributes to a prolonged duration of action. In contrast, the recovery of acid secretion after PPI withdrawal is dependent on the slower process of de novo proton pump synthesis and can be accompanied by a period of rebound acid hypersecretion. These differences have significant implications for the clinical application of these two classes of acid-suppressing drugs, particularly in terms of dosing strategies, management of treatment discontinuation, and the potential for long-term therapeutic effects. Further head-to-head clinical studies are warranted to fully elucidate the comparative timelines of acid secretion recovery in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of gastric acid secretion by 10 mg and 30 mg omeprazole once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rebound Acid Hypersecretion after Withdrawal of Long-Term Proton Pump Inhibitor (PPI) Treatment—Are PPIs Addictive? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duration of effect of lansoprazole on gastric pH... [experts.mcmaster.ca]
- 5. A narrative review on rebound acid hypersecretion due to long-term use of proton pump inhibitors - Annals of National Academy of Medical Sciences [nams-annals.in]
- 6. Proton pump inhibitors: When is enough, enough? - BPJ 61 June 2014 [bpac.org.nz]
- 7. researchgate.net [researchgate.net]
- 8. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coming Off a Proton Pump Inhibitor - Whole Health Library [va.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
